molecular formula C18H34O3 B15558665 13-Hydroxy-9-octadecenoic acid

13-Hydroxy-9-octadecenoic acid

Cat. No.: B15558665
M. Wt: 298.5 g/mol
InChI Key: QVAVREIGSFJSOU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Hydroxy-9-octadecenoic acid is a useful research compound. Its molecular formula is C18H34O3 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-13-hydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,17,19H,2-6,8,10-16H2,1H3,(H,20,21)/b9-7+

InChI Key

QVAVREIGSFJSOU-VQHVLOKHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 13-Hydroxy-9-octadecenoic Acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxy-9-octadecenoic acid (13-HODE), a prominent oxidized metabolite of linoleic acid, is a critical signaling molecule implicated in a myriad of physiological and pathological processes. Its stereoisomers, particularly 13(S)-HODE, are subjects of intense research due to their roles in inflammation, cancer, and cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis and characterization of 13-HODE, offering detailed experimental protocols and in-depth analysis of its biological functions. The synthesis section covers both chemo-enzymatic and enzymatic methodologies, providing researchers with versatile options for obtaining this lipid mediator. The characterization section details the key analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, essential for the structural elucidation and quantification of 13-HODE. Furthermore, this guide delves into the intricate signaling pathways modulated by 13-HODE, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and its inhibitory effect on the mammalian Target of Rapamycin (mTOR). This document is intended to be a valuable resource for researchers in lipid biology, drug discovery, and translational medicine, facilitating further exploration of the therapeutic potential of 13-HODE and its derivatives.

Introduction

This compound (13-HODE) is a member of the octadecanoid family of signaling lipids, derived from the oxygenation of linoleic acid. It exists as different stereoisomers, with 13(S)-HODE being a major product of enzymatic reactions in mammals, primarily through the action of 15-lipoxygenase (15-LOX).[1][2] This bioactive lipid is involved in a diverse range of cellular processes, acting as a ligand for nuclear receptors and modulating key signaling cascades.[3] Its roles in regulating inflammation, cell proliferation, and apoptosis have positioned it as a molecule of significant interest in the context of various diseases, including atherosclerosis, diabetes, and cancer.[4][5] Understanding the synthesis and precise characterization of 13-HODE is paramount for elucidating its biological functions and exploring its therapeutic potential.

Synthesis of this compound

The synthesis of 13-HODE can be achieved through both chemo-enzymatic and purely enzymatic methods. The choice of method often depends on the desired stereospecificity, yield, and scale of production.

Chemo-enzymatic Synthesis

A common chemo-enzymatic approach involves the enzymatic generation of the hydroperoxy intermediate, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE), from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.

  • Enzymatic Oxidation of Linoleic Acid:

    • Prepare a solution of linoleic acid (substrate) in a borate (B1201080) buffer (e.g., 0.1 M, pH 9.0-11.0).[6]

    • Cool the solution to a controlled temperature (e.g., 5°C).[6]

    • Introduce a high concentration of soybean lipoxygenase-1 (e.g., 4 mg/mL).[6]

    • Ensure a continuous supply of oxygen by bubbling the gas through the reaction mixture or maintaining a positive oxygen pressure (e.g., 2.5 bar).[6]

    • Monitor the reaction progress by UV spectroscopy, observing the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system in 13(S)-HPODE.[7]

    • The reaction is typically allowed to proceed for a defined period, after which the enzyme is denatured to stop the reaction.

  • Reduction of 13(S)-HPODE:

    • Following the enzymatic step, the hydroperoxide intermediate (13(S)-HPODE) is reduced to the corresponding alcohol (13(S)-HODE).

    • A solution of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) is a commonly used reducing agent.[8] Add the NaBH₄ solution to the reaction mixture containing 13(S)-HPODE and stir for a sufficient time (e.g., 30 minutes) at room temperature to ensure complete reduction.

    • Alternatively, stannous chloride (SnCl₂) can be used for the reduction.[9]

  • Purification:

    • Acidify the reaction mixture to protonate the carboxylic acid group of 13(S)-HODE.

    • Perform a liquid-liquid extraction using an organic solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the lipid products.

    • Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product using silica (B1680970) gel column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure 13(S)-HODE.[8]

Chemical Synthesis

A purely chemical synthesis provides an alternative route, particularly for obtaining specific isomers or analogs. One reported method involves a palladium-catalyzed coupling reaction.

This multi-step synthesis requires expertise in organic chemistry. A key step involves the coupling of two fragments:

  • Preparation of Key Intermediates:

    • Synthesize methyl Z-10-iododec-9-enoate.

    • Prepare tri-n-butyl(3(S)-dimethyl-tert-butylsilyloxy)-oct-l-enylstannane from 3(S)-oct-l-yn-3-ol.[6] The optical activity of the final product is determined by the enantiopurity of this starting material, which can be obtained through methods like enzymatic resolution of (±)-3-acyloxyoct-l-ynes.[6]

  • Palladium-Catalyzed Coupling:

    • Perform a Stille coupling reaction between methyl Z-10-iododec-9-enoate and the tri-n-butylstannane derivative using a palladium(II) catalyst.[6]

  • Deprotection and Hydrolysis:

    • Remove the silyl (B83357) protecting group from the hydroxyl function.

    • Hydrolyze the methyl ester to yield the free carboxylic acid, 13(S)-HODE.

  • Purification:

    • Purify the final product using chromatographic techniques as described in the chemo-enzymatic protocol.

Characterization of this compound

Accurate structural and quantitative analysis is crucial for studying the biological activity of 13-HODE. A combination of spectroscopic and spectrometric techniques is typically employed.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of 13-HODE in biological samples.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

  • Precursor Ion: The deprotonated molecule [M-H]⁻ for 13-HODE is observed at a mass-to-charge ratio (m/z) of 295.2278.[10]

  • Fragmentation: Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. For 13-HODE, a specific and quantifiable product ion is found at m/z 195.[11] This allows for differentiation from its isomer, 9-HODE, which produces a characteristic fragment at m/z 171.[11]

Parameter Value Reference
Molecular Formula C₁₈H₃₂O₃[7]
Molecular Weight 296.44 g/mol [12]
Precursor Ion [M-H]⁻ 295.2278 m/z[10]
Key Product Ion 195 m/z[11]

Table 1: Mass Spectrometric Data for 13-HODE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of 13-HODE, particularly for confirming the stereochemistry of the double bonds.

UV-Vis Spectroscopy

The conjugated diene system in 13-HODE gives rise to a characteristic ultraviolet (UV) absorbance.

Parameter Value Reference
λmax 234 nm[7][13]

Table 2: UV Spectroscopic Data for 13-HODE.

Biological Significance and Signaling Pathways

13-HODE is not merely a product of lipid peroxidation but an active signaling molecule that modulates critical cellular pathways.

Activation of PPARγ Signaling

13-HODE is a known endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[3][14]

  • Mechanism: Upon binding to 13-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

  • Downstream Effects: Activation of PPARγ by 13-HODE in macrophages can lead to increased expression of genes involved in lipid uptake and metabolism, such as CD36.[15] This has significant implications for conditions like atherosclerosis.

PPAR_gamma_signaling 13-HODE 13-HODE PPARg PPARγ 13-HODE->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CD36) PPRE->Target_Genes Activates Cellular_Response Macrophage Differentiation & Lipid Metabolism Target_Genes->Cellular_Response

Caption: 13-HODE activation of the PPARγ signaling pathway.

Inhibition of mTOR Signaling

Recent studies have identified 13(S)-HODE as a direct inhibitor of the mammalian Target of Rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[1][16]

  • Mechanism: 13(S)-HODE binds directly to the ATP-binding catalytic domain of mTOR, acting as an ATP-competitive inhibitor.[1][17] This prevents mTOR from phosphorylating its downstream targets.

  • Downstream Effects: Inhibition of mTOR by 13(S)-HODE leads to reduced signaling through the mTOR pathway, resulting in suppressed cancer cell growth and proliferation.[1][16] This discovery has opened new avenues for investigating 13(S)-HODE as a potential anti-cancer agent.

mTOR_inhibition cluster_mTOR mTOR Complex mTOR mTOR (Kinase Domain) Downstream_Targets Downstream Targets (e.g., S6K1, 4E-BP1) mTOR->Downstream_Targets Phosphorylates ATP ATP ATP->mTOR 13-S-HODE 13-S-HODE 13-S-HODE->mTOR Inhibits Cell_Growth Cell Growth & Proliferation Downstream_Targets->Cell_Growth Promotes

Caption: Inhibition of the mTOR signaling pathway by 13(S)-HODE.

Conclusion

This compound is a multifaceted signaling lipid with profound implications for human health and disease. The methodologies for its synthesis, whether chemo-enzymatic or purely chemical, provide researchers with the necessary tools to produce this compound for in-depth biological investigation. Robust characterization techniques, particularly LC-MS/MS and NMR, are essential for ensuring the identity and purity of 13-HODE, which is critical for reproducible experimental outcomes. The elucidation of its roles in modulating key signaling pathways, such as PPARγ activation and mTOR inhibition, underscores its potential as a therapeutic target. This guide serves as a foundational resource to support and stimulate further research into the complex biology of 13-HODE and its potential applications in drug development.

References

A Comprehensive Technical Guide to the Biological Functions of 13-Hydroxy-9-octadecenoic Acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. It exists in two main stereoisomeric forms, 13(S)-HODE and 13(R)-HODE, each exhibiting distinct biological activities. This technical guide provides an in-depth overview of the multifaceted roles of 13-HODE in cellular signaling, pathophysiology, and its potential as a therapeutic target. We will delve into its interactions with key molecular targets, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), G protein-coupled receptor 132 (GPR132), Transient Receptor Potential Vanilloid 1 (TRPV1), and the mammalian target of rapamycin (B549165) (mTOR). This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways to facilitate a comprehensive understanding of 13-HODE's biological significance.

Introduction

This compound (13-HODE) is a member of the octadecanoid family of oxidized linoleic acid metabolites (OXLAMs).[1] It is primarily synthesized via the action of lipoxygenase (LOX) and cytochrome P450 enzymes on linoleic acid, an essential omega-6 fatty acid.[2] The enzymatic synthesis is stereospecific, with 15-lipoxygenase-1 (15-LOX-1) predominantly producing the 13(S)-HODE enantiomer.[2] In contrast, non-enzymatic autoxidation of linoleic acid results in a racemic mixture of 13-HODE.[2] The biological functions of 13-HODE are diverse and context-dependent, with significant implications in cancer biology, inflammation, metabolic disorders, and pain perception. Its actions are mediated through direct interactions with specific cellular receptors and signaling proteins, leading to the modulation of gene expression and cellular processes.

Molecular Targets and Signaling Pathways

13-HODE exerts its biological effects by interacting with several key molecular targets. The specific signaling cascade activated often depends on the stereochemistry of the 13-HODE isomer and the cellular context.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Both 13(S)-HODE and its oxidized metabolite, 13-oxo-octadecenoic acid (13-oxoODE), are endogenous ligands for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and glucose homeostasis.[2][3] Upon binding, 13-HODE induces a conformational change in PPARγ, leading to the recruitment of coactivators and the transcriptional regulation of target genes.

Signaling Pathway of 13-HODE via PPARγ

13_HODE_PPARG_Pathway cluster_nucleus Nucleus 13_HODE 13-HODE PPARg PPARγ 13_HODE->PPARg Binds & Activates RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE Binds RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Biological_Effects Biological Effects (e.g., anti-proliferation, apoptosis, differentiation) Gene_Transcription->Biological_Effects

Caption: 13-HODE activates the nuclear receptor PPARγ, leading to gene transcription.

G protein-coupled receptor 132 (GPR132)

While 9-HODE is a high-affinity ligand for GPR132 (also known as G2A), 13-HODE is reported to be a much weaker activator.[4][5] Activation of GPR132 can lead to various cellular responses, including modulation of inflammatory pathways. The differential affinity of HODE isomers for GPR132 highlights the specificity of these lipid-receptor interactions.

Signaling Pathway of HODEs via GPR132

HODE_GPR132_Pathway HODE 9-HODE >> 13-HODE GPR132 GPR132 (G2A) HODE->GPR132 Binds & Activates G_Protein Gαq GPR132->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i ↑ PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_PKC->Cellular_Response

Caption: HODEs, primarily 9-HODE, activate GPR132 to initiate downstream signaling.

Transient Receptor Potential Vanilloid 1 (TRPV1)

13-HODE is an endogenous agonist of the TRPV1 channel, a non-selective cation channel involved in the perception of pain and heat.[6][7] Binding of 13-HODE to TRPV1 leads to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and neuronal depolarization, which can contribute to inflammatory pain.

Signaling Pathway of 13-HODE via TRPV1

13_HODE_TRPV1_Pathway 13_HODE 13-HODE TRPV1 TRPV1 Channel 13_HODE->TRPV1 Binds & Activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_Influx Opens Depolarization Neuronal Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: 13-HODE activates the TRPV1 ion channel, leading to pain signal transmission.

Mammalian Target of Rapamycin (mTOR)

Recent evidence suggests that 13(S)-HODE can directly bind to and inhibit the kinase activity of mTOR in an ATP-competitive manner.[1][8] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, 13(S)-HODE can suppress cancer cell growth.

Inhibitory Pathway of 13(S)-HODE on mTOR

13_HODE_mTOR_Pathway 13S_HODE 13(S)-HODE mTOR mTOR Kinase Domain 13S_HODE->mTOR Binds & Inhibits Substrate_Phosphorylation Substrate Phosphorylation (e.g., S6K1) mTOR->Substrate_Phosphorylation Inhibition of ATP ATP ATP->mTOR Cell_Growth Cell Growth & Proliferation Substrate_Phosphorylation->Cell_Growth Inhibition of

Caption: 13(S)-HODE inhibits mTOR kinase activity, suppressing cell growth.

Quantitative Data on 13-HODE Activity

The biological activity of 13-HODE is concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Receptor Activation and Inhibition by 13-HODE

TargetSpecies/SystemAssay TypeParameterValueReference(s)
TRPV1Chinese Hamster Ovary (CHO) cells expressing rat TRPV1ElectrophysiologyEC₅₀~800 nM[6]
TRPV1Human Embryonic Kidney (HEK-293) cells expressing human TRPV1Ca²⁺ influxEC₅₀27.5 ± 4.2 µM
TRPA1HEK-293 cells expressing rat TRPA1Ca²⁺ influxEC₅₀13-32 µM
PPARγColon cancer cell lines (Caco-2, HCT-116)Luciferase reporter assay-Micromolar concentrations activate[3]
mTORRecombinant mTOR C-terminal fragmentIn vitro kinase assay-Direct inhibition[1]

Table 2: Effects of 13-HODE on Cell Viability and Proliferation

Cell LineAssayTreatment DurationParameterValueReference(s)
MCF-7 (breast cancer)MTT assay48 hoursIC₅₀76.3 µM[9]
MDA-MB-231 (breast cancer)MTT assay48 hoursIC₅₀80.23 µM[9]
Caco-2 (colorectal cancer)Cell counting, [³H]thymidine uptake48 hours-1 µM 13(S)-HODE decreases cell growth[10]
Ovine Granulosa CellsCell viability assay24 hours-High doses (500 nM, 1 µM) induce cell death[11]

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating the cytotoxic effects of 13(S)-HODE on cancer cell lines.[9]

Objective: To determine the effect of 13-HODE on the viability of cultured cells.

Materials:

  • Target cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • 13(S)-HODE stock solution (dissolved in ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate at 37°C in a 5% CO₂ humidified atmosphere until they reach near confluence.

  • Prepare serial dilutions of 13(S)-HODE in culture medium with reduced serum (e.g., 2% FBS) to achieve the desired final concentrations (e.g., 5-100 µM). Include a vehicle control (ethanol) and a no-treatment control.

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of 13(S)-HODE or controls.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on flow cytometry analysis to quantify apoptosis induced by 13(S)-HODE.[9]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 13-HODE.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • 13(S)-HODE stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of 13(S)-HODE as described in the MTT assay protocol.

  • After the incubation period, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

Quantification of 13-HODE in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 13-HODE from biological matrices like plasma or tissue.[12][13][14]

Workflow for 13-HODE Quantification

13_HODE_Quantification_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Base Hydrolysis (to release esterified HODEs) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction LC_Separation LC Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (using internal standards) MS_Detection->Quantification

Caption: A typical workflow for the quantification of 13-HODE using LC-MS/MS.

Objective: To accurately measure the concentration of 13-HODE in a biological sample.

Materials:

  • Biological sample

  • Internal standard (e.g., 13-HODE-d4)

  • Antioxidant solution (e.g., BHT, DTPA)

  • Potassium hydroxide (B78521) (KOH) in methanol

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: To a known amount of the biological sample, add an antioxidant solution to prevent further oxidation and a known amount of the internal standard.

  • Hydrolysis: For the analysis of total 13-HODE (free and esterified), perform base hydrolysis by adding methanolic KOH and incubating at 60°C.

  • Extraction: Acidify the sample and perform liquid-liquid extraction using an appropriate organic solvent. Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate 13-HODE from other components using a C18 column with a suitable mobile phase gradient.

  • Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection. Monitor the specific precursor-to-product ion transitions for 13-HODE and the internal standard (e.g., for 13-HODE: m/z 295.2 → 195.1).

  • Quantification: Calculate the concentration of 13-HODE in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Concluding Remarks

13-HODE is a pleiotropic lipid mediator with a complex and often contradictory role in cellular physiology and pathology. Its effects are highly dependent on its stereochemistry, concentration, and the specific cellular context, including the expression levels of its various receptors. The opposing effects of 13(S)-HODE and 13(R)-HODE in some systems underscore the importance of chiral analysis in understanding its biological functions. The signaling pathways involving PPARγ, GPR132, TRPV1, and mTOR highlight the potential of 13-HODE and its metabolic pathways as targets for therapeutic intervention in a range of diseases, including cancer, inflammatory disorders, and metabolic syndrome. Further research is warranted to fully elucidate the intricate network of interactions governed by this fascinating lipid molecule and to translate this knowledge into novel therapeutic strategies.

References

13-Hydroxy-9-octadecenoic Acid (13-HODE) Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, cell proliferation, apoptosis, and cardiovascular function. This technical guide provides a comprehensive overview of the core signaling pathways of 13-HODE, detailing its synthesis, metabolism, and interactions with key receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), Transient Receptor Potential Vanilloid 1 (TRPV1), and G-protein coupled receptor 132 (GPR132). This document summarizes quantitative data, provides detailed experimental protocols for studying 13-HODE signaling, and includes visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (13-HODE) is a major metabolite of linoleic acid, primarily produced through the action of 15-lipoxygenase (15-LOX).[1] It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE, with 13(S)-HODE being the predominant form in many biological systems.[1] This lipid mediator is implicated in a diverse range of cellular responses and has been a subject of intense research due to its potential as a therapeutic target in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.[1][2] Understanding the intricate signaling pathways of 13-HODE is paramount for the development of novel therapeutic strategies.

Synthesis and Metabolism of 13-HODE

The biosynthesis of 13-HODE is a multi-step enzymatic process, followed by metabolic pathways that either inactivate it or convert it into other bioactive molecules.

Biosynthesis

The primary pathway for 13-HODE synthesis involves the enzyme 15-lipoxygenase-1 (15-LOX-1), which catalyzes the insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxy-9,11-octadecadienoic acid (13-HPODE).[3] This unstable intermediate is then rapidly reduced to 13(S)-HODE by cellular peroxidases.[3] Cytochrome P450 enzymes can also metabolize linoleic acid to a mixture of 13-HODE and 9-HODE, typically producing a racemic mixture.[1]

Linoleic_Acid Linoleic Acid _15LOX 15-Lipoxygenase-1 (ALOX15) Linoleic_Acid->_15LOX CYP450 Cytochrome P450 Linoleic_Acid->CYP450 _13HPODE 13(S)-HPODE _15LOX->_13HPODE O2 Peroxidases Peroxidases _13HPODE->Peroxidases _13SHODE 13(S)-HODE Peroxidases->_13SHODE Racemic_13HODE Racemic 13-HODE CYP450->Racemic_13HODE

Figure 1: Biosynthesis of 13-HODE.
Metabolism

13-HODE can undergo further metabolism through several pathways. It can be oxidized by a NAD+-dependent 13-HODE dehydrogenase to form 13-oxo-octadecadienoic acid (13-oxo-ODE).[2][4] Additionally, 13(S)-HODE can be metabolized via peroxisome-dependent β-oxidation, leading to chain-shortened products.[2]

_13HODE 13(S)-HODE _13HODEDehydrogenase 13-HODE Dehydrogenase (NAD+) _13HODE->_13HODEDehydrogenase BetaOxidation Peroxisomal β-Oxidation _13HODE->BetaOxidation _13oxoODE 13-oxo-ODE _13HODEDehydrogenase->_13oxoODE ChainShortened Chain-Shortened Metabolites BetaOxidation->ChainShortened

Figure 2: Metabolism of 13-HODE.

Core Signaling Pathways

13-HODE exerts its biological effects by interacting with several key receptor families, initiating downstream signaling cascades that modulate gene expression and cellular function.

PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors. 13-HODE, particularly the 13(S) isomer, is a known ligand for PPARγ.[2][5] Upon binding, 13-HODE induces a conformational change in PPARγ, leading to the recruitment of coactivators and the regulation of target gene expression. This pathway is crucial in macrophage differentiation, lipid metabolism, and inflammation.[2] For instance, the 13-HODE/PPARγ axis stimulates the expression of CD36, a scavenger receptor involved in lipid uptake in macrophages.[2] While 13(S)-HODE is a confirmed PPARγ ligand, specific binding affinity values (Kd) are not consistently reported in the literature, suggesting a moderate to low affinity.[6]

cluster_nucleus Nucleus _13HODE 13(S)-HODE PPARG PPARγ _13HODE->PPARG RXR RXR PPARG->RXR Heterodimerization PPRE PPRE (in target genes) RXR->PPRE Binds to GeneExpression Regulation of Target Gene Expression (e.g., CD36, FABP4) PPRE->GeneExpression Modulates CellularResponse Cellular Responses (Macrophage Differentiation, Lipid Metabolism, Apoptosis) GeneExpression->CellularResponse

Figure 3: 13-HODE signaling through PPARγ.
TRPV1 Signaling

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily known for its role in pain and temperature sensation. 13-HODE has been identified as an endogenous activator of TRPV1.[7] Activation of TRPV1 by 13-HODE leads to an influx of calcium ions (Ca2+), which triggers various downstream signaling events, including the activation of protein kinases and modulation of cellular excitability.

cluster_membrane Cell Membrane _13HODE 13-HODE TRPV1 TRPV1 Channel _13HODE->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream CellularResponse Cellular Responses (Pain Sensation, Inflammation) Downstream->CellularResponse

Figure 4: 13-HODE signaling through TRPV1.
GPR132 Signaling

G-protein coupled receptor 132 (GPR132), also known as G2A, is a receptor for oxidized fatty acids. While 9-HODE is a more potent agonist, 13-HODE has also been shown to activate GPR132, albeit with lower affinity.[8][9] Activation of GPR132 can lead to various cellular responses, including modulation of inflammatory processes. The signaling downstream of GPR132 activation by 13-HODE is less well-characterized compared to its other receptor interactions.

cluster_membrane Cell Membrane _13HODE 13-HODE (Weak Agonist) GPR132 GPR132 (G2A) _13HODE->GPR132 Activates G_protein G-protein Activation GPR132->G_protein Downstream Downstream Effectors G_protein->Downstream CellularResponse Cellular Responses (Inflammation) Downstream->CellularResponse

Figure 5: 13-HODE signaling through GPR132.

Quantitative Data Summary

This section summarizes the available quantitative data related to 13-HODE signaling.

ParameterValueReceptor/EnzymeCell Type/SystemReference
Receptor Activation
EC50 for TRPV1 activation~6-fold higher than 9-HODEGPR132COS-1 cells[8]
Enzyme Kinetics
Km for Soybean Lipoxygenase-1 (with linoleic acid)7.7 µmolSoybean Lipoxygenase-1Ternary micellar system
Vmax for Soybean Lipoxygenase-1 (with linoleic acid)30.0 nmol/mg protein/minSoybean Lipoxygenase-1Ternary micellar system
Gene Expression Changes
FABP4 mRNA expressionMarkedly increasedPPARγTHP-1 monocytes and macrophages[9]
PPAR-δ expressionDecreasedPPARδMCF-7 breast cancer cells

Note: Specific binding affinities (Kd/Ki) for 13-HODE with human PPARγ and GPR132, and kinetic parameters for mammalian 15-LOX and 13-HODE dehydrogenase are not consistently reported in the literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 13-HODE signaling pathways.

Quantification of 13-HODE by LC-MS/MS

This protocol describes the extraction and quantification of 13-HODE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

start Sample Preparation (Cells/Tissue/Plasma) homogenization Homogenization in Methanol with Internal Standard (d4-13-HODE) start->homogenization extraction Solid Phase Extraction (SPE) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (C18 column, ESI-) reconstitution->lcms quantification Quantification using MRM transitions lcms->quantification

References

The Discovery and Significance of 13-Hydroxy-9-octadecenoic Acid in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet and mammalian tissues.[1] Initially identified as a product of plant lipoxygenases, its subsequent discovery in mammalian tissues has unveiled its critical role in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, quantification, and biological functions of 13-HODE, with a focus on its signaling pathways and the experimental methodologies used for its study.

Biosynthesis of 13-HODE in Mammalian Tissues

The formation of 13-HODE from linoleic acid is a multi-step process involving enzymatic and non-enzymatic pathways. The primary enzymatic route is mediated by 15-lipoxygenase-1 (15-LOX-1), which stereospecifically synthesizes 13(S)-HODE.[2] In contrast, cytochrome P450 enzymes and non-enzymatic free radical-mediated oxidation produce a racemic mixture of 13(S)-HODE and 13(R)-HODE.[2]

Quantitative Analysis of 13-HODE in Mammalian Tissues

The quantification of 13-HODE in biological matrices is crucial for understanding its physiological and pathological roles. Due to its low endogenous concentrations, sensitive and specific analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.

Table 1: Concentration of 13-HODE in Various Mammalian Tissues and Fluids
Tissue/FluidSpeciesConcentrationAnalytical MethodReference
PlasmaRat123.2 ± 31.1 nmol/LQ-TOFMS[3]
Plasma (post-exercise)Human3.1-fold increaseGC-MS & LC-MS[4]
LiverRatPresent (quantification not specified)UPLC-MS/MS[5]
Liver (aged, 20-month-old)MouseSignificantly increased vs. youngLipidomics[6]
Adipose Tissue (visceral)RatPresent (quantification not specified)UPLC-MS/MS[5]
HeartRatPresent (quantification not specified)UPLC-MS/MS[5]
Mammary GlandMousePresent (quantification not specified)GC-MS[7]
Hepatoma 7288CTCRatReleased into venous bloodNot specified[8]
Endothelial Cells (Bovine Aortic)BovineRapidly taken up and metabolizedHPLC[9]

Note: Concentrations can vary significantly based on physiological state, age, and disease conditions.

Experimental Protocols

Protocol 1: Extraction of 13-HODE from Mammalian Tissues

This protocol provides a general workflow for the extraction of 13-HODE and other oxylipins from solid tissues for subsequent analysis by LC-MS/MS or GC-MS.

Materials:

  • Frozen tissue sample (~10 mg)

  • Methanol (B129727) (LC-MS grade)

  • Butylated hydroxytoluene (BHT) in ethanol

  • Internal standard solution (e.g., 13-HODE-d4)

  • Chloroform (B151607)

  • 0.2 M Potassium Hydroxide (KOH) in methanol

  • Nitrogen gas

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Ethyl acetate (B1210297)

  • Acetic acid

Procedure:

  • Homogenization: Weigh approximately 10 mg of frozen tissue and immediately homogenize in 90 µL of cold methanol containing antioxidants (e.g., 5 µL of 10 mg/mL BHT) and an internal standard (e.g., 5 µL of 400 ng/mL 13-HODE-d4) to prevent enzymatic formation of oxylipins during sample preparation.[1]

  • Lipid Extraction (Folch Method):

    • Add 2 volumes of chloroform to the tissue homogenate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification (for total 13-HODE measurement):

    • To the extracted lipids, add 0.2 M KOH in methanol.

    • Incubate at 60°C for 30 minutes to hydrolyze esterified 13-HODE.[3]

  • Acidification and Liquid-Liquid Extraction:

    • Neutralize the sample with acetic acid.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate to extract the free fatty acids.

  • Solid Phase Extraction (SPE) for cleanup:

    • Condition an SPE cartridge with methanol and then with an SPE buffer (e.g., 5% methanol, 0.1% acetic acid in water).[10]

    • Load the sample onto the cartridge.

    • Wash the cartridge with the SPE buffer to remove polar impurities.

    • Elute the oxylipins with methanol followed by ethyl acetate.[10]

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume of methanol or the initial mobile phase for LC-MS/MS analysis.[10]

Protocol 2: Quantification of 13-HODE by LC-MS/MS

This protocol outlines the general parameters for the quantification of 13-HODE using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate 13-HODE from its isomers (e.g., 9-HODE).

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM):

    • 13-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 195.1

    • 13-HODE-d4 (Internal Standard): Precursor ion (m/z) 299.2 -> Product ion (m/z) 198.1[5]

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Signaling Pathways of 13-HODE

13-HODE exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and, to a lesser extent, G-protein coupled receptor 132 (GPR132).

13-HODE-PPARγ Signaling Pathway

13-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[11]

PPAR_gamma_pathway 13-HODE 13-HODE PPARγ PPARγ 13-HODE->PPARγ Binds to PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex Heterodimerizes with RXR RXR RXR->PPARγ/RXR Complex PPRE PPRE (DNA) PPARγ/RXR Complex->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates

Caption: 13-HODE activation of the PPARγ signaling pathway.

13-HODE and GPR132 Signaling

While 9-HODE is a more potent ligand, 13-HODE can also activate GPR132, a receptor implicated in inflammation and atherosclerosis.[11][12]

GPR132_pathway 13-HODE 13-HODE GPR132 GPR132 13-HODE->GPR132 Weakly binds G-protein G-protein GPR132->G-protein Activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Modulates Cellular Response Cellular Response Downstream Effectors->Cellular Response Leads to experimental_workflow cluster_0 In Vitro / In Vivo Model cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome Cell Culture / Animal Model Cell Culture / Animal Model 13-HODE Treatment 13-HODE Treatment Cell Culture / Animal Model->13-HODE Treatment Vehicle Control Vehicle Control Cell Culture / Animal Model->Vehicle Control Gene Expression Analysis (qPCR, RNA-seq) Gene Expression Analysis (qPCR, RNA-seq) 13-HODE Treatment->Gene Expression Analysis (qPCR, RNA-seq) Protein Analysis (Western Blot, ELISA) Protein Analysis (Western Blot, ELISA) 13-HODE Treatment->Protein Analysis (Western Blot, ELISA) Functional Assays (e.g., Proliferation, Migration) Functional Assays (e.g., Proliferation, Migration) 13-HODE Treatment->Functional Assays (e.g., Proliferation, Migration) Metabolomic Analysis (LC-MS) Metabolomic Analysis (LC-MS) 13-HODE Treatment->Metabolomic Analysis (LC-MS) Vehicle Control->Gene Expression Analysis (qPCR, RNA-seq) Vehicle Control->Protein Analysis (Western Blot, ELISA) Vehicle Control->Functional Assays (e.g., Proliferation, Migration) Vehicle Control->Metabolomic Analysis (LC-MS) Data Interpretation & Conclusion Data Interpretation & Conclusion Gene Expression Analysis (qPCR, RNA-seq)->Data Interpretation & Conclusion Protein Analysis (Western Blot, ELISA)->Data Interpretation & Conclusion Functional Assays (e.g., Proliferation, Migration)->Data Interpretation & Conclusion Metabolomic Analysis (LC-MS)->Data Interpretation & Conclusion

References

The Dichotomous Role of 13-Hydroxyoctadecadienoic Acid (13-HODE) in Inflammatory Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyoctadecadienoic acid (13-HODE) is a major bioactive lipid mediator derived from the oxygenation of linoleic acid. Long considered a mere marker of oxidative stress, a growing body of evidence reveals its complex and often contradictory role in the regulation of inflammatory processes. Depending on the cellular context, its concentration, and the surrounding microenvironment, 13-HODE can exert both potent pro- and anti-inflammatory effects. This technical guide provides an in-depth exploration of the synthesis, signaling pathways, and diverse functions of 13-HODE in key inflammatory cells. We present a comprehensive summary of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions to serve as a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation is a hallmark of numerous chronic diseases, including atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders. Lipid mediators are critical players in the initiation, progression, and resolution of inflammation. Among these, the metabolites of omega-6 polyunsaturated fatty acids, such as linoleic acid, have garnered significant attention. 13-HODE, a primary product of linoleic acid metabolism, has emerged as a key modulator of inflammatory signaling, demonstrating a fascinating functional duality that warrants detailed investigation. Understanding the precise mechanisms by which 13-HODE influences inflammatory pathways is crucial for the development of novel therapeutic strategies targeting inflammation-related pathologies.

Synthesis and Metabolism of 13-HODE

13-HODE is synthesized from linoleic acid through both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis: The primary enzymatic route involves the action of 15-lipoxygenase-1 (15-LOX-1) , which catalyzes the stereospecific insertion of oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE).[1] This unstable intermediate is then rapidly reduced to 13(S)-HODE by cellular peroxidases, such as glutathione (B108866) peroxidase.[1] This pathway is prominent in inflammatory cells like macrophages and eosinophils.

Non-Enzymatic Synthesis: In conditions of high oxidative stress, 13-HODE can be generated non-enzymatically through the action of reactive oxygen species (ROS). This process is less specific and typically yields a racemic mixture of 13(S)-HODE and 13(R)-HODE.

Metabolism: 13-HODE can be further metabolized to other bioactive molecules. For instance, it can be oxidized by 13-HODE dehydrogenase to form 13-oxo-octadecadienoic acid (13-oxo-ODE), which is also a potent activator of PPARγ.[1]

G cluster_enzymatic Enzymatic Pathway cluster_nonenzymatic Non-Enzymatic Pathway LA Linoleic Acid LOX15 15-Lipoxygenase-1 LA->LOX15 ROS Reactive Oxygen Species LA->ROS HPODE 13(S)-HPODE LOX15->HPODE Stereospecific Oxygenation HODE 13(S)-HODE ROS->HODE Oxidative Stress (Racemic Mixture) GPx Glutathione Peroxidase HPODE->GPx GPx->HODE Reduction HODEDH 13-HODE Dehydrogenase HODE->HODEDH OXOODE 13-oxo-ODE HODEDH->OXOODE Oxidation

Figure 1: Synthesis pathways of 13-HODE.

Signaling Pathways of 13-HODE

The biological effects of 13-HODE are primarily mediated through its interaction with the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) .

PPARγ Activation: 13-HODE acts as an endogenous ligand for PPARγ.[1] Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects of PPARγ Activation:

  • In Macrophages: PPARγ activation by 13-HODE can lead to both pro- and anti-inflammatory responses. In early atherosclerosis, it promotes the expression of scavenger receptor CD36, leading to the uptake of oxidized LDL and foam cell formation. However, it also upregulates genes involved in cholesterol efflux, such as ABCA1 and ABCG1, contributing to reverse cholesterol transport.[2]

  • In Endothelial Cells: 13-HODE can influence the expression of adhesion molecules. While some studies suggest it can induce ICAM-1 expression, others indicate it can have protective effects on the endothelium.[3]

  • In Neutrophils: 13-HODE has been shown to inhibit the increase of intracellular calcium concentration in activated neutrophils, suggesting a potential role in modulating neutrophil activation.

Other Potential Receptors: While PPARγ is the most well-characterized receptor, some studies suggest that 13-HODE may also interact with other receptors, though with lower affinity. For instance, it is a weak ligand for the G protein-coupled receptor GPR132, for which 9-HODE is a more potent agonist.[1]

G cluster_pathway PPARγ Signaling Pathway HODE 13-HODE PPARg PPARγ HODE->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription Nucleus Nucleus

Figure 2: 13-HODE signaling via PPARγ.

Quantitative Data on the Effects of 13-HODE

The following tables summarize the quantitative effects of 13-HODE on various cellular processes as reported in the literature.

Table 1: Effects of 13-HODE on Endothelial Cell Adhesion Molecule Expression

Cell TypeTreatmentConcentrationEffect on ICAM-1 ExpressionReference
HUVEC13-HODEUp to 75 µMDose-dependent induction[3]
HUVEC13-HPODE (precursor)50 µM (1 hr pretreatment)Inhibition of cytokine-induced ICAM-1 and E-selectin[3]

Table 2: Effects of 13-HODE on Cholesterol Efflux in Macrophages

Cell TypeTreatmentConcentrationEffectReference
RAW264.713-HODENot specifiedIncreased apoA-I-dependent cholesterol efflux[2]
RAW264.713-HODENot specifiedIncreased protein levels of LXRα, ABCA1, ABCG1, SR-BI[2]

Table 3: Effects of 13-HODE on Intracellular Calcium in Neutrophils

Cell TypeTreatmentConcentrationEffect on [Ca2+]iReference
Human PMNs13-HODE preincubation0.1 - 5 µMConcentration-dependent inhibition of PAF-induced increaseNot directly cited, but consistent with general findings

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 13-HODE in inflammatory processes.

Quantification of 13-HODE in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of 13-HODE in plasma or other biological matrices.

Materials:

  • Internal standard (e.g., 13-HODE-d4)

  • Solvents: Methanol (B129727), Acetonitrile (B52724), Hexane, Isopropanol, Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 1 mL of ice-cold methanol to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (for cleanup and concentration):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute 13-HODE with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 13-HODE and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 13-HODE.

    • Calculate the concentration of 13-HODE in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[4][5]

Measurement of 13-HODE-Induced ICAM-1 Expression in HUVECs by Western Blot

Objective: To determine the effect of 13-HODE on the protein expression of the adhesion molecule ICAM-1 in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • 13-HODE

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ICAM-1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture HUVECs to near confluence in appropriate media.

    • Treat the cells with various concentrations of 13-HODE for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ICAM-1 band intensity to the loading control band intensity.

    • Compare the normalized ICAM-1 expression levels between treated and control groups.[6][7]

PPARγ Transactivation Assay

Objective: To assess the ability of 13-HODE to activate PPARγ-mediated gene transcription.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • 13-HODE

  • Positive control (e.g., rosiglitazone)

  • Luciferase assay system

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 13-HODE or the positive control. Include a vehicle control.

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity in the cell lysates using a luminometer.

  • Analysis:

    • Normalize the luciferase activity to the protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

    • Calculate the fold induction of luciferase activity relative to the vehicle control.[8][9]

Cholesterol Efflux Assay in RAW264.7 Macrophages

Objective: To measure the effect of 13-HODE on the efflux of cholesterol from macrophages to an acceptor like apolipoprotein A-I (apoA-I).

Materials:

  • RAW264.7 macrophages

  • [3H]-cholesterol

  • 13-HODE

  • ApoA-I

  • Serum-free medium

  • Scintillation counter and fluid

Protocol:

  • Labeling with [3H]-cholesterol:

    • Plate RAW264.7 cells and allow them to adhere.

    • Label the cells with [3H]-cholesterol in serum-containing medium for 24-48 hours.

  • Equilibration and Treatment:

    • Wash the cells with serum-free medium.

    • Equilibrate the cells in serum-free medium for 24 hours.

    • Treat the cells with 13-HODE in serum-free medium for a specified time (e.g., 24 hours).

  • Cholesterol Efflux:

    • Wash the cells with serum-free medium.

    • Add serum-free medium containing apoA-I to the cells.

    • Incubate for 4-6 hours to allow for cholesterol efflux.

  • Measurement:

    • Collect the medium and centrifuge to remove any detached cells.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) x 100.[2][10]

G Start Start Label Label Macrophages with [3H]-cholesterol Start->Label Equilibrate Equilibrate and Treat with 13-HODE Label->Equilibrate Efflux Induce Efflux with apoA-I Equilibrate->Efflux Measure Measure Radioactivity in Medium and Cells Efflux->Measure Calculate Calculate % Efflux Measure->Calculate End End Calculate->End

Figure 3: Cholesterol efflux assay workflow.
Measurement of Intracellular Calcium Concentration in Neutrophils

Objective: To determine the effect of 13-HODE on intracellular calcium ([Ca2+]i) mobilization in neutrophils.

Materials:

  • Isolated human neutrophils

  • Fura-2 AM (calcium indicator dye)

  • 13-HODE

  • Stimulant (e.g., PAF, fMLP)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence spectrophotometer or plate reader with dual excitation capabilities

Protocol:

  • Cell Loading:

    • Resuspend isolated neutrophils in HBSS.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Pre-incubation:

    • Resuspend the Fura-2-loaded cells in HBSS.

    • Pre-incubate the cells with various concentrations of 13-HODE or vehicle for a short period (e.g., 10 minutes).

  • Measurement:

    • Place the cell suspension in a cuvette in the fluorometer or in a well of a microplate.

    • Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the stimulant (e.g., PAF) to the cells and continue recording the fluorescence ratio to measure the change in [Ca2+]i.

  • Analysis:

    • The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

    • Compare the peak fluorescence ratio in 13-HODE-treated cells to that in control cells to determine the inhibitory effect.[11]

NF-κB Reporter Assay in Macrophages

Objective: To investigate the effect of 13-HODE on the activity of the NF-κB signaling pathway.

Materials:

  • RAW264.7 macrophages (or other suitable macrophage cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • 13-HODE

  • LPS (as a positive control for NF-κB activation)

  • Luciferase assay system

Protocol:

  • Transfection:

    • Transfect RAW264.7 cells with the NF-κB luciferase reporter plasmid.

  • Treatment:

    • After 24 hours, pre-treat the cells with various concentrations of 13-HODE for 1-2 hours.

    • Stimulate the cells with LPS to activate the NF-κB pathway. Include appropriate controls (untreated, LPS only, 13-HODE only).

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity as described in the PPARγ transactivation assay protocol.

  • Analysis:

    • Compare the luciferase activity in cells pre-treated with 13-HODE and stimulated with LPS to cells stimulated with LPS alone to determine the inhibitory effect of 13-HODE.[12][13]

Endothelial Cell Apoptosis Assay by Annexin V/PI Staining

Objective: To assess the effect of 13-HODE on the induction of apoptosis in endothelial cells.

Materials:

  • HUVECs

  • 13-HODE

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat HUVECs with various concentrations of 13-HODE for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Gating Strategy:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Analysis:

    • Quantify the percentage of cells in each quadrant to determine the effect of 13-HODE on apoptosis.[14]

Conclusion

13-HODE is a multifaceted lipid mediator with a complex role in inflammation. Its ability to act as a PPARγ agonist places it at a critical juncture of inflammatory and metabolic signaling. The seemingly contradictory reports of its pro- and anti-inflammatory effects highlight the importance of studying its actions in specific cellular and disease contexts. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further unravel the intricate biology of 13-HODE. A deeper understanding of its mechanisms of action holds significant promise for the development of novel therapeutic interventions for a wide range of inflammatory diseases. Future research should focus on elucidating the factors that dictate the functional switch of 13-HODE between its pro- and anti-inflammatory phenotypes, as well as exploring its potential as a biomarker and therapeutic target.

References

The Crossroads of Lipid Oxidation: An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of 13-Hydroxyoctadecadienoic Acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyoctadecadienoic acid (13-HODE), a prominent oxidized metabolite of linoleic acid, stands at a crucial intersection of physiological signaling and pathological processes. Its formation, occurring through both tightly regulated enzymatic pathways and stochastic non-enzymatic mechanisms, dictates its stereochemistry and subsequent biological activity. This technical guide provides a comprehensive overview of the distinct routes of 13-HODE synthesis, offering a comparative analysis of the enzymatic and non-enzymatic processes. We delve into the quantitative aspects of these pathways, present detailed experimental protocols for their investigation, and visualize the key signaling cascades influenced by 13-HODE. This document is intended to serve as a valuable resource for researchers in lipidomics, cell signaling, and drug development, facilitating a deeper understanding of the multifaceted role of 13-HODE in health and disease.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to a diverse array of signaling molecules. Its oxidation products, collectively known as oxylipins, are implicated in a wide range of biological processes, from inflammation and immunity to cell growth and differentiation. Among these, 13-hydroxyoctadecadienoic acid (13-HODE) has garnered significant attention due to its involvement in various pathophysiological conditions, including atherosclerosis, diabetes, and cancer.[1][2]

The biological function of 13-HODE is intrinsically linked to its mode of synthesis. Enzymatic pathways, characterized by their high stereospecificity, predominantly yield the 13(S)-HODE enantiomer. In contrast, non-enzymatic formation, driven by reactive oxygen species (ROS), results in a racemic mixture of 13(S)-HODE and 13(R)-HODE.[3][4] This stereochemical distinction is critical, as the different enantiomers can elicit distinct downstream signaling events.[3]

This guide will explore the major enzymatic players in 13-HODE formation, including lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, and contrast their mechanisms with the non-enzymatic pathways of free radical-mediated oxidation. A thorough understanding of these formation routes is paramount for the development of therapeutic strategies aimed at modulating 13-HODE levels and its associated signaling pathways.

Enzymatic Formation of 13-HODE

The enzymatic synthesis of 13-HODE is a highly regulated process, catalyzed by several distinct enzyme families. These pathways are characterized by their substrate specificity and, most importantly, their stereoselectivity, which dictates the biological activity of the resulting 13-HODE molecule.

15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 (ALOX15) is a key enzyme in the generation of 13(S)-HODE.[3][5] It exhibits a high degree of stereospecificity, converting linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then rapidly reduced by cellular peroxidases to 13(S)-HODE.[3][4] The production of the 13(R) enantiomer by 15-LOX-1 is minimal.[3][4]

Cyclooxygenases (COX-1 and COX-2)

Both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) can metabolize linoleic acid to 13(S)-HODE.[3] COX-2, however, displays a greater preference for linoleic acid and is therefore a more significant contributor to 13(S)-HODE production in cells where both isoforms are expressed.[3] In addition to 13(S)-HODE, COX enzymes also generate smaller quantities of 9(R)-HODE.[3]

Cytochrome P450 (CYP) Enzymes

Microsomal cytochrome P450 enzymes metabolize linoleic acid to a mixture of 9-HODE and 13-HODE.[3][4] Unlike the highly stereospecific lipoxygenases and cyclooxygenases, CYP-mediated oxidation produces a racemic mixture of HODE isomers.[3][4] Notably, these reactions tend to favor the formation of the R stereoisomer, with reported R/S ratios of approximately 80%/20% for both 9-HODE and 13-HODE in human liver microsomes.[3][4]

Non-Enzymatic Formation of 13-HODE

In contrast to the controlled enzymatic pathways, non-enzymatic formation of 13-HODE occurs through the direct reaction of linoleic acid with reactive oxygen species (ROS). This process is a hallmark of oxidative stress and is implicated in the pathophysiology of numerous diseases.[3][5]

Free Radical-Mediated Oxidation

Free radical attack on linoleic acid, often initiated by species such as the hydroxyl radical (•OH), leads to the formation of a lipid radical. This radical can then react with molecular oxygen to form a peroxyl radical, which is subsequently reduced to a hydroperoxide. This process lacks stereospecificity and results in a racemic mixture of various hydroperoxide isomers, including 13-HpODE and 9-HpODE, which are then reduced to their corresponding HODEs.[3][4] Non-enzymatic oxidation of linoleic acid typically yields an approximately equal mixture of 9-HODE and 13-HODE.[5]

Singlet Oxygen Oxidation

Singlet oxygen (¹O₂), another reactive oxygen species, can also react with linoleic acid to produce hydroperoxides. This reaction also leads to a mixture of products, including 9- and 13-HpODE, without stereospecificity.[3][4]

Quantitative Comparison of Formation Pathways

A direct quantitative comparison of the efficiency and kinetics of all enzymatic pathways is challenging due to variations in experimental conditions across different studies. However, the available data allows for a summary of their key characteristics.

Formation PathwayPrimary Enzyme/MechanismKey ProductsStereospecificityProduct Distribution
Enzymatic
15-Lipoxygenase-115-LOX-1 (ALOX15)13(S)-HODEHigh (almost exclusively S)Predominantly 13-HODE
CyclooxygenaseCOX-1 and COX-213(S)-HODE, 9(R)-HODEHigh (predominantly S for 13-HODE)13-HODE > 9-HODE
Cytochrome P450CYP enzymes13-HODE, 9-HODELow (racemic, R > S)Mixture of 9- and 13-HODE
Non-Enzymatic
Free Radical OxidationROS (e.g., •OH)13-HODE, 9-HODENone (racemic)Approx. 1:1 ratio of 9-HODE and 13-HODE
Singlet Oxygen Oxidation¹O₂13-HODE, 9-HODENone (racemic)Mixture of various isomers

Signaling Pathways Involving 13-HODE

13-HODE exerts its biological effects by interacting with specific cellular receptors and signaling pathways. The stereochemistry of 13-HODE is a critical determinant of its signaling capacity.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

13(S)-HODE is a known agonist of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[3][5] Activation of PPARγ by 13(S)-HODE can lead to the transcription of target genes involved in lipid uptake and efflux.[3] The 13(R)-HODE enantiomer does not appear to activate PPARγ.[3]

PPAR_gamma_pathway 13(S)-HODE 13(S)-HODE PPARg PPARg 13(S)-HODE->PPARg binds PPARg/RXR_Complex PPARγ/RXR Heterodimer PPARg->PPARg/RXR_Complex heterodimerizes with RXR RXR RXR->PPARg/RXR_Complex PPRE PPRE (DNA) PPARg/RXR_Complex->PPRE binds to Target_Gene_Transcription Target Gene Transcription (e.g., CD36) PPRE->Target_Gene_Transcription activates

PPARγ Signaling Pathway Activation by 13(S)-HODE.
G Protein-Coupled Receptor 132 (GPR132)

GPR132, also known as G2A, has been identified as a receptor for oxidized fatty acids, including 9-HODE and, to a lesser extent, 13-HODE.[1][6] Activation of GPR132 can initiate downstream signaling cascades involved in inflammation and immune cell migration.[7]

GPR132_pathway 9-HODE 9-HODE GPR132 GPR132 (G2A Receptor) 9-HODE->GPR132 binds (high affinity) 13-HODE 13-HODE 13-HODE->GPR132 binds (low affinity) G_Protein G Protein Activation GPR132->G_Protein Downstream_Signaling Downstream Signaling (e.g., MyD88-PI3K-AKT) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (e.g., Macrophage Migration) Downstream_Signaling->Cellular_Response HPLC_MS_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Biological Sample (+ Internal Standard) Extraction Lipid Extraction (SPE or LLE) Sample->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute HPLC HPLC Separation (C18 Column) Dry_Reconstitute->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Standard Curve) MSMS->Quantification

References

Stereoisomers of 13-Hydroxy-9-octadecenoic Acid: A Comprehensive Technical Guide on Their Synthesis, Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. It exists as multiple stereoisomers, primarily the (S) and (R) enantiomers, which exhibit distinct and sometimes opposing biological activities. This technical guide provides an in-depth overview of the stereoisomers of 13-HODE, with a focus on their synthesis, quantitative biological activities, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers in the fields of lipid biology, pharmacology, and drug development.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is metabolized in vivo by various enzymatic and non-enzymatic pathways to produce a variety of oxidized metabolites known as oxylipins. Among these, this compound (13-HODE) has garnered significant scientific interest due to its diverse physiological and pathological roles. 13-HODE is not a single entity but a group of stereoisomers, with the most studied being 13(S)-HODE and 13(R)-HODE.[1][2] These enantiomers, while structurally very similar, can elicit different cellular responses, highlighting the importance of stereochemistry in their biological function.

This guide will explore the nuances of 13-HODE stereoisomers, detailing their formation, their distinct interactions with cellular targets, and the downstream signaling events they trigger. A clear understanding of these differences is crucial for the development of targeted therapeutic strategies that can selectively modulate their activities.

Synthesis of 13-HODE Stereoisomers

The stereochemical outcome of 13-HODE synthesis is dependent on the catalytic mechanism.

  • Enzymatic Synthesis:

    • 15-Lipoxygenases (15-LOX): These enzymes, particularly 15-LOX-1, catalyze the stereospecific insertion of oxygen into linoleic acid to predominantly form 13(S)-hydroperoxy-9,11-octadecadienoic acid (13(S)-HPODE), which is subsequently reduced to 13(S)-HODE.[2]

    • Cyclooxygenases (COX): COX enzymes can also metabolize linoleic acid to produce a mixture of HODE isomers.

    • Cytochrome P450 (CYP450): CYP450 enzymes can produce a racemic mixture of 13-HODE, often with a predominance of the (R) enantiomer.[2]

  • Non-Enzymatic Synthesis: Autoxidation of linoleic acid, driven by reactive oxygen species (ROS), leads to the formation of a racemic mixture of 13-HPODE, which is then reduced to a mixture of 13(S)-HODE and 13(R)-HODE.

Biological Activities of 13-HODE Stereoisomers

The stereochemistry at the C-13 position dictates the biological activity of 13-HODE, with the (S) and (R) enantiomers often displaying divergent effects.

Effects on Cell Proliferation and Apoptosis
  • 13(S)-HODE: In the context of colorectal cancer, 13(S)-HODE has been shown to inhibit cell proliferation and induce apoptosis.[1][2] This anti-proliferative effect is, in part, mediated by its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Conversely, in certain breast cancer cell lines, 13(S)-HODE has been observed to stimulate proliferation.[2]

  • 13(R)-HODE: In contrast to its enantiomer, 13(R)-HODE has been reported to promote the growth of colorectal cancer cells.[1]

Receptor Interactions
  • Peroxisome Proliferator-Activated Receptors (PPARs): 13(S)-HODE is a known ligand and activator of PPARγ, a nuclear receptor that plays a key role in adipogenesis, inflammation, and cancer.[1][3] The activation of PPARγ by 13(S)-HODE is stereospecific, with 13(R)-HODE showing little to no activity.[1]

  • G-Protein Coupled Receptor 132 (GPR132): Also known as G2A, this receptor is activated by 9-HODE and to a lesser extent by 13-HODE.[4][5] The precise stereochemical requirements for GPR132 activation by 13-HODE are still under investigation.

  • Mechanistic Target of Rapamycin (mTOR): Recent studies have identified a direct interaction between 13(S)-HODE and the mTOR protein complex, leading to the inhibition of its kinase activity and subsequent suppression of cancer cell growth.[6]

Quantitative Data on Stereoisomer Activity

The following tables summarize the available quantitative data on the activity of 13-HODE stereoisomers. It is important to note that a significant portion of the literature provides qualitative descriptions of activity, and more quantitative studies are needed.

StereoisomerCell LineAssayEndpointValueReference
13(S)-HODEMCF-7 (Breast Cancer)MTT AssayIC50 (48h)76.3 µM[7]
13(S)-HODEMDA-MB-231 (Breast Cancer)MTT AssayIC50 (48h)80.23 µM[7]

Table 1: Anti-proliferative Activity of 13(S)-HODE.

StereoisomerReceptorAssayEndpointValueReference
13(S)-HODEPPARγLuciferase Reporter AssayActivationActivity Demonstrated[1][3]
13(R)-HODEPPARγLuciferase Reporter AssayActivationNo Significant Activity[1]
13-HODE (racemic)GPR132Calcium Flux AssayActivationWeaker than 9-HODE[4]

Table 2: Receptor Activation by 13-HODE Stereoisomers. Note: Specific EC50 or Ki values for receptor activation are not consistently reported in the literature.

Signaling Pathways

The distinct biological effects of 13-HODE stereoisomers are mediated by their engagement with specific signaling pathways.

PPARγ Signaling Pathway

13(S)-HODE, upon entering the cell, can bind to and activate the nuclear receptor PPARγ. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In colorectal cancer cells, this pathway is associated with the induction of apoptosis.

PPARg_Signaling cluster_extracellular Extracellular cluster_cellular Cellular 13S_HODE_ext 13(S)-HODE 13S_HODE_int 13(S)-HODE 13S_HODE_ext->13S_HODE_int Cellular Uptake PPARg PPARγ 13S_HODE_int->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Apoptosis Apoptosis Gene_Transcription->Apoptosis GPR132_Signaling cluster_extracellular Extracellular cluster_cellular Cellular 13_HODE_ext 13-HODE GPR132 GPR132 13_HODE_ext->GPR132 Binds G_Protein G-Protein GPR132->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Calcium Ca²⁺ Mobilization Effector->Calcium Cellular_Response Cellular Response Calcium->Cellular_Response

References

The Physiological Landscape of 13-Hydroxy-9-octadecenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the endogenous concentrations, analytical methodologies, and signaling functions of the bioactive lipid mediator, 13-Hydroxy-9-octadecenoic acid (13-HODE), tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. It exists as two primary stereoisomers, 13(S)-HODE and 13(R)-HODE, which are generated through distinct enzymatic and non-enzymatic pathways. This molecule has garnered significant attention in the scientific community for its diverse roles in cellular signaling and its implication in a range of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. This technical guide provides a comprehensive overview of the physiological concentrations of 13-HODE, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways.

Physiological Concentrations of 13-HODE

The concentration of 13-HODE in biological systems is a critical determinant of its physiological effects. These levels can vary significantly depending on the biological matrix, the specific isomer, and the physiological or pathological state of the individual. While extensive data on baseline concentrations in all human tissues is not available, the following tables summarize the current knowledge on the quantitative levels of 13-HODE in various human and animal models under healthy or basal conditions.

Table 1: Physiological Concentrations of 13-HODE in Human Samples
Biological MatrixConcentrationMethodNotes
Plasma3762 ± 272 pg/mL[1]LC-MS/MSPre-exposure levels in healthy participants.[1]
Colon Tissue (Normal)Median: 0.37 ng/µg proteinELISA13(S)-HODE isomer.[2]
Umbilical Vein Endothelial Cells (HUVEC)3410 ± 340 ng/10⁶ cellsNot specified13(S)-HODE isomer in resting cells.[2]
Table 2: 13-HODE Concentrations in Animal Models (Basal Conditions)
Animal ModelBiological MatrixConcentrationMethod
RatPlasma123.2 nmol/LQ-TOFMS
RatPlasma138.6 nmol/LQ-TOFMS

It is important to note that many studies report relative changes in 13-HODE levels in response to stimuli (e.g., exercise) or in disease states without providing absolute baseline concentrations in healthy controls.[3] For instance, plasma levels of 13-HODE and 9-HODE have been shown to increase significantly after intense exercise.[3]

Key Signaling Pathways Involving 13-HODE

13-HODE exerts its biological effects through interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the major pathways through which 13-HODE modulates cellular function.

13-HODE Synthesis via the ALOX15 Pathway

The primary enzymatic route for the synthesis of 13(S)-HODE involves the action of 15-lipoxygenase-1 (ALOX15) on linoleic acid. This pathway is crucial in various cell types, including epithelial cells and macrophages.

ALOX15_Pathway Linoleic Acid Linoleic Acid ALOX15 ALOX15 Linoleic Acid->ALOX15 13(S)-HPODE 13(S)-hydroperoxy- 9-octadecenoic acid ALOX15->13(S)-HPODE GPx Glutathione Peroxidases 13(S)-HPODE->GPx 13(S)-HODE 13(S)-HODE GPx->13(S)-HODE

Figure 1. Enzymatic synthesis of 13(S)-HODE by ALOX15.

13-HODE Signaling through PPARγ

13-HODE, particularly the 13(S) isomer, is a known ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-HODE 13-HODE PPARg_RXR PPARγ RXR 13-HODE->PPARg_RXR Binds & Activates PPRE PPRE PPARg_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Hydrolysis Alkaline Hydrolysis (to release esterified HODEs) Extraction->Hydrolysis SPE Solid Phase Extraction (Purification) Hydrolysis->SPE Analysis LC-MS/MS or ELISA SPE->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

13-HODE as a Biomarker for Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a prominent oxidized metabolite of the essential polyunsaturated fatty acid, linoleic acid. Its formation is significantly enhanced under conditions of oxidative stress, making it a valuable biomarker for monitoring cellular and systemic redox status.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological feature in a multitude of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[1][3] This guide provides an in-depth technical overview of 13-HODE, covering its biosynthesis, its role as a disease biomarker, its complex signaling functions, and detailed protocols for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 13-HODE in their studies of oxidative stress and disease pathogenesis.

Biosynthesis of 13-HODE

13-HODE is generated from linoleic acid through both enzymatic and non-enzymatic pathways. The specific pathway of formation often determines the stereoisomer produced (13(S)-HODE vs. 13(R)-HODE), which can have distinct biological activities.[1][4]

Enzymatic Pathways
  • 15-Lipoxygenase-1 (15-LOX-1): This is a primary enzymatic route for 13-HODE synthesis. 15-LOX-1 acts on linoleic acid in a highly stereospecific manner to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[1] This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable 13(S)-HODE.[1]

  • Cyclooxygenases (COX): Both COX-1 and COX-2 can metabolize linoleic acid to 13(S)-HODE and smaller amounts of 13(R)-HODE.[3] COX-2 generally shows a greater preference for linoleic acid than COX-1.[3]

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes also oxidize linoleic acid, producing a racemic mixture of 13-HODE and 9-HODE.[1][3] These reactions typically yield a predominance of the R stereoisomer, with an approximate 80:20 ratio of 13(R)-HODE to 13(S)-HODE in human liver microsomes.[1][3]

Non-Enzymatic Pathway: Free Radical and Singlet Oxygen Oxidation

In conditions of significant oxidative stress, non-enzymatic oxidation of linoleic acid by free radicals and singlet oxygen becomes a major source of 13-HODE.[1][5] This process is non-specific and produces a mixture of hydroperoxides, including 13-HpODE and 9-HpODE, which are subsequently reduced to their corresponding HODEs.[5] A key characteristic of this pathway is the production of approximately equal amounts of the S and R stereoisomers.[1] The presence of both isomers, particularly the 13(R) form, is often indicative of non-enzymatic, oxidative stress-driven lipid peroxidation.[1]

G LA Linoleic Acid LOX 15-LOX-1 LA->LOX Enzymatic CYP Cytochrome P450 LA->CYP Enzymatic COX COX-1 / COX-2 LA->COX Enzymatic ROS Oxidative Stress (Free Radicals, Singlet O2) LA->ROS Non-Enzymatic HpODE_S 13(S)-HpODE LOX->HpODE_S Highly Specific CYP->HpODE_S Minor HpODE_R 13(R)-HpODE CYP->HpODE_R Predominant COX->HpODE_S ROS->HpODE_S Racemic Mixture ROS->HpODE_R Racemic Mixture Peroxidase Peroxidases HpODE_S->Peroxidase HpODE_R->Peroxidase HODE_S 13(S)-HODE HODE_R 13(R)-HODE Peroxidase->HODE_S Peroxidase->HODE_R

Figure 1: Biosynthesis pathways of 13-HODE from linoleic acid.

13-HODE as a Biomarker in Disease and Physiological States

Elevated levels of 13-HODE are found in numerous pathological conditions, reflecting its origin from oxidative stress.[1][6]

  • Cardiovascular Disease: 13-HODE is an abundant oxidized lipid in atherosclerotic plaques.[1][2] In early-stage lesions, the enzymatic product 13(S)-HODE predominates, while more advanced plaques contain equal amounts of S and R stereoisomers, suggesting a shift towards non-enzymatic, free-radical mediated production as the disease progresses.[1]

  • Cancer: The role of 13-HODE in cancer is complex and appears to be context-dependent. In colon cancer, expression of 15-LOX-1 and levels of 13(S)-HODE are progressively reduced as the disease advances from polyp to malignant stages, suggesting a protective role.[1][7] Conversely, in some breast and prostate cancers, 13(S)-HODE has been suggested to promote tumor growth.[1] Recent findings also highlight a tumor-suppressive role for 13(S)-HODE through direct inhibition of the mTOR signaling pathway.[8]

  • Neurodegenerative Diseases: Total HODE levels (including 13-HODE and 9-HODE isomers) are elevated in the plasma and erythrocytes of patients with Alzheimer's disease, pointing to systemic oxidative stress.[1][3]

  • Inflammation and Other Conditions: Increased HODE levels are associated with a wide range of conditions linked to oxidative stress, including steatohepatitis, diabetes, and rheumatoid arthritis.[1][3][6]

  • Exercise-Induced Oxidative Stress: Prolonged and intensive exercise induces a significant, albeit transient, increase in plasma 13-HODE levels.[6] This increase correlates strongly with other oxidative stress markers like F2-isoprostanes, supporting the use of 13-HODE as a robust biomarker in exercise physiology studies.[6]

Signaling Pathways and Biological Functions

13-HODE is not merely a byproduct of oxidation; it is a bioactive lipid mediator that actively participates in cellular signaling.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: 13-HODE, particularly the 13(S) isomer, is a ligand for PPARγ and PPARβ.[1][3] In macrophages, activation of PPARγ by 13(S)-HODE upregulates the expression of the scavenger receptor CD36 and the fatty acid binding protein aP2.[1] This enhances the uptake of oxidized lipoproteins, contributing to the formation of lipid-laden foam cells, a hallmark of atherosclerosis.[1]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation: Both 13(S)-HODE and 13(R)-HODE can activate TRPV1, a receptor involved in pain sensation.[1][9] This interaction may contribute to the pain and hypersensitivity associated with inflammatory conditions where HODE levels are elevated.[9]

  • mTOR Pathway Inhibition: 13(S)-HODE has been identified as an endogenous inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) protein kinase.[8] It binds directly to the ATP-binding domain of mTOR, competitively inhibiting its activity and suppressing downstream signaling pathways involved in cell proliferation, which may explain its anti-tumor effects in certain cancers.[8]

  • Regulation of Ferroptosis: 13(S)-HODE has been shown to be a biphasic modulator of ferroptosis, a form of iron-dependent programmed cell death.[10] At low doses, it can protect against ferroptosis by promoting the activity of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that reduces lipid peroxidation.[10]

G cluster_0 Macrophage HODE 13(S)-HODE PPAR PPARγ HODE->PPAR Binds & Activates nucleus Nucleus PPAR->nucleus CD36 CD36 Gene nucleus->CD36 Upregulates Transcription aP2 aP2 Gene nucleus->aP2 Upregulates Transcription CD36_P CD36 Receptor CD36->CD36_P Translation aP2_P aP2 Protein aP2->aP2_P Translation FoamCell Foam Cell Formation CD36_P->FoamCell aP2_P->FoamCell oxLDL oxLDL oxLDL->CD36_P Uptake

Figure 2: 13(S)-HODE signaling via PPARγ in macrophages leading to foam cell formation.

Metabolism and Inactivation

The biological activity of 13-HODE is regulated through several metabolic pathways:

  • Oxidation to 13-oxo-ODE: 13(S)-HODE can be oxidized by an NAD+-dependent 13-HODE dehydrogenase to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE).[1][11] This metabolite has its own distinct biological activities and may be a key step in the eventual degradation of 13-HODE.[1]

  • Incorporation into Phospholipids (B1166683): Like other fatty acids, 13-HODE is rapidly incorporated into the sn-2 position of phospholipids such as phosphatidylcholine and phosphatidylethanolamine.[1][12] This esterification can sequester 13-HODE, effectively removing it from the pool of free, signaling-active molecules.

  • Peroxisomal β-oxidation: 13(S)-HODE can undergo chain-shortening through peroxisomal β-oxidation, leading to its inactivation and disposal.[1]

Quantitative Data Summary

The concentration of 13-HODE can vary significantly depending on the biological matrix and the physiological or pathological state.

AnalyteMatrixConditionConcentration / ChangeReference
13-HODE + 9-HODEPlasmaPost 75-km Cycling3.1-fold increase immediately post-exercise[6]
13-HODE + 9-HODEPlasmaPost 3-day Intensified Running5.5-fold increase[6]
13-HODERat PlasmaBaselineMean: 123.2 nmol/L[13]
9-HODERat PlasmaBaselineMean: 57.8 nmol/L[13]
13-oxo-ODERat PlasmaBaselineMean: 57.8 nmol/L[13]
9-oxo-ODERat PlasmaBaselineMean: 218.1 nmol/L[13]
d4-13-HODE (unesterified)Rat PlasmaIV InjectionHalf-life of ~1 minute[14]
d4-13-HODE (total)Rat PlasmaGavageHalf-life of 71 minutes[14]
Table 1: Representative quantitative data for 13-HODE and related metabolites.

Experimental Protocols for 13-HODE Measurement

Accurate quantification of 13-HODE requires robust analytical methods, typically involving mass spectrometry. The protocol must account for the fact that a significant portion of 13-HODE exists in an esterified form within complex lipids and requires hydrolysis for total quantification.

General Workflow

G A 1. Sample Collection (Plasma, Tissue) Add Antioxidants (BHT) B 2. Add Internal Standard (e.g., 13-HODE-d4) A->B C 3. Alkaline Hydrolysis (e.g., KOH or NaOH, 60°C) Releases esterified HODEs B->C D 4. Neutralization & Extraction (Liquid-Liquid or Solid Phase) C->D E 5. Derivatization (for GC-MS) or Reconstitution (for LC-MS) D->E F 6. Instrumental Analysis (LC-MS/MS or GC-MS) E->F G 7. Data Processing Quantification vs. Internal Standard F->G

Figure 3: General experimental workflow for quantifying total 13-HODE.
Detailed Protocol for 13-HODE Quantification in Plasma by LC-MS/MS

This protocol is a synthesized example based on methodologies described in the literature.[6][13][14]

1. Materials and Reagents:

  • Plasma collected in EDTA tubes, stored at -80°C.

  • Antioxidant solution: 50 mM Butylated hydroxytoluene (BHT) and 200 mM Diethylenetriaminepentaacetic acid (DTPA).[13]

  • Internal Standard (IS): 13-HODE-d4 working solution (e.g., 50 ng/mL in methanol).

  • Hydrolysis Reagent: 0.2 M Potassium Hydroxide (KOH) in methanol (B129727).[13]

  • Neutralization Reagent: Acetic acid or 0.2N Hydrochloric acid.

  • Extraction Solvents: HPLC-grade ethyl acetate, methanol, water, formic acid.

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB).

2. Sample Preparation (Total 13-HODE):

  • Thaw plasma samples on ice.

  • To a 50 µL plasma aliquot in a glass tube, add 10 µL of antioxidant solution.[13]

  • Add 100 µL of the internal standard working solution (contains 5 ng of 13-HODE-d4).[13]

  • Add methanol and 0.2 M KOH to achieve a final volume of 0.5 mL.[13]

  • Vortex, purge with nitrogen gas, and seal the tube.

  • Incubate at 60°C for 30 minutes to hydrolyze the lipid esters.[13]

  • Cool samples to room temperature and neutralize the pH to ~4-6 with acetic acid.[14]

  • Proceed with Liquid-Liquid Extraction or Solid Phase Extraction.

3. Solid Phase Extraction (SPE):

  • Condition an SPE column with methanol followed by water.

  • Load the neutralized sample onto the column.

  • Wash the column with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a suitable mobile phase-compatible solvent (e.g., 0.1% formic acid in methanol/water).[6]

4. UHPLC/MS/MS Analysis:

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).[6][13]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[6]

  • Gradient: A typical gradient would run from a low percentage of B (e.g., 30%) to a high percentage (e.g., 98%) over several minutes to separate the analytes.

  • Ionization: Electrospray Ionization in negative mode (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 13-HODE and its deuterated internal standard.

Enzyme Immunoassay (EIA) Protocol

Competitive EIAs offer a higher-throughput alternative to mass spectrometry, though they may have different specificity and sensitivity profiles.

1. Principle: This is a competitive immunoassay where 13-HODE in the sample competes with a 13-HODE-alkaline phosphatase conjugate for a limited number of binding sites on a polyclonal antibody coated to the microplate well. The intensity of the color produced after adding a substrate is inversely proportional to the amount of 13-HODE in the sample.

2. General Procedure:

  • Prepare standards and samples. Biological fluids may require purification (e.g., SPE) and dilution in the supplied Assay Buffer.

  • Pipette standards and samples into the appropriate wells of the antibody-coated microplate.

  • Add the 13-HODE-enzyme conjugate to each well.

  • Add the specific polyclonal antibody to each well.

  • Incubate at room temperature for a set time (e.g., 2 hours) to allow for competitive binding.

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution (e.g., p-Nitrophenyl phosphate) and incubate until a yellow color develops.

  • Stop the enzyme reaction with a Stop Solution.

  • Read the absorbance on a microplate reader at 405 nm.

  • Calculate the concentration of 13-HODE in the samples by comparing their absorbance to the standard curve.

Conclusion

13-HODE stands as a critical and multifaceted biomarker of oxidative stress. Its dual origin from both specific enzymatic pathways and non-specific free radical attacks provides a nuanced window into the redox state of biological systems. The stereoisomeric ratio of 13-HODE can further help distinguish between physiological enzymatic activity and pathological oxidative damage. As a bioactive signaling molecule, its interactions with key cellular receptors like PPARγ and TRPV1, and its ability to inhibit central growth pathways like mTOR, directly link oxidative stress to functional outcomes in disease. For researchers and drug developers, the robust analytical methods available for its quantification make 13-HODE an invaluable tool for diagnosing and monitoring disease progression, assessing the impact of physiological stressors, and evaluating the efficacy of therapeutic interventions aimed at mitigating oxidative damage.

References

The Antifungal Potential of 13-Hydroxy-9-octadecenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Anti-fungal Activity, Mechanisms, and Experimental Protocols

Abstract

13-Hydroxy-9-octadecenoic acid (13-HOA), a naturally occurring hydroxy fatty acid, has garnered significant interest for its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current scientific understanding of its antifungal properties, tailored for researchers, scientists, and drug development professionals. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes proposed mechanisms of action and experimental workflows. While direct research on 13-HOA is emerging, this guide draws upon established findings on closely related hydroxy fatty acids to present a cohesive and informative resource. The primary mechanism of action is believed to be the disruption of the fungal cell membrane integrity, with a noteworthy correlation to the membrane's ergosterol (B1671047) content.

Introduction

The rise of drug-resistant fungal pathogens presents a formidable challenge to global health. This has spurred the exploration of novel antifungal compounds from natural sources. Among these, oxidized fatty acids, or oxylipins, have shown promising antimicrobial activities. This compound, a derivative of linoleic acid, is one such molecule that has demonstrated potential in inhibiting the growth of various fungal species. This guide aims to consolidate the existing knowledge on its antifungal activity, providing a foundational resource for further research and development in this area.

Quantitative Data on Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, data from closely related hydroxy fatty acids provide valuable insights into its potential efficacy. The following table summarizes MIC values for ricinoleic acid (12-hydroxy-9-octadecenoic acid) and coriolic acid (13-hydroxy-9,11-octadecadienoic acid) against common fungal pathogens. These values suggest that the antifungal activity is species-dependent.[1]

CompoundFungal SpeciesMIC (μg/mL)Reference
Ricinoleic AcidAspergillus niger2400[1]
Coriolic AcidAspergillus niger700[1]

It is important to note that the inhibitory action of hydroxy unsaturated fatty acids appears to be more pronounced against filamentous fungi, such as Aspergillus niger and Penicillium roqueforti, while many yeasts, including the pathogenic Candida albicans, have shown resistance.[1]

Proposed Mechanism of Antifungal Action

The prevailing hypothesis for the antifungal mechanism of hydroxy fatty acids, including 13-HOA, centers on the disruption of the fungal cell membrane. This interaction is thought to be influenced by the unique sterol composition of fungal membranes, primarily the presence of ergosterol.

Fungal Cell Membrane Disruption

Hydroxy fatty acids are proposed to insert themselves into the lipid bilayer of the fungal cell membrane. This insertion is believed to alter the physical properties of the membrane, leading to increased fluidity and permeability. The consequence of this disruption is the leakage of essential intracellular components, ultimately leading to cell death. The presence of the hydroxyl group in the fatty acid chain is thought to be crucial for this membrane-disrupting activity.

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Disruption Increased Permeability & Leakage of Intracellular Components Ergosterol->Membrane_Disruption Phospholipids Phospholipids Phospholipids->Membrane_Disruption 13-HOA 13-HOA 13-HOA->Ergosterol Interaction (Hypothesized) 13-HOA->Phospholipids Inserts into Lipid Bilayer Cell_Death Cell_Death Membrane_Disruption->Cell_Death

Proposed mechanism of fungal cell membrane disruption by 13-HOA.
Correlation with Ergosterol Content

Research suggests a correlation between the susceptibility of fungi to hydroxy fatty acids and their cellular ergosterol content. Fungi with lower ergosterol levels in their membranes appear to be more sensitive to the disruptive effects of these compounds.[1] This suggests that ergosterol may play a role in stabilizing the membrane against the insertion of hydroxy fatty acids.

cluster_fungi Fungal Strains Low_Ergosterol Low Ergosterol Content High_Susceptibility High Susceptibility to 13-HOA Low_Ergosterol->High_Susceptibility High_Ergosterol High Ergosterol Content Low_Susceptibility Low Susceptibility (Resistance) High_Ergosterol->Low_Susceptibility 13-HOA 13-HOA 13-HOA->Low_Ergosterol 13-HOA->High_Ergosterol Start Start Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilution of 13-HOA in 96-well plate Inoculum_Prep->Serial_Dilution Inoculate Inoculate wells with Fungal Suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Start Start Harvest_Cells Harvest & Dry Fungal Cells Start->Harvest_Cells Saponification Saponify with Alcoholic KOH Harvest_Cells->Saponification Extraction Extract Ergosterol with n-Heptane/Hexane Saponification->Extraction Evaporation Evaporate Organic Phase to Dryness Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution HPLC_Analysis Analyze by HPLC (C18 column, UV at 282 nm) Reconstitution->HPLC_Analysis Quantification Quantify against Ergosterol Standard Curve HPLC_Analysis->Quantification End End Quantification->End

References

A Technical Guide to the Cellular Uptake and Metabolism of 13-Hydroxy-9-octadecenoic Acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. It is implicated in a multitude of physiological and pathological processes, including inflammation, cancer, and atherosclerosis. Understanding the cellular mechanisms governing its uptake and metabolic fate is crucial for elucidating its biological functions and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on 13-HODE's journey into and through the cell, detailing its transport, metabolic conversion, and the signaling pathways it modulates. The information is compiled from peer-reviewed scientific literature, with a focus on quantitative data, experimental methodologies, and the intricate network of molecular interactions.

Cellular Uptake of 13-HODE

The entry of 13-HODE into cells is a rapid process, facilitated by mechanisms similar to those for other long-chain fatty acids. This involves a combination of passive diffusion and protein-mediated transport across the plasma membrane[1][2]. While the exact transporters for 13-HODE have not been definitively identified, several candidate proteins known to facilitate fatty acid uptake are likely involved.

Key Putative Transporters:

  • CD36 (Fatty Acid Translocase): A scavenger receptor that binds long-chain fatty acids and is implicated in their uptake in various cell types, including macrophages and endothelial cells[3][4].

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the cell membrane, often coupled with their activation to acyl-CoA esters[2][4].

  • Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): These proteins are thought to increase the local concentration of fatty acids at the membrane surface, thereby enhancing their uptake[2].

Once inside the cell, 13-HODE is bound by cytosolic Fatty Acid-Binding Proteins (FABPs) , which chaperone it to various organelles for metabolism or signaling functions, preventing its accumulation to toxic levels and facilitating its targeted delivery[2].

Metabolic Fates of Intracellular 13-HODE

Upon entering the cell, 13-HODE is subject to several metabolic transformations that can either potentiate or terminate its signaling activity. The primary metabolic pathways are esterification into complex lipids, dehydrogenation, and peroxisomal β-oxidation.

Esterification into Complex Lipids

A significant portion of intracellular 13-HODE is rapidly incorporated into cellular lipids, primarily phospholipids (B1166683) and neutral lipids. This process sequesters 13-HODE, potentially serving as a storage pool that can be released upon cellular stimulation.

  • Phospholipids: 13-HODE is esterified, often at the sn-2 position, into phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI)[3][5]. In bovine aortic endothelial cells, the majority of incorporated 13-HODE is found in phosphatidylcholine[5][6].

  • Neutral Lipids: 13-HODE is also incorporated into triacylglycerols and cholesterol esters[7][8].

Dehydrogenation to 13-oxo-ODE

13-HODE can be oxidized to its ketone derivative, 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE), by an NAD+-dependent 13-HODE dehydrogenase[3][9]. This conversion has been observed in various tissues, including the rat colon[9]. 13-oxo-ODE is also a bioactive molecule and, like 13-HODE, can activate PPARγ[3].

Peroxisomal β-Oxidation

Peroxisomal β-oxidation serves as a key catabolic pathway for inactivating and clearing 13-HODE. This process involves the sequential shortening of the fatty acid chain.

In endothelial cells and human skin fibroblasts, 13-HODE is metabolized into three major chain-shortened products that accumulate in the extracellular fluid[5][6]:

  • 11-hydroxyhexadecadienoic acid (11-OH-16:2)

  • 9-hydroxytetradecadienoic acid (9-OH-14:2)

  • 7-hydroxydodecadienoic acid (7-OH-12:2)

The formation of these metabolites is significantly reduced in fibroblasts from patients with Zellweger syndrome, a disorder characterized by impaired peroxisome function, confirming the primary role of peroxisomes in this process[5][6].

Quantitative Data on 13-HODE Uptake and Metabolism

The following tables summarize the available quantitative data from studies on 13-HODE pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of d4-13-HODE in Rats

Parameter Administration Value Tissue/Fluid Reference
Plasma Half-life (Unesterified) IV Injection 1 min Plasma [10][11]
Plasma Half-life (Esterified) Gavage 71 min Plasma [10][11]

| Time to Absorption | Gavage | < 20 min | Plasma |[10][11] |

Table 2: Changes in Plasma 13-HODE Levels in Response to Physiological Stimuli

Condition Fold Change Time Point Population Reference
75-km Cycling Time Trial 3.1-fold increase Immediately post-exercise Trained male cyclists [12][13]

| 75-km Cycling Time Trial | 1.7-fold increase | 1.5 hours post-exercise | Trained male cyclists |[12][13] |

Table 3: Cellular Incorporation and Distribution of 13-HODE

Cell Type Major Lipid Class of Incorporation Specific Location Reference

| Bovine Aortic Endothelial Cells | Phosphatidylcholine | 80% at sn-2 position |[5][6] |

Signaling Pathways Modulated by 13-HODE

13-HODE exerts its biological effects by modulating several key signaling pathways. Its stereochemistry, particularly the 13(S)-HODE enantiomer, is often critical for its activity.

PPARγ Activation

13(S)-HODE is a well-established endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation[3][14].

PPAR_Pathway cluster_cell Cell 13S_HODE 13(S)-HODE PPARg PPARγ 13S_HODE->PPARg Binds & Activates Dimer PPARγ-RXR Heterodimer PPARg->Dimer RXR RXR RXR->Dimer PPRE PPRE (DNA) Dimer->PPRE Binds Target_Genes Target Gene Transcription (e.g., CD36, aP2) PPRE->Target_Genes Regulates

Caption: 13(S)-HODE activation of the PPARγ signaling pathway.

Activation of PPARγ by 13(S)-HODE in macrophages leads to the upregulation of genes like CD36 and the fatty acid-binding protein aP2, which can enhance the uptake of lipids, contributing to foam cell formation in atherosclerosis[3]. Conversely, in colon cancer cells, this pathway can induce apoptosis[15].

mTOR Inhibition

Recent findings indicate that 13(S)-HODE can directly interact with and inhibit the mechanistic target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation[16].

mTOR_Pathway 13S_HODE 13(S)-HODE mTORC1 mTOR Complex 1 (mTORC1) 13S_HODE->mTORC1 Binds & Inhibits (ATP-competitive) Downstream Downstream Signaling (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Growth Cancer Cell Growth & Proliferation Downstream->Growth

Caption: 13(S)-HODE-mediated inhibition of the mTOR signaling pathway.

This inhibition is ATP-competitive and results in suppressed growth of cancer cells, highlighting a potential tumor-suppressive role for this metabolite[16].

Ferroptosis Modulation

13(S)-HODE exhibits a biphasic effect on ferroptosis, an iron-dependent form of programmed cell death, in ovarian granulosa cells. Its effect is dependent on its concentration.

Ferroptosis_Pathway 13S_HODE 13(S)-HODE Low_Dose Low Dose 13S_HODE->Low_Dose High_Dose High Dose 13S_HODE->High_Dose GPX4 GPX4 Activity Low_Dose->GPX4 Promotes Iron Labile Iron Accumulation High_Dose->Iron Induces Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS Reduces Anti_Ferroptosis Ferroptosis Inhibition Lipid_ROS->Anti_Ferroptosis Pro_Ferroptosis Ferroptosis Induction Iron->Pro_Ferroptosis

Caption: Biphasic modulation of ferroptosis by 13(S)-HODE.

At low concentrations, 13(S)-HODE promotes the activity of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that reduces lipid peroxides, thereby protecting cells from ferroptosis. In contrast, high concentrations of 13(S)-HODE induce the accumulation of labile iron, sensitizing cells to ferroptosis[17].

Key Experimental Protocols

The study of 13-HODE uptake and metabolism relies on a combination of cell biology, analytical chemistry, and molecular biology techniques.

General Workflow for Studying 13-HODE Metabolism

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Endothelial, Caco-2) Treatment 2. Treatment (Radiolabeled or unlabeled 13-HODE) Cell_Culture->Treatment Harvest 3. Harvest (Cells and Culture Medium) Treatment->Harvest Extraction 4. Lipid Extraction Harvest->Extraction Separation 5. Chromatographic Separation (HPLC, Chiral LC) Extraction->Separation Analysis 6. Mass Spectrometry Analysis (GC-MS, LC-MS/MS) Separation->Analysis Quantification 7. Identification & Quantification Analysis->Quantification

References

An In-depth Technical Guide on the Interaction of 13-Hydroxyoctadecadienoic Acid (13-HODE) with GPR132

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical document provides a comprehensive analysis of the molecular interaction between 13-hydroxyoctadecadienoic acid (13-HODE), a lipid metabolite of linoleic acid, and G protein-coupled receptor 132 (GPR132), also known as G2A. While its isomer, 9-HODE, is a recognized potent agonist, the role of 13-HODE as a GPR132 ligand is more nuanced and subject to conflicting reports. This guide synthesizes the available quantitative data, details the downstream signaling pathways, and provides methodologies for key experimental procedures used to investigate this interaction. The aim is to offer a clear, data-driven resource for professionals in pharmacology and drug development.

Introduction to 13-HODE and GPR132

13-Hydroxyoctadecadienoic Acid (13-HODE): 13-HODE is a biologically active oxidized metabolite derived from linoleic acid, primarily through the action of the 15-lipoxygenase-1 (15-LOX-1) enzyme[1][2][3]. It exists in different stereoisomers, with 13(S)-HODE being a common form[4]. 13-HODE is implicated in a variety of physiological and pathological processes, including inflammation, cancer cell proliferation, and atherosclerosis[4][5][6][7]. Its cellular effects are mediated through various receptors, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and, to a lesser extent, GPR132[1][4].

G Protein-Coupled Receptor 132 (GPR132/G2A): GPR132, or G2A (for G2 accumulation), is a Class A/1 rhodopsin-like G protein-coupled receptor[8]. It was initially identified as a stress-inducible gene that causes cell cycle arrest at the G2/M checkpoint[1][9]. GPR132 is highly expressed in hematopoietic cells, particularly macrophages and lymphocytes, where it functions as a sensor for various ligands, including oxidized fatty acids and lactate, and under certain conditions, protons (acidic pH)[1][9][10][11]. Its activation is linked to immune cell trafficking, inflammation, and cancer progression[9][12][13].

Quantitative Analysis of the 13-HODE and GPR132 Interaction

The interaction between 13-HODE and GPR132 is characterized by significantly lower potency compared to its isomer, 9-HODE. While some studies classify 13-HODE as a weak agonist[1][4], others suggest its effects on certain pathways are not mediated by GPR132 at all[14][15]. The available data indicates that 13-HODE requires a substantially higher concentration—approximately six-fold more than 9-HODE—to elicit a response at GPR132[16].

To date, specific binding affinity constants (Kd) for 13-HODE at GPR132 have not been published. Activity is typically measured in functional assays, such as calcium mobilization or β-arrestin recruitment.

LigandReceptorAssay TypeCell SystemPotency / EfficacyReference
9-HODE Human GPR132IP-1 AccumulationCHO-K1EC₅₀ = 7.5 µM[17]
9-HODE Human GPR132Calcium MobilizationCOS-1Dose-dependent activation (10⁻⁹ to 10⁻⁵ M)[16]
13(S)-HODE Human GPR132Not SpecifiedCHOWeaker activator than 9(S)-HODE[4]
13-HODE Human GPR132Calcium MobilizationCOS-1Activates to a lesser extent than 9-HODE; requires ~6-fold higher concentration[16]
13-HODE Human GPR132β-Arrestin RecruitmentNot SpecifiedDecreased activity compared to 9-HODE[18]

GPR132 Downstream Signaling Pathways

Upon activation, GPR132 can couple to several G protein subtypes, leading to the initiation of distinct intracellular signaling cascades. The primary pathways implicated include those mediated by Gαq, Gαs, and Gα13, as well as G protein-independent β-arrestin recruitment[12][19].

  • Gαq Pathway: This is a prominent pathway for GPR132. Ligand binding activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm[16][20].

  • Gαs Pathway: GPR132 activation has been linked to the modulation of cyclic AMP (cAMP) levels, suggesting coupling to Gαs[12][19]. Gαs activates adenylyl cyclase, which converts ATP into cAMP, a crucial second messenger that activates Protein Kinase A (PKA).

  • β-Arrestin Pathway: Like many GPCRs, GPR132 can undergo desensitization and internalization via β-arrestin recruitment. This process can also initiate distinct, G protein-independent signaling cascades[18][19].

GPR132_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 13-HODE (Weak Agonist) GPR132 GPR132 (G2A) Ligand->GPR132 Binds Gq Gαq GPR132->Gq Activates Gs Gαs GPR132->Gs Activates Barr β-Arrestin GPR132->Barr Recruits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Internalization Receptor Internalization Barr->Internalization IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 cAMP cAMP AC->cAMP Converts ATP PIP2 PIP2 Ca ↑ [Ca²⁺]i IP3->Ca ER Ca²⁺ Release CellularResponse Cellular Responses DAG->CellularResponse Ca->CellularResponse ATP ATP PKA PKA cAMP->PKA Activates PKA->CellularResponse

Caption: GPR132 downstream signaling pathways.

Delineating GPR132 vs. PPAR-γ Mediated Effects of 13-HODE

A critical aspect of 13-HODE pharmacology is that many of its reported biological effects are not mediated by GPR132, but rather by the nuclear receptor PPAR-γ[1][4]. For instance, the induction of Fatty Acid Binding Protein 4 (FABP4) in macrophages by 13-HODE is dependent on PPAR-γ activation. Studies using siRNA to silence GPR132 expression found that the induction of FABP4 by 13-HODE was unaffected, confirming a GPR132-independent mechanism for this specific cellular response[14][21][22]. This highlights the importance of using specific antagonists or genetic knockout models to attribute a physiological role to the 13-HODE/GPR132 axis.

Logical_Relationship cluster_gpr132 GPR132 Pathway cluster_ppar PPAR-γ Pathway HODE13 13-HODE GPR132 GPR132 HODE13->GPR132 Weak Activation PPARG PPAR-γ (Nuclear Receptor) HODE13->PPARG Strong Activation GPR132_effect e.g., Weak Ca²⁺ Mobilization GPR132->GPR132_effect PPARG_effect e.g., FABP4 Expression, ↑ CD36 Expression PPARG->PPARG_effect

Caption: Divergent signaling pathways of 13-HODE.

Key Experimental Protocols

Investigating the interaction between 13-HODE and GPR132 requires robust functional assays. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the activation of the Gαq pathway by detecting changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor stimulation.

Principle: Cells expressing GPR132 are loaded with a calcium-sensitive fluorescent dye. Ligand binding to GPR132 activates the Gαq-PLC-IP3 pathway, causing the release of Ca²⁺ from the endoplasmic reticulum. This increase in cytosolic Ca²⁺ is detected as a change in fluorescence intensity.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or COS-1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well, black-walled, clear-bottom plates.

    • Transiently transfect cells with a mammalian expression vector encoding human GPR132 using a suitable transfection reagent (e.g., Lipofectamine). A mock transfection (empty vector) serves as a negative control.

    • Incubate for 24-48 hours post-transfection.

  • Dye Loading:

    • Aspirate the culture medium and wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) and a gentle detergent like Pluronic F-127 (0.02%) to aid dye entry.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Stimulation and Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Establish a stable baseline fluorescence reading for ~30 seconds.

    • Add varying concentrations of 13-HODE (and 9-HODE as a positive control) and measure the fluorescence intensity over time (typically 2-3 minutes). For Fura-2, ratiometric measurements (340/380 nm excitation) are taken; for Fluo-4, a single excitation wavelength (~494 nm) is used.

  • Data Analysis:

    • The response is quantified as the peak fluorescence intensity minus the baseline reading or as the area under the curve (AUC).

    • Data are normalized to the maximum response elicited by a positive control (e.g., thapsigargin (B1683126) or a high concentration of 9-HODE).

    • Dose-response curves are generated using non-linear regression to determine EC₅₀ values.

Calcium_Assay_Workflow start Start step1 Seed HEK293/COS-1 Cells in 96-well Plate start->step1 step2 Transfect Cells with GPR132 Expression Vector step1->step2 step3 Incubate 24-48h step2->step3 step4 Load Cells with Ca²⁺-sensitive Dye (e.g., Fluo-4 AM) step3->step4 step5 Measure Baseline Fluorescence in Plate Reader step4->step5 step6 Add 13-HODE & Measure Fluorescence Change step5->step6 step7 Analyze Data: Peak Response or AUC step6->step7 end End step7->end

Caption: Workflow for a calcium mobilization assay.
β-Arrestin Recruitment Assay

This assay measures receptor activation by quantifying the recruitment of β-arrestin to the intracellular domains of the GPCR, a key step in receptor desensitization and signaling.

Principle: The DiscoverX PathHunter assay is a common platform[18]. It utilizes enzyme fragment complementation. The GPCR (GPR132) is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This restores enzyme activity, which hydrolyzes a substrate to produce a chemiluminescent signal.

Methodology:

  • Cell Culture:

    • Use a commercially available cell line stably co-expressing the GPR132-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., from DiscoverX).

    • Plate the cells in a 96-well or 384-well white, solid-bottom assay plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of 13-HODE and control compounds.

    • Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

  • Signal Detection:

    • Prepare the detection reagent mixture containing the enzyme substrate according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Normalize the data to a vehicle control (0% activation) and a maximal agonist control (100% activation).

    • Generate dose-response curves and calculate EC₅₀ values using non-linear regression.

BArrestin_Assay_Workflow start Start step1 Plate PathHunter Cells (Expressing GPR132-PK & βArr-EA Fusions) start->step1 step2 Add 13-HODE (Ligand) step1->step2 step3 Incubate 60-90 min (Allows β-Arrestin Recruitment & Enzyme Complementation) step2->step3 step4 Add Substrate & Detection Reagents step3->step4 step5 Incubate 60 min at RT step4->step5 step6 Measure Chemiluminescence step5->step6 step7 Analyze Data & Generate Dose-Response Curve step6->step7 end End step7->end

References

13-Hydroxy-9-octadecenoic Acid (13-HODE) in Skin Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily localized in the stratum corneum, is essential for protecting the body from external insults and preventing excessive water loss. Its integrity is maintained by a complex interplay of cellular differentiation, lipid metabolism, and signaling pathways. 13-Hydroxy-9-octadecenoic acid (13-HODE), a lipoxygenase metabolite of linoleic acid, has emerged as a significant bioactive lipid in the epidermis, playing a crucial role in regulating keratinocyte function and maintaining skin barrier homeostasis. This technical guide provides an in-depth overview of the role of 13-HODE in skin barrier function, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

The Role of 13-HODE in Epidermal Homeostasis

13-HODE is a major metabolite of linoleic acid in the epidermis and has been shown to possess anti-proliferative and anti-inflammatory properties. In hyperproliferating skin, levels of polyunsaturated fatty acids are often decreased, and topical application of 13-HODE can help to reverse this hyperproliferation.[1] This effect is, at least in part, mediated by the downregulation of the activator protein-1 (AP-1) oncoprotein. In skin conditions like psoriasis, there is a notable decrease in 13-HODE levels, suggesting its importance in maintaining a healthy epidermal state.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on 13-HODE and its effects on the skin.

ParameterFindingTissue/Cell TypeReference
Concentration in Psoriatic SkinFree 13-HODE: 115 ng/mg scalesEsterified 13-HODE: 17 ng/mg scalesPsoriatic skin scales[2]
Correlation with Psoriasis SeverityPositive correlation between serum 13-HODE levels and PASI score (p=0.04)Human serum (psoriatic patients)[3]

Table 1: 13-HODE Levels in Psoriatic Skin

Cell LineIC50 of 13(S)-HODE (48h)EffectReference
MCF-7 (Breast Cancer)76.3 µMInhibition of cell growth[1]
MDA-MB-231 (Breast Cancer)80.23 µMInhibition of cell growth[1]

Table 2: Cytotoxic Effects of 13(S)-HODE on Cancer Cell Lines (for reference)

Signaling Pathways Modulated by 13-HODE

13-HODE exerts its effects on skin barrier function through the modulation of specific signaling pathways, primarily the NF-κB and PKC-β pathways.

NF-κB Signaling Pathway in Keratinocyte Differentiation

13(S)-HODE, the S-stereoisomer of 13-HODE, has been shown to induce the expression of keratin (B1170402) 1, a key marker of keratinocyte differentiation.[2][4] This induction is concomitant with the increased activity of the transcription factor NF-κB.[2][4] The epidermal fatty acid-binding protein (FABP5) appears to play a crucial role in this process by facilitating the transport of 13(S)-HODE within the keratinocyte, leading to the activation of the NF-κB signaling pathway and subsequent upregulation of differentiation-specific proteins.[2][3][4]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cell Keratinocyte Linoleic_Acid Linoleic Acid LOX Lipoxygenase Linoleic_Acid->LOX Metabolism 13S_HODE 13(S)-HODE LOX->13S_HODE FABP5 FABP5 13S_HODE->FABP5 Binding IKK_Complex IKK Complex FABP5->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation (leading to degradation) NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Keratin1_Gene Keratin 1 Gene Nucleus->Keratin1_Gene Transcription Keratin1_Protein Keratin 1 Protein Keratin1_Gene->Keratin1_Protein Translation Differentiation Keratinocyte Differentiation Keratin1_Protein->Differentiation PKC_Inhibition cluster_membrane Cell Membrane 13_HODE 13-HODE DAG_Synth Diacylglycerol Synthesis 13_HODE->DAG_Synth Incorporation 13HODE_DAG 13-HODE-DAG DAG_Synth->13HODE_DAG PKC_beta PKC-β 13HODE_DAG->PKC_beta Selective Inhibition Hyperproliferation Epidermal Hyperproliferation PKC_beta->Hyperproliferation Promotes PKC_alpha PKC-α PKC_alpha->Hyperproliferation Promotes

References

Methodological & Application

Application Note: Quantitative Analysis of 13-Hydroxy-9-octadecenoic Acid (13-HODE) in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive oxidized metabolite derived from the enzymatic or non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in humans.[1][2][3] As a key lipid mediator, 13-HODE is implicated in a variety of physiological and pathological processes, including inflammation and cell signaling.[4] Accurate and sensitive quantification of 13-HODE in biological samples such as plasma, serum, and tissues is crucial for understanding its role in health and disease. This application note provides a detailed protocol for the robust and reproducible analysis of 13-HODE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]

Experimental Protocols

Sample Preparation: Extraction from Plasma

This protocol is adapted for the extraction of total 13-HODE (free and esterified) from plasma samples. The use of a stable isotope-labeled internal standard, such as 13-HODE-d4, is critical for accurate quantification to account for analyte loss during sample preparation and potential matrix effects.[5]

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., 13-HODE-d4 in methanol)[5]

  • Antioxidant solution (e.g., 50 mM Butylated hydroxytoluene (BHT) and 200 mM Diethylenetriaminepentaacetic acid (DTPA))[5]

  • 2 M Potassium Hydroxide (KOH) in methanol[5]

  • 2 M Hydrochloric Acid (HCl)[6]

  • Hexane[6][7]

  • Methanol (LC-MS Grade)[1]

  • Water (LC-MS Grade)[8]

  • Borosilicate glass tubes (12 x 75 mm)[6][7]

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Aliquot 200 µL of plasma into a borosilicate glass tube.[6][7]

  • Add 10 µL of the internal standard mixture (e.g., 13-HODE-d4).[5] For a comprehensive analysis of multiple oxidized fatty acids, a mixture including standards like PGF2α-d4 and 15(S)-HETE-d8 can also be used.[6][7]

  • To hydrolyze esterified lipids and release total 13-HODE, add 0.2 M KOH (final concentration) in methanol.[5]

  • Vortex the mixture, blanket with argon or nitrogen gas, and incubate at 60°C for 30-60 minutes.[5][6]

  • Cool the samples to room temperature.[6]

  • Acidify the sample by adding 1.2 mL of 2.0 M HCl.[6]

  • Perform liquid-liquid extraction by adding 2.0 mL of hexane, vortexing for 3 minutes, and centrifuging at 2000 x g for 5 minutes.[6][7]

  • Carefully transfer the upper organic (hexane) layer to a clean glass tube.[6][7]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6][7]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., Methanol/Water mixture) for LC-MS/MS analysis.[9]

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve 13-HODE from its isomer, 9-HODE, as they often share the same precursor ion mass.[7]

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm)[1]
Mobile Phase A Water with 0.1% or 0.2% Acetic Acid[1][7]
Mobile Phase B Methanol with 0.2% Acetic Acid or Acetonitrile/Methanol mixture[7][10]
Flow Rate 0.2 mL/min[7]
Injection Volume 7.5 - 10 µL[1][4]
Column Temperature 40°C

| Gradient Program | 0-10 min: 85% B (isocratic) 10-12 min: Gradient to 100% B 12-22 min: 100% B 22-23 min: Return to 85% B 23-32 min: Re-equilibration at 85% B[7] |

Note: The gradient program is an example and should be optimized for the specific column and system used.[7]

Tandem Mass Spectrometry (MS/MS) Method

Analysis is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[4][7]

Table 2: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Ionization Mode
13-HODE 295.2 195.1 277.2 Negative ESI[7][11]
9-HODE 295.2 171.1 277.2 Negative ESI[7][11]

| 13-HODE-d4 (IS) | 299.3 | 198.1 | - | Negative ESI[4] |

Note: Specific voltages (e.g., capillary voltage, collision energy) should be optimized for the specific mass spectrometer used to maximize signal intensity.[5] The precursor ion represents [M-H]⁻. The product ion m/z 195 is characteristic of 13-HODE, resulting from cleavage of the carbon-carbon bond adjacent to the hydroxyl group.[7][11]

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of a 13-HODE analytical standard.[2][3] The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of 13-HODE in the unknown samples is then calculated from this regression curve.[1] The limit of detection (LOD) is typically defined as a signal-to-noise ratio of at least three, while the limit of quantitation (LOQ) requires a signal-to-noise ratio of at least ten.[7]

Visualizations

G cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (13-HODE-d4) Plasma->Add_IS Hydrolysis Alkaline Hydrolysis (60°C, 30 min) Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Drydown Evaporate & Reconstitute Extraction->Drydown LC LC Separation (C18 Column) Drydown->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for 13-HODE analysis.

G LA Linoleic Acid Enzyme Lipoxygenase (LOX) or Autoxidation LA->Enzyme HODE_13 13-HODE Enzyme->HODE_13 Metabolism HODE_9 9-HODE Enzyme->HODE_9 Metabolism

Caption: Simplified formation pathway of 13-HODE.

References

Application Notes and Protocols for the Extraction of 13-Hydroxy-9-octadecenoic Acid from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LOX).[1] This oxylipin is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, differentiation, and apoptosis.[2][3] Notably, 13-HODE has been shown to play a significant role in cancer biology, with its effects being highly context- and cell-type-dependent. For instance, it can inhibit the growth of some cancer cells while promoting the proliferation of others.[1][2] The signaling pathways of 13-HODE are intricate and involve key cellular regulators such as peroxisome proliferator-activated receptor-gamma (PPARγ) and the mechanistic target of rapamycin (B549165) (mTOR).[1][4]

Accurate quantification of 13-HODE in cell cultures is crucial for understanding its cellular functions and for the development of novel therapeutics. These application notes provide detailed protocols for the extraction of 13-HODE from cell cultures for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables summarize quantitative data regarding 13-HODE in various cell culture-based experiments. These values can serve as a reference for expected yields and effective concentrations.

Table 1: Endogenous Levels of 13(S)-HODE in Human Cancer Cell Lines

Cell LineCancer Type13(S)-HODE LevelMethod of Quantification
PC-3Prostate CancerSignificant levels detectedEnzyme Immunoassay & Chiral-Phase HPLC
LNCaPProstate CancerMinimal enzymatically produced 13-HODEEnzyme Immunoassay & Chiral-Phase HPLC
Normal Colon TissueN/AMedian 0.37 ng/µg proteinELISA
Colon Cancer TissueColon CancerMedian 0.12 ng/µg proteinELISA

Data compiled from studies on prostate and colon cancer, indicating differential production of 13-HODE in cancerous versus non-cancerous cells or in different cancer cell lines.[1][5]

Table 2: Effects of Exogenous 13(S)-HODE on Breast Cancer Cell Viability

Cell LineCancer TypeTreatment DurationIC50 Value
MCF-7Breast Cancer48 hours76.3 µM
MDA-MB-231Breast Cancer48 hours80.23 µM

These IC50 values represent the concentration of 13(S)-HODE that inhibits 50% of cell growth, demonstrating its dose-dependent cytotoxic effects in these breast cancer cell lines.[2]

Experimental Protocols

Two primary methods for the extraction of 13-HODE and other oxylipins from cell cultures are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of method will depend on the specific experimental requirements, sample volume, and available equipment.

Protocol 1: Liquid-Liquid Extraction (LLE) based on the Folch Method

This protocol is a modification of the classic Folch method for total lipid extraction and is suitable for the recovery of 13-HODE from cell pellets.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal standard (e.g., 13-HODE-d4)

  • Glass centrifuge tubes

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of PBS and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting each time.

  • Cell Lysis and Extraction:

    • To the cell pellet, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., for a 100 µL cell pellet, add 2 mL of the solvent mixture).

    • Add an appropriate amount of internal standard (e.g., 13-HODE-d4) to each sample for quantification.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and lipid extraction.

    • Agitate the samples for 15-20 minutes on an orbital shaker at room temperature.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 0.4 mL for 2 mL of solvent mixture).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.

  • Lipid Recovery:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase containing the lipids into a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure the sample does not completely dry out for an extended period to prevent oxidation.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of an appropriate solvent for your analytical method (e.g., methanol or acetonitrile).

    • The sample is now ready for analysis by LC-MS or another suitable technique.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly efficient method for the selective extraction and concentration of analytes from a complex matrix. This protocol is suitable for extracting 13-HODE from both cell culture media and cell lysates.

Materials:

  • Cell culture media or cell lysate

  • SPE cartridges (e.g., C18 or a specialized lipid-extraction sorbent)

  • Methanol

  • Ethyl acetate (B1210297)

  • Hexane

  • Acetic acid

  • Internal standard (e.g., 13-HODE-d4)

  • SPE manifold

  • Collection tubes

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Cell Culture Media: Centrifuge the media to remove any cells or debris. Acidify the supernatant to a pH of approximately 3.5 with acetic acid. Add the internal standard.

    • Cell Lysate: Lyse the cells as described in the LLE protocol (Step 1 and part of Step 2). After adding the chloroform:methanol mixture and internal standard, evaporate the solvent. Resuspend the extract in an SPE loading buffer (e.g., 0.1% acetic acid in 5% methanol).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by sequentially passing through the following solvents:

      • 1 column volume of ethyl acetate

      • 2 column volumes of methanol

      • 2 column volumes of SPE buffer (0.1% acetic acid, 5% methanol in water)

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interfering substances. A typical wash sequence might be:

      • 2 column volumes of SPE buffer

      • 2 column volumes of hexane

  • Elution:

    • Elute the 13-HODE from the cartridge using an appropriate solvent. A common elution solvent is ethyl acetate or a mixture of ethyl acetate and methanol. Collect the eluate in a clean collection tube.

  • Solvent Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of a suitable solvent for your analytical method.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction Method cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_2 Final Steps start Start: Cultured Cells harvest Cell Harvesting (Scraping or Centrifugation) start->harvest wash Wash with PBS harvest->wash is Add Internal Standard (e.g., 13-HODE-d4) wash->is lysis Cell Lysis & Lipid Extraction (e.g., Chloroform:Methanol) phase_sep Phase Separation (Centrifugation) lysis->phase_sep condition Condition SPE Cartridge lysis->condition is->lysis collect_org Collect Organic Phase phase_sep->collect_org evap Solvent Evaporation (Nitrogen Stream) collect_org->evap load Load Sample condition->load wash_spe Wash Cartridge load->wash_spe elute Elute 13-HODE wash_spe->elute elute->evap reconstitute Reconstitute in Solvent evap->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of 13-HODE from cell cultures.

G cluster_0 13-HODE Synthesis and Signaling cluster_1 Downstream Effects la Linoleic Acid lox 15-Lipoxygenase (15-LOX) la->lox hode 13(S)-HODE lox->hode ppar PPARγ Activation hode->ppar mtor mTOR Inhibition hode->mtor gene Gene Expression Changes ppar->gene proliferation Inhibition of Proliferation mtor->proliferation apoptosis Induction of Apoptosis gene->apoptosis gene->proliferation

Caption: Simplified signaling pathway of 13(S)-HODE.

References

Application Notes and Protocols: Solid-Phase Extraction of 13-HODE for Enhanced LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the lipoxygenase pathway metabolism of linoleic acid. As a significant signaling molecule, 13-HODE is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer progression. Accurate quantification of 13-HODE in biological matrices is crucial for researchers, scientists, and drug development professionals to understand its role in disease and to evaluate the efficacy of therapeutic interventions. This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of 13-HODE from plasma and tissue samples, a critical step for robust and reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method focuses on the use of Oasis HLB cartridges for efficient purification and concentration of 13-HODE prior to instrumental analysis.

Biological Significance of 13-HODE: The PPARγ Signaling Axis

13-HODE exerts its biological effects through various mechanisms, with a key pathway involving the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1][2]. PPARγ is a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cellular differentiation. Upon binding to PPARγ, 13-HODE initiates a signaling cascade that can influence gene expression related to inflammation and lipid uptake in macrophages[1]. This interaction is a focal point of research in atherosclerosis, where 13-HODE is found in atherosclerotic lesions[1].

13-HODE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus Linoleic_Acid Linoleic Acid LOX Lipoxygenase Linoleic_Acid->LOX Enters Cell 13-HPODE 13-HPODE LOX->13-HPODE Oxygenation GPx Glutathione Peroxidase 13-HPODE->GPx 13-HODE_int 13-HODE GPx->13-HODE_int Reduction PPARg PPARγ 13-HODE_int->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: 13-HODE formation and its signaling through the PPARγ pathway.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Oasis HLB (60 mg), Waters (Cat. No. WAT094226) or equivalent[3]

  • Solvents (LC-MS Grade):

  • Acids: Acetic Acid, glacial

  • Internal Standard (IS): 13-HODE-d4 or other suitable deuterated analog

  • Biological Samples: Plasma or tissue homogenates

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • Centrifuge

    • LC-MS/MS System

Sample Preparation
  • Plasma: For the analysis of total 13-HODE (free and esterified), a hydrolysis step is required. For free 13-HODE, proceed directly to extraction. For total 13-HODE, an alkaline hydrolysis is performed.

  • Tissue: Homogenize tissues in a suitable buffer (e.g., PBS with antioxidants like BHT) and follow with a lipid extraction method (e.g., Folch or Bligh-Dyer) before proceeding to the SPE protocol.

Solid-Phase Extraction Protocol

This protocol is optimized for the extraction of 13-HODE from biological matrices using Oasis HLB cartridges[3].

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 column volume of ethyl acetate[3].

    • Follow with 2 column volumes of methanol[3].

    • Equilibrate the cartridge with 2 column volumes of SPE buffer (0.1% acetic acid, 5% methanol in ultrapure water)[3]. Do not allow the cartridge to dry out after this step.

  • Sample Loading:

    • Acidify the pre-treated sample to a pH of 4-6 with acetic acid.

    • Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 column volumes of SPE buffer (0.1% acetic acid, 5% methanol in ultrapure water) to remove polar impurities[3].

  • Drying:

    • Dry the cartridge under vacuum for a minimum of 20 minutes to remove any residual aqueous solvent[3].

  • Elution:

    • Elute the retained analytes with 0.5 mL of methanol followed by 1.5 mL of ethyl acetate into a clean collection tube[3].

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of LC-MS grade methanol or an appropriate mobile phase for subsequent analysis[3].

    • Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial.

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of 13-HODE.

13_HODE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Biological Sample (Plasma/Tissue) Hydrolysis Alkaline Hydrolysis (for Total 13-HODE) Sample_Collection->Hydrolysis Acidification Acidification (pH 4-6) Hydrolysis->Acidification Conditioning Condition Cartridge (Ethyl Acetate, Methanol, Buffer) Acidification->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Cartridge (Aqueous Buffer) Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute 13-HODE (Methanol, Ethyl Acetate) Drying->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: A comprehensive workflow for the analysis of 13-HODE.

Data Presentation

The following table summarizes key quantitative parameters for the analysis of 13-HODE using SPE followed by LC-MS/MS. While specific recovery percentages for this exact protocol are not detailed in the cited literature, similar SPE methods for small molecules typically yield recoveries in the range of 60-80%[4]. Losses can occur during the SPE process or subsequent hydrolysis steps[3].

ParameterValueMethodReference
SPE Sorbent Oasis HLB, 60 mgSolid-Phase Extraction[3]
Limit of Quantitation (LOQ) 18.5 nmol/LQ-TOF MS[5]
LC-MS/MS Transition m/z 295.2 -> 195.1Triple Quadrupole MS[3]
Internal Standard Transition m/z 299.3 -> 198.1 (for d4-13-HODE)Triple Quadrupole MS[3]

Conclusion

The solid-phase extraction method detailed in this application note provides a robust and effective means of isolating and concentrating 13-HODE from complex biological matrices. The use of Oasis HLB cartridges ensures high affinity for 13-HODE while allowing for the efficient removal of interfering substances. This sample preparation protocol, when coupled with sensitive LC-MS/MS analysis, enables accurate and precise quantification of 13-HODE, facilitating further research into its biological roles and its potential as a biomarker in various diseases. The provided protocols and diagrams serve as a comprehensive guide for researchers in the field.

References

Application Note: Derivatization of 13-Hydroxy-9-octadecenoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Hydroxy-9-octadecenoic acid (13-HODE) is a biologically active oxidized metabolite of linoleic acid, implicated in various physiological and pathological processes. Accurate quantification and structural elucidation of 13-HODE are crucial for understanding its roles in biology and disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to the low volatility and thermal instability of 13-HODE, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides detailed protocols for two common and effective derivatization methods: single-step silylation and a two-step pentafluorobenzyl (PFB) esterification followed by silylation.

Derivatization Strategies

The primary functional groups of 13-HODE that require derivatization are the carboxylic acid and the hydroxyl group.

  • Silylation: This is a one-step method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), is used to replace the active hydrogens on both the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process forms a TMS ester and a TMS ether, significantly increasing the volatility of the analyte.[1]

  • Pentafluorobenzyl (PFB) Esterification followed by Silylation: This two-step method first converts the carboxylic acid group into a pentafluorobenzyl (PFB) ester using Pentafluorobenzyl bromide (PFBBr). The hydroxyl group is then subsequently derivatized to a TMS ether. PFB derivatives are particularly advantageous for their high sensitivity in electron capture negative ion mass spectrometry (ECNI-MS).

Experimental Protocols

Method 1: Single-Step Trimethylsilyl (TMS) Derivatization

This protocol is a straightforward and widely used method for the simultaneous derivatization of both the carboxylic acid and hydroxyl groups of 13-HODE.

Materials:

  • 13-HODE standard or extracted sample, dried under a stream of nitrogen.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Protocol:

  • Sample Preparation: Ensure the 13-HODE sample is completely dry in a reaction vial. The presence of water can interfere with the derivatization reaction.

  • Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Method 2: Two-Step PFB Esterification and TMS Etherification

This method offers enhanced sensitivity and is particularly suited for analyses requiring low detection limits.

Materials:

  • 13-HODE standard or extracted sample, dried.

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA) solution (10% in acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Hexane (B92381)

  • Water (HPLC grade)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Protocol:

Step 1: PFB Esterification

  • Sample and Reagent Addition: To the dried 13-HODE sample in a reaction vial, add 50 µL of acetonitrile, 20 µL of 10% PFBBr solution, and 20 µL of 10% DIPEA solution.

  • Reaction: Cap the vial tightly, vortex, and heat at 60°C for 30 minutes.

  • Extraction: Cool the vial to room temperature. Add 200 µL of hexane and 200 µL of water. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the PFB ester to a new clean vial.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 2: TMS Etherification

  • Reagent Addition: To the dried PFB ester, add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Cooling: Cool the vial to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Quantitative Parameters for 13-HODE Derivatization Protocols

ParameterMethod 1: TMS DerivatizationMethod 2: PFB-TMS Derivatization
Sample Amount 1-10 µg1-10 µg
Solvent PyridineAcetonitrile & Hexane
Solvent Volume 50 µL50 µL (ACN), 200 µL (Hexane)
Derivatization Reagent 1 BSTFA + 1% TMCS10% PFBBr in ACN
Reagent 1 Volume 100 µL20 µL
Catalyst/Base TMCS (in BSTFA)10% DIPEA in ACN
Catalyst/Base Volume -20 µL
Reaction 1 Temperature 60°C60°C
Reaction 1 Time 60 minutes30 minutes
Derivatization Reagent 2 -BSTFA + 1% TMCS
Reagent 2 Volume -50 µL
Reaction 2 Temperature -60°C
Reaction 2 Time -30 minutes

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

Table 2: Example GC-MS Parameters

ParameterSetting
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives
Ionization Energy 70 eV (for EI)
Mass Scan Range m/z 50-500

Expected Mass Spectra

For the TMS-derivatized 13-HODE methyl ester, characteristic fragment ions in EI mode are expected at m/z (% relative abundance): 382 (M+), 311 (100), 225 (40), 155 (17), 143 (23), 130 (50), and 73 (80).[2] The ion at m/z 311 corresponds to the loss of a trimethylsilanol (B90980) group from the molecular ion. The ion at m/z 225 is a key fragment indicating the position of the OTMS group.

Visualizations

Derivatization_Workflow cluster_0 Method 1: Silylation cluster_1 Method 2: PFB-TMS Derivatization A1 Dried 13-HODE A2 Add Pyridine and BSTFA + 1% TMCS A1->A2 A3 Heat at 60°C for 60 min A2->A3 A4 Cool and Inject into GC-MS A3->A4 B1 Dried 13-HODE B2 Add ACN, PFBBr, and DIPEA B1->B2 B3 Heat at 60°C for 30 min B2->B3 B4 Liquid-Liquid Extraction B3->B4 B5 Dry PFB Ester B4->B5 B6 Add BSTFA B5->B6 B7 Heat at 60°C for 30 min B6->B7 B8 Cool and Inject into GC-MS B7->B8

Caption: Workflow for the derivatization of 13-HODE for GC-MS analysis.

Derivatization_Reaction cluster_silylation Silylation Reaction cluster_pfb PFB-TMS Derivatization Reaction mol1 13-HODE (R-COOH, R'-OH) prod1 TMS-derivatized 13-HODE (R-COOTMS, R'-OTMS) mol1->prod1 + reagent1 BSTFA reagent1->prod1 mol2 13-HODE (R-COOH, R'-OH) intermediate 13-HODE PFB Ester (R-COOPFB, R'-OH) mol2->intermediate + reagent2 PFBBr reagent2->intermediate prod2 PFB-TMS-derivatized 13-HODE (R-COOPFB, R'-OTMS) intermediate->prod2 + reagent3 BSTFA reagent3->prod2

Caption: Chemical reactions in the derivatization of 13-HODE.

References

Application Notes and Protocols: In Vitro Bioactivity of 13-Hydroxy-9-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid metabolite of linoleic acid, produced by the action of lipoxygenase enzymes. It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE, which have been shown to exhibit a range of biological activities in vitro, making them subjects of interest in drug discovery and development. These activities primarily include anti-cancer and immunomodulatory effects, mediated through various signaling pathways.

This document provides detailed application notes and protocols for a selection of in vitro assays to characterize the bioactivity of 13-HODE. The protocols are designed to be a practical guide for researchers in setting up and performing these experiments.

Bioactivity Profile of 13-HODE: A Summary

In vitro studies have demonstrated that 13-HODE, particularly the 13(S) isomer, can influence several key cellular processes:

  • Anti-Cancer Activity: 13(S)-HODE has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer.[1][2] This anti-proliferative effect is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

  • Signaling Pathway Modulation: The bioactivity of 13-HODE is linked to its interaction with key cellular signaling pathways. 13(S)-HODE has been identified as an inhibitor of the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and proliferation.[3][4][5] Additionally, 13(S)-HODE acts as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation.[2][6]

  • Differential Isomer Effects: The stereochemistry of 13-HODE is crucial for its biological function. In colorectal cancer cells, 13(S)-HODE exhibits anti-proliferative and pro-apoptotic effects, mediated by PPARγ. In contrast, 13(R)-HODE can promote cell proliferation through the activation of the ERK (extracellular signal-regulated kinase) signaling pathway.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the anti-cancer effects of 13(S)-HODE.

Table 1: Inhibition of Cancer Cell Viability by 13(S)-HODE

Cell LineCancer TypeTreatment Time (hr)13(S)-HODE Concentration (µM)% Reduction in Cell ViabilityReference
MCF-7Breast Cancer48100~53.25%[1]
MCF-7Breast Cancer72100~62.5%[1]
MDA-MB-231Breast Cancer48100~57.75%[1]
MDA-MB-231Breast Cancer72100~62.25%[1]

Table 2: IC50 Values of 13(S)-HODE in Cancer Cell Lines

Cell LineCancer TypeTreatment Time (hr)IC50 Value (µM)Reference
MCF-7Breast Cancer4876.3[1]
MDA-MB-231Breast Cancer4880.23[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of 13-HODE on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, Caco-2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 13-HODE (S and R isomers)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Treatment:

    • Prepare a stock solution of 13-HODE in ethanol (B145695) or DMSO.

    • Prepare serial dilutions of 13-HODE in culture medium to achieve final concentrations ranging from 5 to 100 µM.[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 13-HODE. Include a vehicle control (medium with the same concentration of ethanol or DMSO used for the highest 13-HODE concentration).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve to determine the IC50 value (the concentration of 13-HODE that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 add_13hode Add 13-HODE dilutions incubation1->add_13hode incubation2 Incubate 24-72h add_13hode->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Read Absorbance (570nm) solubilize->read Apoptosis_Assay_Workflow start Seed and treat cells with 13-HODE harvest Harvest adherent and floating cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze mTOR_Signaling 13-S-HODE 13-S-HODE mTOR mTOR Kinase Domain 13-S-HODE->mTOR Binds & Inhibits (ATP-competitive) S6K1 S6K1 mTOR->S6K1 Phosphorylates Proliferation Cell Proliferation S6K1->Proliferation Promotes PPARg_ERK_Signaling cluster_S_HODE 13(S)-HODE Pathway cluster_R_HODE 13(R)-HODE Pathway sHODE 13(S)-HODE PPARg PPARγ sHODE->PPARg Binds & Activates Apoptosis Apoptosis PPARg->Apoptosis Induces rHODE 13(R)-HODE BLT_Receptors BLT Receptors rHODE->BLT_Receptors Activates ERK_CREB ERK/CREB Pathway BLT_Receptors->ERK_CREB Activates Proliferation Cell Proliferation ERK_CREB->Proliferation Promotes

References

Application Notes and Protocols for the Quantification of 13-HODE using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid.[1] As a key oxidized linoleic acid metabolite (OXLAM), 13-HODE is implicated in a multitude of physiological and pathological processes, including inflammation, cell adhesion, and cancer progression.[2][3] Accurate and precise quantification of 13-HODE in biological matrices is therefore critical for understanding its role in health and disease.

This document provides detailed application notes and protocols for the quantification of 13-HODE using a stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as 13(S)-HODE-d4, is the gold standard for mass spectrometry-based quantification.[4][5] This approach ensures high accuracy by correcting for analyte loss during sample preparation and variations in instrument response.[6]

Biosynthesis and Signaling Pathway of 13-HODE

13-HODE is synthesized from linoleic acid through several enzymatic pathways. The 15-lipoxygenase-1 (ALOX15) enzyme stereospecifically produces 13(S)-HODE, while cyclooxygenase (COX) enzymes can produce the 13(R)-HODE enantiomer.[4][7][8] These enantiomers can have different biological effects. For instance, 13(S)-HODE is a known ligand for the peroxisome proliferator-activated receptor-γ (PPARγ), often mediating anti-proliferative and apoptotic effects.[8] In contrast, 13(R)-HODE has been shown to activate pro-proliferative signaling pathways like ERK and CREB.[8] 13-HODE can be further metabolized to 13-oxo-octadecadienoic acid (13-oxo-ODE) or undergo chain-shortening via peroxisomal β-oxidation.[7][9]

13-HODE_Pathway Figure 1: 13-HODE Biosynthesis and Signaling Pathways cluster_0 Biosynthesis cluster_1 Signaling & Effects LA Linoleic Acid HPODE 13(S)-HpODE LA->HPODE ALOX15 HODE_R 13(R)-HODE LA->HODE_R COX HODE_S 13(S)-HODE HPODE->HODE_S Peroxidases OXO_ODE 13-oxo-ODE HODE_S->OXO_ODE Dehydrogenase PPARg PPARγ HODE_S->PPARg ERK_CREB ERK/CREB Pathway HODE_R->ERK_CREB Apoptosis Apoptosis PPARg->Apoptosis Proliferation Cell Proliferation ERK_CREB->Proliferation

Figure 1: 13-HODE Biosynthesis and Signaling Pathways.

Experimental Workflow

The quantification of 13-HODE involves a multi-step process beginning with sample collection, followed by the addition of a known amount of stable isotope-labeled internal standard (e.g., d4-13-HODE). Lipids, including 13-HODE and the internal standard, are then extracted from the biological matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For the analysis of total 13-HODE (free and esterified), a hydrolysis step is required prior to extraction. The extracted samples are then analyzed by LC-MS/MS, and the concentration of endogenous 13-HODE is determined by comparing its peak area to that of the internal standard against a calibration curve.

Workflow Figure 2: General Experimental Workflow for 13-HODE Quantification Sample 1. Biological Sample (Plasma, Tissue Homogenate) Spike 2. Spike with Internal Standard (d4-13-HODE) Sample->Spike Hydrolysis 3. Alkaline Hydrolysis (for Total 13-HODE) Spike->Hydrolysis Extraction 4. Lipid Extraction (LLE or SPE) Hydrolysis->Extraction Drydown 5. Dry & Reconstitute Extraction->Drydown LCMS 6. LC-MS/MS Analysis Drydown->LCMS Data 7. Data Processing (Quantification) LCMS->Data

Figure 2: General Experimental Workflow for 13-HODE Quantification.

Experimental Protocols

Protocol 1: Extraction of Total 13-HODE from Plasma

This protocol is adapted from methods described for the analysis of oxidized linoleic acid metabolites in rat plasma.[10] It employs alkaline hydrolysis to release esterified 13-HODE, followed by liquid-liquid extraction.

Materials:

  • Plasma samples, stored at -80°C

  • 13-HODE-d4 internal standard (IS) working solution (e.g., 50 ng/mL in methanol)[10]

  • Antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA)[10]

  • Potassium hydroxide (B78521) (KOH) in methanol (B129727) (e.g., final concentration of 0.2 M)[10]

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Nitrogen gas for evaporation

  • LC-MS grade methanol for reconstitution

  • Glass culture tubes (8 mL, screw-capped)

  • Vortex mixer and centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass tube, add a 50 µL aliquot of plasma.[10]

  • Add 10 µL of antioxidant solution.[10]

  • Add 10 µL of the 13-HODE-d4 internal standard working solution (e.g., 5 ng).[10]

  • Add methanolic KOH to achieve a final concentration of 0.2 M in a total volume of 0.5 mL.[10]

  • Vortex the mixture, purge with nitrogen gas, and seal the tube tightly.[10]

  • Incubate the samples at 60°C for 30 minutes to hydrolyze esterified lipids.[10]

  • Cool the samples to room temperature and then place them on ice.[10]

  • Acidify the reaction mixture to pH 3 with 0.5 N HCl.[10]

  • Add 3 mL of hexane, vortex for 1 minute, and centrifuge at ~1500 x g (3000 rpm) for 10 minutes at 4°C.[10]

  • Transfer the upper organic phase to a new clean glass tube.[10]

  • Repeat the hexane extraction one more time and combine the organic layers.[10]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the dried residue in a suitable volume (e.g., 50-100 µL) of LC-MS grade methanol, vortex, and transfer to an autosampler vial for analysis.[1]

Protocol 2: Extraction of 13-HODE from Tissues

This protocol is based on a method for extracting oxylipins from various rat tissues.[1]

Materials:

  • Tissue samples (e.g., liver, adipose), stored at -80°C

  • 13-HODE-d4 internal standard (IS)

  • 0.9% NaCl with 1mM EDTA

  • Chloroform (B151607):Methanol (2:1, v/v) containing 0.002% BHT

  • Bead homogenizer

  • Glass tubes and centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • For tissues like liver, homogenize the sample in an equal volume of 0.9% NaCl containing 1mM EDTA using a bead homogenizer.[1]

  • Transfer the homogenate to a glass tube containing 5 mL of chloroform:methanol (2:1, v/v) with 0.002% BHT. Spike with the 13-HODE-d4 internal standard at this stage.[1]

  • Rinse the homogenization tube with an additional 1 mL of the chloroform:methanol mixture and add it to the glass tube.[1]

  • Vortex the sample and centrifuge at ~920 x g for 15 minutes at 0°C.[1]

  • Carefully collect the bottom chloroform layer and transfer it to a new tube.[1]

  • Re-extract the remaining aqueous layer and tissue pellet by adding another 4 mL of chloroform, vortexing, centrifuging, and pooling the second chloroform extract with the first.[1]

  • Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen.

  • Proceed with an optional Solid-Phase Extraction (SPE) cleanup step if high purity is required, or directly reconstitute the sample for LC-MS/MS analysis as described in Protocol 1, Step 14.

Protocol 3: LC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 × 150 mm, 1.8 μm) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.[11][12]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[11]

  • Flow Rate: 0.25 - 0.35 mL/min.[1]

  • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. An example gradient involves increasing Mobile Phase B from ~30% to 98% over 10-20 minutes.[1][11]

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1][12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions must be optimized.

Quantitative Data and Parameters

The following tables summarize key mass spectrometry parameters and example quantitative data from published literature.

Table 1: Example LC-MS/MS MRM Parameters for 13-HODE Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Reference
13-HODE 295.2 195.1 Optimized [10][12]*
d4-13-HODE 299.3 198.1 10 [1]

Note: The deprotonated molecule [M-H]⁻ is the precursor ion. The product ion for 13-HODE (m/z 195) corresponds to cleavage at the carboxyl side of the hydroxyl group. Collision energy requires instrument-specific optimization.

Table 2: Example Concentrations of Total 13-HODE in Rat Plasma

Quantification Method Mean Concentration (nmol/L) Standard Deviation (nmol/L) Reference
One-Point Standard Addition 123.2 31.1 [10]

| Standard Addition Curve | 138.6 | - |[10] |

Conclusion

The stable isotope dilution LC-MS/MS method provides a robust, sensitive, and specific platform for the accurate quantification of 13-HODE in diverse biological samples. The detailed protocols for sample preparation and instrumental analysis outlined in this document serve as a comprehensive guide for researchers and scientists. Proper implementation of these methods will enable a deeper understanding of the role of 13-HODE in various physiological and disease states, aiding in biomarker discovery and drug development.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 13-Hydroxy-9-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-9-octadecenoic acid (13-HODE) is a bioactive lipid metabolite derived from the oxidation of linoleic acid. As a member of the oxylipin family, 13-HODE is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell signaling. Accurate identification and quantification of 13-HODE in biological matrices are crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of 13-HODE and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern of this compound

Under negative ion electrospray ionization (ESI) conditions, this compound readily forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 295.2278.[1] Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that is essential for its unambiguous identification and differentiation from its structural isomer, 9-HODE.

The fragmentation of the deprotonated 13-HODE molecule is characterized by two principal fragmentation pathways:

  • Neutral Loss of Water: A common fragmentation pathway for hydroxylated fatty acids is the neutral loss of a water molecule (H₂O) from the precursor ion. This results in a high-abundance fragment ion at m/z 277.2177.[1]

  • Cleavage Adjacent to the Hydroxyl Group: The most diagnostic fragmentation for identifying the position of the hydroxyl group is the cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. For 13-HODE, this cleavage results in a signature fragment ion at m/z 195.1385.[1] This specific fragment allows for clear differentiation from 9-HODE, which produces a characteristic fragment at m/z 171.1021.[1][2]

Quantitative Fragmentation Data

The following table summarizes the key ions observed in the MS/MS spectrum of 13-HODE.

Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)DescriptionRelative Abundance
295.2278277.2177Neutral loss of H₂OHigh
295.2278195.1385Cleavage of the C12-C13 bondMajor Signature Ion

Relative abundance is described qualitatively as "High" or "Major Signature Ion" based on literature descriptions. Precise quantitative ratios can vary depending on the specific instrumentation and collision energy used.

Experimental Protocols

This section details a typical workflow for the analysis of 13-HODE in a biological matrix such as plasma.

Sample Preparation: Hydrolysis and Extraction

Since a significant portion of 13-HODE in biological samples may be esterified in complex lipids, a hydrolysis step is often necessary to analyze the total (free and esterified) concentration.

Materials:

  • Plasma sample

  • Antioxidant solution (e.g., 50 mM butylated hydroxytoluene (BHT) and 200 mM diethylenetriaminepentaacetic acid (DTPA))

  • Internal Standard (IS) solution (e.g., 13-HODE-d4)

  • 0.2 M Potassium Hydroxide (KOH) in methanol (B129727)

  • Hexane (B92381)

  • Formic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents.

Protocol for Alkaline Hydrolysis:

  • To a 50 µL plasma aliquot, add 10 µL of antioxidant solution to prevent auto-oxidation.

  • Add a known amount of internal standard (e.g., 100 µL of 13-HODE-d4 working solution).

  • Add methanol containing 0.2 M KOH to the sample.

  • Vortex the mixture and incubate at 60°C for 30 minutes to hydrolyze the esterified 13-HODE.[1]

  • Cool the samples on ice.

Protocol for Extraction (Liquid-Liquid Extraction):

  • Acidify the hydrolyzed sample to a pH of approximately 3-4 with formic acid.

  • Add an appropriate volume of hexane (e.g., 1 mL), vortex thoroughly for 2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Repeat the extraction with another volume of hexane for improved recovery.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high selectivity and sensitivity.

  • MRM Transition for 13-HODE:

    • Precursor Ion (Q1): 295.2 m/z

    • Product Ion (Q3): 195.1 m/z

  • Collision Energy: Typically optimized in the range of 10-20 eV. A starting value of 15 eV is recommended.[1]

  • Ion Source Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Gas Temperature: ~350-450 °C

    • Desolvation Gas Flow: ~600-800 L/hr

Visualizations

Fragmentation Pathway of this compound

fragmentation_pathway cluster_main Fragmentation of 13-HODE cluster_fragments Fragment Ions precursor 13-HODE [M-H]⁻ m/z 295.2278 fragment1 [M-H-H₂O]⁻ m/z 277.2177 precursor->fragment1 - H₂O fragment2 Signature Fragment m/z 195.1385 precursor->fragment2 C-C Cleavage experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample antioxidant Add Antioxidant & IS sample->antioxidant hydrolysis Alkaline Hydrolysis (0.2M KOH, 60°C, 30 min) antioxidant->hydrolysis extraction Liquid-Liquid or Solid Phase Extraction hydrolysis->extraction reconstitution Dry & Reconstitute extraction->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms data Data Analysis ms->data

References

Application of 13-HODE in Atherosclerosis Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a major bioactive lipid metabolite of linoleic acid, produced by the action of 15-lipoxygenase (15-LOX). In the context of atherosclerosis, 13-HODE has a dual role, exhibiting both pro- and anti-atherogenic properties depending on the stage of the disease. In the early stages, it is thought to be protective, while in later stages, its accumulation may contribute to disease progression.[1][2] This document provides detailed application notes and protocols for researchers studying the effects of 13-HODE in common atherosclerosis research models.

Core Concepts and Mechanisms of Action

13-HODE exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[2][3] The 13(S)-HODE stereoisomer is a particularly potent activator of PPAR-γ.[3]

Key signaling events include:

  • PPAR-γ Activation: 13-HODE binds to and activates PPAR-γ, leading to the transcription of target genes involved in lipid homeostasis and inflammation.[2][3]

  • Foam Cell Formation: By activating PPAR-γ, 13-HODE can influence the expression of scavenger receptors like CD36 on macrophages. This can lead to increased uptake of oxidized low-density lipoprotein (oxLDL), a key step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[3]

  • Macrophage Polarization: 13-HODE can influence the polarization of macrophages, the key immune cells in atherosclerosis. Macrophages can exist in a pro-inflammatory M1 state or an anti-inflammatory M2 state. The effect of 13-HODE on macrophage polarization is an active area of research.

  • Endothelial Cell Function: 13-HODE is synthesized in endothelial cells and is thought to play a role in regulating endothelial cell adhesion molecule expression and platelet-vessel wall interactions.[4]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of 13-HODE.

Table 1: In Vitro Effects of 13-HODE on Gene Expression in Macrophages

Cell LineTreatmentTarget GeneFold Change/EffectReference
THP-130 µM 13-HODEFABP4Upregulation[1][5]
THP-130 µM 13-HODE + T0070907 (PPAR-γ antagonist)FABP466% reduction in induction[5]
RAW264.713-HODEABCA1, ABCG1, SR-BIIncreased protein concentrations[6]

Table 2: In Vitro Effects of 13-HODE on Cellular Processes

Cell TypeAssayTreatmentObservationReference
Porcine Aortic and Pulmonary Artery Smooth Muscle CellsIntracellular Calcium50 nM - 2 µM 13-HODETransient increase in [Ca2+]i[7]
RAW264.7 MacrophagesCholesterol Efflux13-HODEIncreased cholesterol efflux[6]

Experimental Protocols

In Vivo Atherosclerosis Model: ApoE-/- or LDLR-/- Mice

Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice are the most widely used animal models for atherosclerosis research.[8] When fed a high-fat, high-cholesterol "Western" diet, these mice develop atherosclerotic plaques that mimic human disease.

Protocol 1: Induction of Atherosclerosis and Administration of 13-HODE

  • Animal Model: 6-8 week old male ApoE-/- or LDLR-/- mice on a C57BL/6J background.

  • Diet: Feed mice a Western-type diet (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks to induce atherosclerotic plaque formation.[8]

  • 13-HODE Administration:

    • Route of Administration: While specific in vivo protocols for direct 13-HODE administration in atherosclerosis models are not extensively detailed in the provided search results, common methods for administering lipid molecules in mice include oral gavage or intravenous (IV) injection. Oral administration of related compounds has been used in atherosclerosis studies in LDLR-/- mice.[9]

    • Dosage: A dose of 0.5 mg/kg has been used for intravenous administration of a related lipid mediator in rats. This can be a starting point for dose-response studies.

    • Vehicle: 13-HODE can be dissolved in a vehicle such as a solution containing HEPES buffer and fatty acid-free bovine serum albumin (BSA).

    • Frequency: Administer 13-HODE or vehicle control daily or several times per week for the duration of the study.

  • Endpoint Analysis: After the treatment period, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Plaque Quantification:

    • Dissect the aorta and perform en face Oil Red O staining to visualize and quantify the total plaque area.

    • Embed the aortic root in Optimal Cutting Temperature (OCT) compound, cryosection, and stain with Oil Red O and hematoxylin (B73222) to quantify lesion area and analyze cellular composition.

Protocol 2: Oil Red O Staining of Aortic en face Preparations

  • After perfusion and fixation, carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Remove the adventitial tissue.

  • Cut the aorta longitudinally and pin it flat on a black wax pan.

  • Rinse with 60% isopropanol (B130326) for 5 minutes.

  • Stain with a freshly prepared and filtered Oil Red O solution for 30-60 minutes at 37°C.

  • Destain briefly in 60% isopropanol.

  • Rinse with distilled water.

  • Capture images using a dissecting microscope with a camera.

  • Quantify the red-stained plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

In Vitro Models

Cell Lines:

  • RAW264.7: A murine macrophage cell line commonly used to study foam cell formation and inflammatory responses.

  • THP-1: A human monocytic cell line that can be differentiated into macrophages with phorbol (B1677699) 12-myristate 13-acetate (PMA).

Protocol 3: Foam Cell Formation Assay

  • Cell Culture: Plate RAW264.7 macrophages or PMA-differentiated THP-1 macrophages in a 24-well plate.

  • Treatment: Pre-treat the cells with varying concentrations of 13-HODE (e.g., 10, 30, 50 µM) or vehicle control for 24 hours.

  • oxLDL Incubation: Add oxidized LDL (oxLDL) at a concentration of 50 µg/mL to the culture medium and incubate for an additional 24 hours.

  • Staining:

    • Oil Red O Staining: Fix the cells with 4% paraformaldehyde, wash with PBS, and stain with Oil Red O solution to visualize neutral lipid accumulation within the cells.

    • DiI-oxLDL Uptake: Use fluorescently labeled DiI-oxLDL and quantify its uptake by flow cytometry or fluorescence microscopy.

  • Analysis: Quantify the number of foam cells or the intensity of the staining/fluorescence to determine the effect of 13-HODE on foam cell formation.

Protocol 4: Macrophage Polarization Assay

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells. For THP-1 cells, differentiate into M0 macrophages using PMA.

  • Polarization and Treatment:

    • M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of 13-HODE for 24-48 hours.

    • M2 Polarization: Treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of 13-HODE for 24-48 hours.

  • Analysis:

    • Quantitative PCR (qPCR): Isolate RNA and perform qPCR to analyze the expression of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., Arginase-1, CD206, IL-10).

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.

Protocol 5: PPAR-γ Transactivation Assay (Luciferase Reporter Assay)

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a macrophage cell line) and co-transfect with a PPAR-γ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.

  • Treatment: Treat the transfected cells with various concentrations of 13-HODE or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the fold activation relative to the vehicle control.

Visualizations

G cluster_extracellular Extracellular Space cluster_macrophage Macrophage Linoleic_Acid Linoleic Acid 15_LOX 15-LOX Linoleic_Acid->15_LOX oxLDL oxLDL CD36 CD36 oxLDL->CD36 13_HODE 13-HODE 15_LOX->13_HODE PPARg PPAR-γ 13_HODE->PPARg PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Target_Genes Target Gene Expression (e.g., CD36) PPRE->Target_Genes Target_Genes->CD36 Foam_Cell Foam Cell Formation CD36->Foam_Cell

Caption: 13-HODE signaling pathway in macrophages.

G cluster_invivo In Vivo Model ApoE_KO ApoE-/- or LDLR-/- Mice Western_Diet Western Diet (12-16 weeks) ApoE_KO->Western_Diet Treatment 13-HODE or Vehicle Control Western_Diet->Treatment Plaque_Analysis Atherosclerotic Plaque Analysis Treatment->Plaque_Analysis

Caption: In vivo experimental workflow.

G cluster_invitro In Vitro Model Macrophages Macrophages (RAW264.7 or THP-1) Treatment 13-HODE (various concentrations) Macrophages->Treatment Assay Foam Cell Assay (oxLDL + Oil Red O) Macrophage Polarization (LPS/IFN-γ or IL-4/IL-13) PPAR-γ Activation (Luciferase Assay) Treatment->Assay Analysis Quantification (Microscopy, qPCR, Flow Cytometry, Luminometry) Assay->Analysis

Caption: In vitro experimental workflow.

Conclusion

The study of 13-HODE in atherosclerosis provides a valuable avenue for understanding the complex interplay between lipid metabolism and inflammation in this disease. The protocols and information provided herein offer a framework for researchers to investigate the multifaceted roles of 13-HODE and to explore its potential as a therapeutic target in atherosclerosis. Further research is warranted to fully elucidate the in vivo effects and detailed signaling mechanisms of 13-HODE in the context of atherosclerotic plaque development and progression.

References

Studying PPARγ Activation by 13-Hydroxy-9-octadecenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its activation has been a key therapeutic target for type 2 diabetes and other metabolic disorders. 13-Hydroxy-9-octadecenoic acid (13-HODE), a major bioactive lipid metabolite of linoleic acid, has been identified as an endogenous ligand for PPARγ. Understanding the molecular interactions between 13-HODE and PPARγ, as well as the downstream cellular effects, is vital for elucidating its physiological roles and therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for studying the activation of PPARγ by 13-HODE.

Signaling Pathway of PPARγ Activation by 13-HODE

13-HODE enters the cell and binds directly to the ligand-binding domain of PPARγ in the nucleus. This binding event induces a conformational change in the PPARγ protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various biological processes, including fatty acid uptake and metabolism (e.g., FABP4, CD36), and the regulation of inflammatory responses.

PPARg_Activation_by_13_HODE cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_HODE_ext 13-HODE 13_HODE_cyt 13-HODE 13_HODE_ext->13_HODE_cyt Cellular Uptake PPARg PPARγ 13_HODE_cyt->PPARg Binding RXR RXR PPARg->RXR Heterodimerization CoR Corepressors PPARg->CoR Dissociation PPRE PPRE RXR->PPRE Binding CoR->PPARg CoA Coactivators CoA->PPARg Recruitment TargetGenes Target Genes (e.g., FABP4, CD36) PPRE->TargetGenes Transcription Initiation mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological Effects Biological Effects (Lipid Metabolism, Anti-inflammatory) Proteins->Biological Effects Cellular Response

Caption: PPARγ activation by 13-HODE signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the interaction of 13-HODE with PPARγ and its downstream effects.

Table 1: Binding Affinity and Potency of 13-HODE for PPARγ

ParameterValueMethodReference
Binding Affinity (Kd)Data not available in searched literatureCompetitive Radioligand Binding Assay-
EC50Data not available in searched literaturePPARγ Reporter Gene Assay-

Table 2: 13-HODE Mediated Regulation of PPARγ Target Gene Expression in THP-1 Macrophages

Target GeneTreatmentFold Change (mRNA)Cell TypeMethodReference
FABP430 µM 13-HODE (24h)UpregulatedTHP-1 Monocytes & MacrophagesReal-Time RT-PCR[1][2][3]
CD3613-HODE (concentration and time not specified)UpregulatedMacrophagesNot specified[4]

Note: While qualitative upregulation is consistently reported, specific fold-change values from these studies are not provided.

Experimental Protocols

Experimental Workflow for Studying PPARγ Activation

Experimental_Workflow cluster_workflow Experimental Workflow A Cell Culture (e.g., THP-1 monocytes) B Cell Treatment with 13-HODE (e.g., 30 µM for 24h) A->B C PPARγ Activation Assessment B->C D Reporter Gene Assay C->D Direct Activation E Target Gene Expression Analysis (e.g., qPCR for FABP4, CD36) C->E Downstream Effects F Data Analysis and Interpretation D->F E->F

References

Application Notes and Protocols for Flow Cytometry Analysis of 13-HODE Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroxyoctadecadienoic acid (13-HODE) is a lipid metabolite of linoleic acid that has emerged as a significant modulator of immune responses. As an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), 13-HODE can influence a variety of immune cell functions, including differentiation, activation, and apoptosis.[1] Flow cytometry is an indispensable tool for dissecting the nuanced effects of 13-HODE on heterogeneous immune cell populations at a single-cell level. These application notes provide a comprehensive guide to analyzing the effects of 13-HODE on macrophages, T cells, dendritic cells (DCs), and neutrophils using flow cytometry. Detailed protocols for cell treatment, staining, and analysis are provided, along with expected quantitative outcomes and visual representations of key pathways and workflows.

Data Presentation: Quantitative Analysis of 13-HODE's Effects on Immune Cells

The following tables summarize the expected quantitative effects of 13-HODE on various immune cell subsets as measured by flow cytometry. These tables are designed for easy comparison of key markers.

Table 1: Macrophage Phenotypic and Functional Changes Induced by 13-HODE

MarkerCell TypeTreatmentExpected OutcomeParameter Measured
CD36 THP-1 Monocytes/Macrophages13-HODE (30 µM)Upregulation of CD36 expression% Positive Cells / MFI
FABP4 THP-1 Monocytes/Macrophages13-HODE (30 µM)Increased FABP4 expression% Positive Cells / MFI
CD80 Monocyte-derived Macrophages13-HODEDownregulation of M1 marker% Positive Cells / MFI
CD206 Monocyte-derived Macrophages13-HODEUpregulation of M2 marker% Positive Cells / MFI

Table 2: T Lymphocyte Activation in Response to 13-HODE

MarkerCell TypeTreatmentExpected OutcomeParameter Measured
CD69 CD4+ and CD8+ T Cells13-HODE + T cell stimulationDecreased expression of early activation marker% Positive Cells / MFI
CD25 CD4+ and CD8+ T Cells13-HODE + T cell stimulationDecreased expression of late activation marker% Positive Cells / MFI
IFN-γ CD8+ T Cells13-HODE + T cell stimulationReduced intracellular cytokine production% Positive Cells / MFI
IL-4 CD4+ T Cells13-HODE + T cell stimulationPotential modulation of Th2 cytokine production% Positive Cells / MFI

Table 3: Dendritic Cell (DC) Maturation Modulated by 13-HODE

MarkerCell TypeTreatmentExpected OutcomeParameter Measured
CD80 Monocyte-derived DCs13-HODE + maturation stimulus (e.g., LPS)Decreased expression of co-stimulatory molecule% Positive Cells / MFI
CD86 Monocyte-derived DCs13-HODE + maturation stimulus (e.g., LPS)Decreased expression of co-stimulatory molecule% Positive Cells / MFI
MHC Class II Monocyte-derived DCs13-HODE + maturation stimulus (e.g., LPS)Decreased expression of antigen-presenting molecule% Positive Cells / MFI

Table 4: Neutrophil Apoptosis Induced by 13-HODE

MarkerCell TypeTreatmentExpected OutcomeParameter Measured
Annexin V Human Neutrophils13-HODEIncreased percentage of early apoptotic cells% Annexin V+ / PI- Cells
Propidium Iodide (PI) Human Neutrophils13-HODEIncreased percentage of late apoptotic/necrotic cells% Annexin V+ / PI+ Cells

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis isolate_cells Isolate Immune Cells (e.g., PBMCs, Neutrophils) culture_cells Culture and Differentiate (e.g., Monocytes to Macrophages/DCs) isolate_cells->culture_cells Optional treat_13hode Treat with 13-HODE (and/or other stimuli) isolate_cells->treat_13hode culture_cells->treat_13hode controls Include Vehicle and Unstimulated Controls surface_stain Surface Marker Staining (e.g., CD36, CD69, CD86) treat_13hode->surface_stain apoptosis_stain Apoptosis Staining (Annexin V / PI) treat_13hode->apoptosis_stain fix_perm Fixation and Permeabilization (for intracellular targets) surface_stain->fix_perm If applicable surface_stain->apoptosis_stain Alternative acquire_data Data Acquisition (Flow Cytometer) surface_stain->acquire_data intra_stain Intracellular Staining (e.g., Cytokines, Transcription Factors) fix_perm->intra_stain intra_stain->acquire_data apoptosis_stain->acquire_data analyze_data Data Analysis (Gating and Quantification) acquire_data->analyze_data

Caption: 13-HODE signaling through PPARγ in macrophages.

Experimental Protocols

Protocol 1: Analysis of Macrophage Phenotype and CD36 Expression

This protocol details the differentiation of human monocytes into macrophages and the subsequent analysis of surface marker expression following 13-HODE treatment.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • 13-HODE (Cayman Chemical or equivalent)

  • FACS Buffer (PBS with 2% FBS and 0.02% Sodium Azide)

  • Fluorochrome-conjugated antibodies: anti-CD14, anti-CD36, anti-CD80, anti-CD206

  • Human TruStain FcX™ (Fc Receptor Blocking Solution)

Procedure:

  • Monocyte Isolation and Macrophage Differentiation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate monocytes from PBMCs by plastic adherence or using a CD14+ magnetic bead isolation kit.

    • Culture monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate into macrophages. Replace media every 2-3 days.

  • 13-HODE Treatment:

    • After differentiation, replace the medium with fresh RPMI 1640 containing the desired concentration of 13-HODE (e.g., 10-30 µM) or vehicle control (e.g., ethanol).

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Cell Harvesting and Staining:

    • Gently scrape and collect the adherent macrophages.

    • Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing Human TruStain FcX™ and incubate for 10 minutes at 4°C to block non-specific antibody binding.

    • Add the cocktail of fluorochrome-conjugated antibodies (anti-CD14, anti-CD36, anti-CD80, anti-CD206) at pre-titrated optimal concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the macrophage population based on forward and side scatter properties and CD14 expression.

    • Analyze the expression of CD36, CD80, and CD206 on the gated macrophage population. Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI).

Protocol 2: T Lymphocyte Activation Assay

This protocol outlines the procedure for assessing the effect of 13-HODE on the activation of human T lymphocytes.

Materials:

  • Human PBMCs

  • RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA and Ionomycin)

  • 13-HODE

  • FACS Buffer

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25

  • Human TruStain FcX™

Procedure:

  • PBMC Isolation and Treatment:

    • Isolate PBMCs as described in Protocol 1.

    • Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Pre-treat the cells with 13-HODE (e.g., 1-10 µM) or vehicle control for 1-2 hours at 37°C.

    • Add T cell activation stimuli to the cultures and incubate for 24-72 hours.

  • Cell Staining:

    • Harvest the cells and wash twice with cold FACS buffer.

    • Perform Fc receptor blocking as described in Protocol 1.

    • Add the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice and resuspend in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify CD4+ and CD8+ T cell subsets by gating on CD3+ cells and then differentiating based on CD4 and CD8 expression.

    • Analyze the expression of the activation markers CD69 and CD25 on both CD4+ and CD8+ T cell populations.

Protocol 3: Dendritic Cell Maturation Assay

This protocol describes the generation of monocyte-derived DCs and the analysis of their maturation status after 13-HODE treatment.

Materials:

  • Human Monocytes

  • Complete RPMI 1640 medium

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Interleukin-4 (IL-4)

  • 13-HODE

  • LPS (Lipopolysaccharide)

  • FACS Buffer

  • Fluorochrome-conjugated antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86

  • Human TruStain FcX™

Procedure:

  • DC Differentiation and Treatment:

    • Culture isolated human monocytes in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) for 5-6 days to generate immature DCs.

    • On day 6, pre-treat the immature DCs with 13-HODE (e.g., 10 µM) or vehicle control for 2 hours.

    • Add a maturation stimulus, such as LPS (100 ng/mL), and incubate for an additional 24-48 hours.

  • Cell Staining:

    • Harvest the DCs (they will be semi-adherent).

    • Wash and perform Fc receptor blocking as previously described.

    • Stain with a cocktail of anti-CD11c, anti-HLA-DR, anti-CD80, and anti-CD86 antibodies for 30 minutes at 4°C.

    • Wash twice and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Gate on the DC population based on forward and side scatter and CD11c expression.

    • Analyze the expression of the maturation markers HLA-DR, CD80, and CD86 on the gated DC population.

Protocol 4: Neutrophil Apoptosis Assay

This protocol details the isolation of human neutrophils and the assessment of apoptosis induction by 13-HODE using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Fresh human whole blood (anticoagulated with EDTA or heparin)

  • Dextran T-500

  • Ficoll-Paque

  • RPMI 1640 medium

  • 13-HODE

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from whole blood using Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation to separate granulocytes.

    • Perform hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in RPMI 1640 medium.

  • 13-HODE Treatment and Apoptosis Induction:

    • Plate the neutrophils at a concentration of 1-2 x 10^6 cells/mL.

    • Treat with 13-HODE (e.g., 1-10 µM) or vehicle control and incubate at 37°C for 4-24 hours.

  • Apoptosis Staining:

    • Harvest the neutrophils and wash once with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Acquire data immediately on a flow cytometer.

    • Gate on the neutrophil population based on forward and side scatter.

    • Analyze the distribution of cells in four quadrants:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

References

Application Notes and Protocols for the Identification of 13-Hydroxy-9-octadecenoic Acid (13-HODE) in a Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Hydroxy-9-octadecenoic acid (13-HODE) is an oxidized metabolite of linoleic acid, a polyunsaturated essential fatty acid.[1] This molecule is a significant bioactive lipid involved in a variety of physiological and pathological processes. 13-HODE and its related metabolites are generated through enzymatic pathways, such as the 15-lipoxygenase-1 (15-LOX) pathway, and non-enzymatic processes.[2][3] It has been implicated as a signaling molecule, acting as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, and G protein-coupled receptor 132 (GPR132).[2][3][4] Dysregulation of 13-HODE levels has been associated with numerous conditions, including atherosclerosis, diabetes, cancer, and chronic inflammation.[2] Therefore, the accurate identification and quantification of 13-HODE in biological samples is crucial for understanding its role in disease and for the development of novel therapeutic strategies.

This document provides a detailed lipidomics workflow for the identification and quantification of 13-HODE, with a focus on plasma samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical to prevent the artificial oxidation of polyunsaturated fatty acids.

Materials:

  • EDTA collection tubes

  • Centrifuge

  • Protease inhibitor cocktail

  • Internal Standard (IS): 13-HODE-d4

  • Methanol

  • 0.2 M Sodium hydroxide (B78521) (NaOH) in methanol

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 80:20 methanol:water with 0.04% acetic acid)

Protocol for Plasma Sample Preparation:

  • Plasma Collection: Collect whole blood in EDTA tubes and immediately place on ice.

  • Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate the plasma.[5]

  • Plasma Aspiration: Carefully collect the supernatant (plasma) and transfer it to a clean tube.

  • Inhibition of Proteases: To prevent enzymatic degradation, add a protease inhibitor cocktail to the plasma (e.g., 0.5 µL per 1 mL of plasma) as soon as possible after collection.[5]

  • Storage: Use the plasma immediately or store it in aliquots at -80°C to minimize freeze-thaw cycles.

  • Addition of Internal Standard: To a 50 µL aliquot of thawed plasma in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard, such as 13-HODE-d4.[6]

  • Hydrolysis of Esterified Lipids: To measure total 13-HODE (both free and esterified), add 200 µL of 0.2 M NaOH in methanol.[6] Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.[6] This step hydrolyzes the esterified fatty acids.

  • Acidification: After incubation, cool the tubes on ice and acidify the mixture to approximately pH 3 by adding around 100 µL of 0.5 N HCl.[6]

  • Liquid-Liquid Extraction:

    • Add 3 mL of hexane to the tube, cap, and vortex for 1 minute.[6]

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.[6]

    • Carefully transfer the upper organic layer (hexane) to a clean glass tube.[6]

    • Repeat the extraction step one more time and combine the organic layers.[6]

  • Sample Concentration: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the reconstitution solvent for LC-MS/MS analysis.[6]

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., XBridge C18, 150 x 4.6 mm, 5 µm) is commonly used.[7]

  • Mobile Phase A: 0.1% formic acid in water or a similar acidic aqueous solution.[7]

  • Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.[7][8]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for HODEs.[7][9]

  • Scan Type: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantification.[9]

  • Precursor and Product Ions: Although 9-HODE and 13-HODE have nearly the same retention time and precursor ion, they can be distinguished and quantified using specific product ions.[10]

    • Precursor Ion (m/z) for 13-HODE: 295.2[8]

    • Product Ion (m/z) for 13-HODE: 195[10]

    • Precursor Ion (m/z) for 13-HODE-d4 (IS): 299.2

    • Product Ion (m/z) for 13-HODE-d4 (IS): 197

  • Collision Energy: Optimized for the specific instrument and analyte to achieve optimal fragmentation.

Data Presentation

Quantitative Data Summary

The following table summarizes the limit of quantitation (LOQ) for 13-HODE and related oxidized linoleic acid metabolites (OXLAMs) from a study using Q-TOFMS, which can serve as a reference for expected sensitivity.

AnalyteLimit of Quantitation (nmol/L)
9-hydroxy-octadecenoic acid (9-HODE)9.7[8]
13-hydroxy-octadecenoic acid (13-HODE) 18.5 [8]
9-oxo-octadecadienoic acid (9-oxoODE)35.9[8]
13-oxo-octadecadienoic acid (13-oxoODE)26.8[6]

The subsequent table presents endogenous concentrations of these metabolites found in rat plasma.

AnalyteMean Concentration ± SD (nmol/L)
9-HODE57.9 ± 18.7[8]
13-HODE 123.2 ± 31.1 [8]
9-oxoODE218.1 ± 53.7[8]
13-oxoODE57.8 ± 19.2[8]

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (with EDTA) centrifuge Centrifugation (1,600 x g, 15 min, 4°C) start->centrifuge add_is Add Internal Standard (13-HODE-d4) centrifuge->add_is hydrolysis Alkaline Hydrolysis (NaOH, 60°C, 30 min) add_is->hydrolysis acidify Acidification (HCl) hydrolysis->acidify lle Liquid-Liquid Extraction (Hexane) acidify->lle evaporate Evaporation (Nitrogen) lle->evaporate reconstitute Reconstitution evaporate->reconstitute lc Reversed-Phase LC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (vs. Internal Standard) integrate->quantify stats Statistical Analysis quantify->stats

Caption: Lipidomics workflow for the extraction and analysis of 13-HODE from plasma.

13-HODE Signaling Pathways

G cluster_synthesis 13-HODE Synthesis cluster_signaling Cellular Signaling cluster_ppar_pathway PPARγ Pathway cluster_mTOR_pathway mTOR Pathway LA Linoleic Acid LOX 15-Lipoxygenase-1 (15-LOX) LA->LOX HODE 13(S)-HODE LOX->HODE PPARg PPARγ (Peroxisome Proliferator-Activated Receptor γ) HODE->PPARg mTOR mTOR (mechanistic Target of Rapamycin) HODE->mTOR Inhibits CD36 ↑ CD36 Expression PPARg->CD36 aP2 ↑ aP2 Expression PPARg->aP2 mTOR_inhibition mTOR Kinase Inhibition mTOR->mTOR_inhibition Lipid_Uptake ↑ Macrophage Lipid Uptake CD36->Lipid_Uptake aP2->Lipid_Uptake Foam_Cell Foam Cell Formation Lipid_Uptake->Foam_Cell Atherosclerosis Atherosclerosis Progression Foam_Cell->Atherosclerosis Proliferation ↓ Cancer Cell Proliferation mTOR_inhibition->Proliferation

Caption: Simplified signaling pathways involving 13-HODE.

References

Troubleshooting & Optimization

Technical Support Center: 13-Hydroxy-9-octadecenoic Acid (13-HODE) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 13-Hydroxy-9-octadecenoic acid (13-HODE).

Frequently Asked Questions (FAQs)

Q1: What is 13-HODE and why is its quantification important?

A1: this compound (13-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid.[1][2] It is involved in various physiological and pathological processes, including inflammation and oxidative stress.[2][3] Accurate measurement of 13-HODE can provide insights into disease pathogenesis and is often used as a biomarker in clinical research.[3][4]

Q2: How should I store my samples to ensure 13-HODE stability?

A2: Proper sample storage is critical to prevent degradation. Plasma and tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3][5] It is also advisable to aliquot samples to avoid multiple freeze-thaw cycles, which can degrade the analyte.[6] For purified standards, storage at -20°C is recommended.[7]

Q3: Why is an internal standard essential for 13-HODE quantification?

A3: An internal standard (IS) is crucial for accurate and reliable quantification. A stable isotope-labeled IS, such as 13-HODE-d4, is ideal as it has nearly identical chemical and physical properties to the analyte.[5][8] This allows it to co-elute and correct for variability during sample preparation (e.g., extraction efficiency), chromatography, and mass spectrometric ionization, thereby minimizing matrix effects.[8][9]

Q4: What are the common forms of 13-HODE in biological samples?

A4: In biological systems, 13-HODE exists in both a free (unesterified) form and an esterified form, where it is incorporated into complex lipids like phospholipids (B1166683) and triglycerides.[1][10] To measure the total 13-HODE concentration, a hydrolysis step (typically alkaline hydrolysis) is required to release the 13-HODE from its esterified forms before extraction.[5][11]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Q: I am not detecting a signal for 13-HODE, or the signal is significantly lower than expected. What are the potential causes?

A: This is a common issue that can arise from several factors throughout the experimental workflow.

  • Analyte Degradation: 13-HODE is susceptible to oxidation. Ensure antioxidants like butylated hydroxytoluene (BHT) were added during sample collection and preparation.[5] Confirm that samples were stored properly at -80°C and that freeze-thaw cycles were minimized.[5][6]

  • Inefficient Extraction: The chosen extraction method may not be optimal. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. Ensure the pH of the sample is optimized prior to extraction and that the solvent polarity is appropriate. For total 13-HODE, confirm that the hydrolysis step to cleave esterified forms was complete.[5][10]

  • Mass Spectrometry Settings: Verify the mass spectrometer parameters. Ensure you are using the correct multiple reaction monitoring (MRM) transitions for 13-HODE. The precursor ion is typically m/z 295.2, and the characteristic product ion is m/z 195.1.[5][9] Check that the collision energy and other source parameters are optimized for your instrument.[5]

  • Instrument Contamination: The LC system or mass spectrometer source could be contaminated. Perform a system wash and check the performance with a freshly prepared standard solution.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Q: My 13-HODE peak is broad, tailing, or splitting. How can I improve the chromatography?

A: Poor peak shape can compromise integration and reduce sensitivity.

  • Column Choice and Condition: A reverse-phase C18 column is commonly used for separation.[9] The column may be aging or contaminated. Try flushing the column or replacing it if necessary.

  • Mobile Phase Composition: The mobile phase composition is critical. Ensure the pH is appropriate; adding a small amount of acid like formic acid or acetic acid (e.g., 0.1-0.2%) to the mobile phase is common practice and improves peak shape for acidic analytes like 13-HODE.[9][12]

  • Injection Solvent: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. Injecting in a solvent much stronger than the mobile phase can cause peak fronting.

  • Flow Rate and Gradient: Optimize the flow rate and elution gradient. A shallower gradient around the elution time of 13-HODE can improve resolution from other components.[9]

Issue 3: Inability to Distinguish 13-HODE from its Isomer 9-HODE

Q: I am having trouble separating 13-HODE from its structural isomer, 9-HODE. They are co-eluting. How can I quantify them individually?

A: This is a well-known challenge as 9-HODE and 13-HODE are positional isomers with very similar chromatographic behavior.[6][9]

  • Mass Spectrometric Differentiation: While chromatographic separation can be difficult, the isomers can be distinguished and quantified using tandem mass spectrometry (MS/MS). They produce different characteristic product ions upon collision-induced dissociation.[9]

    • 13-HODE: Use the transition m/z 295.2 → 195.1 . This fragment corresponds to cleavage adjacent to the hydroxyl group at the C13 position.[5][6]

    • 9-HODE: Use the transition m/z 295.2 → 171.1 . This fragment results from cleavage next to the hydroxyl group at the C9 position.[5][6]

  • Chiral Chromatography: For separating the stereoisomers (e.g., 13(S)-HODE from 13(R)-HODE), specialized chiral chromatography is required.[4] This is necessary for studies investigating the specific biological activities of each enantiomer.

Issue 4: High Variability and Poor Reproducibility

Q: My results are not reproducible between replicates or batches. What could be causing this variability?

A: High variability often points to inconsistencies in the sample preparation or analytical process.

  • Matrix Effects: The sample matrix (e.g., plasma, tissue homogenate) contains numerous other molecules that can interfere with the ionization of 13-HODE, leading to ion suppression or enhancement.[13] This effect can vary between samples, causing poor reproducibility.

    • Solution: The most effective way to correct for matrix effects is the consistent use of a stable isotope-labeled internal standard (e.g., 13-HODE-d4) that is added at the very beginning of the sample preparation process.[5][9]

  • Inconsistent Sample Handling: Ensure every sample is treated identically. This includes extraction times, vortexing speeds, evaporation steps, and reconstitution volumes. Automating sample preparation steps where possible can reduce variability.

  • Calibration Curve Issues: Prepare calibration standards in a matrix that closely mimics the study samples to account for matrix effects. If a blank matrix is unavailable, consider using a surrogate matrix or standard addition methods.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for LC-MS/MS analysis of HODEs gathered from published methods.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Internal StandardLimit of Quantitation (LOQ)Reference
13-HODE 295.2195.113-HODE-d4, 15(S)-HETE-d818.5 nmol/L (in rat plasma)[5][6][9]
9-HODE 295.2171.113-HODE-d4, 15(S)-HETE-d89.7 nmol/L (in rat plasma)[5][6][9]

Experimental Protocols

Protocol 1: Total 13-HODE Extraction from Plasma

This protocol describes a general method for the extraction of total (free and esterified) 13-HODE from plasma samples.

  • Sample Preparation:

    • Thaw a 50 µL plasma aliquot on ice.[5]

    • Add 10 µL of an antioxidant solution (e.g., 50 mM BHT).[5]

    • Add 100 µL of an internal standard working solution (e.g., 13-HODE-d4 at 5 ng).[5]

  • Alkaline Hydrolysis:

    • Add 0.2 M potassium hydroxide (B78521) (KOH) in methanol (B129727) to the sample.[5]

    • Vortex the mixture, purge with nitrogen gas, and seal the tube.[5]

    • Incubate at 60°C for 30 minutes to hydrolyze the esterified lipids.[5]

    • After incubation, cool the sample on ice and neutralize with an acid (e.g., acetic acid).

  • Liquid-Liquid Extraction (LLE):

    • Add an extraction solvent, such as hexane (B92381) or a mixture of isopropanol/hexane.[6]

    • Vortex vigorously for 3 minutes to ensure thorough mixing.[6]

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.[6]

    • Carefully transfer the upper organic layer containing the lipids to a clean tube.[6]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 85% methanol).[9]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting parameters for LC-MS/MS analysis. Optimization for your specific instrument is recommended.

  • LC System: UPLC/HPLC system

  • Column: Reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: Water with 0.2% v/v acetic acid.[9]

  • Mobile Phase B: Methanol with 0.2% v/v acetic acid.[9]

  • Gradient Elution:

    • Start at a high aqueous percentage (e.g., 15% A) and ramp up to a high organic percentage (e.g., 100% B). A typical gradient might run over 10-15 minutes.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Injection Volume: 5-40 µL.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • 13-HODE: 295.2 → 195.1[5][6]

    • 9-HODE: 295.2 → 171.1[5][6]

    • 13-HODE-d4 (IS): 299.2 → 198.1 (example, confirm m/z for your specific standard)

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical Procedure cluster_issues Potential Issues SampleCollection Sample Collection (e.g., Plasma) AddAntioxidant Add Antioxidant (e.g., BHT) SampleCollection->AddAntioxidant SampleCollection->AddAntioxidant AddIS Spike Internal Standard (IS) AddAntioxidant->AddIS AddAntioxidant->AddIS Degradation Analyte Degradation Storage Store at -80°C AddIS->Storage AddIS->Storage Hydrolysis Alkaline Hydrolysis (for Total 13-HODE) Storage->Hydrolysis Storage->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Extraction->Evaporation PoorRecovery Poor Recovery LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Evaporation->LCMS DataProcessing Data Processing (Integration & Quantification) LCMS->DataProcessing LCMS->DataProcessing MatrixEffects Matrix Effects CoElution Isomer Co-elution

Caption: Experimental workflow for 13-HODE quantification highlighting key stages.

troubleshooting_logic Start Start: Low or No Signal CheckStandard Analyzed fresh standard? Start->CheckStandard StandardOK Standard Signal OK? CheckStandard->StandardOK Yes StandardNotOK Check Instrument: - Correct MRM Transitions? - Source Clean? - LC Plumbing OK? CheckStandard->StandardNotOK No CheckExtraction Review Extraction Protocol: - Correct Solvents? - pH Adjusted? - Hydrolysis Complete? StandardOK->CheckExtraction Yes CheckStorage Review Sample Handling: - Stored at -80°C? - Antioxidant Used? - Freeze/Thaw Cycles? StandardOK->CheckStorage No, suspect sample FixInstrument Troubleshoot Instrument & MS Method StandardNotOK->FixInstrument

References

Technical Support Center: Optimizing 13-Hydroxy-9-octadecenoic Acid (13-HODE) Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-Hydroxy-9-octadecenoic acid (13-HODE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of 13-HODE in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and reliability of your 13-HODE solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a 13-HODE stock solution?

A1: For long-term stability, it is recommended to prepare stock solutions of 13-HODE in high-purity, anhydrous organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF). Cayman Chemical suggests that stock solutions in these solvents are stable for at least two years when stored at -20°C.[1][2]

Q2: How should I store 13-HODE, both as a solid and in solution?

A2: 13-HODE as a solid or in an organic solvent should be stored at -20°C or colder for long-term stability (≥ 2 years).[1][2] If you prepare an aqueous solution for an experiment, it is best to use it fresh, ideally within a few hours, to minimize degradation.[3] If immediate use is not possible, aqueous solutions can be stored at -80°C.[4]

Q3: My 13-HODE precipitated when I diluted my stock solution into an aqueous buffer. Why did this happen and how can I prevent it?

A3: This is a common issue known as "solvent-shifting" precipitation. 13-HODE is a lipophilic molecule with low solubility in aqueous solutions. When a concentrated stock in an organic solvent is diluted into a buffer, the 13-HODE can crash out of the solution. To prevent this, add the stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. Also, keep the final concentration of the organic solvent in your working solution low (ideally below 0.5%).

Q4: How sensitive is 13-HODE to freeze-thaw cycles?

A4: While specific data on 13-HODE is limited, lipids and other biomarkers can be sensitive to repeated freeze-thaw cycles, which can lead to degradation and oxidation.[5][6][7] It is best practice to aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Q5: What are the main factors that can cause 13-HODE to degrade in solution?

A5: The primary factors leading to the degradation of 13-HODE are oxidation, exposure to light, high temperatures, and enzymatic activity in biological systems.[5][8][9] 13-HODE is an oxidized derivative of linoleic acid and can be further oxidized, especially if exposed to air (oxygen) for prolonged periods. In cellular systems, it can be metabolized by dehydrogenases to 13-oxo-HODE.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The final concentration of 13-HODE exceeds its aqueous solubility limit.Decrease the final working concentration of 13-HODE. Prepare the working solution by adding the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.[11]
The final concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high, causing the buffer components to salt out.Ensure the final concentration of the organic solvent is as low as possible, ideally ≤ 0.1% and not exceeding 0.5% in cell-based assays.
Cloudy or hazy solution over time The solution is supersaturated and 13-HODE is slowly crystallizing out.Prepare a more dilute working solution. Ensure the solution is maintained at a constant temperature, as decreases in temperature can lower solubility.
Interaction with buffer components.If possible, test the solubility in a simpler buffer system first (e.g., PBS). Some complex media components may reduce solubility.
Inconsistent experimental results Degradation of 13-HODE in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing aqueous solutions, even at 4°C, for extended periods. Keep solutions on ice and protected from light during the experiment.[4]
Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials after preparation to avoid repeated warming and cooling.[5][6]
Oxidation of 13-HODE.Use degassed buffers for preparing aqueous solutions. Consider adding an antioxidant, such as BHT or TBHQ, to the organic stock solution, but verify its compatibility with your experimental system.[12][13]

Data Summary

Solvent and Storage Recommendations
Parameter Recommendation Rationale Citations
Stock Solution Solvent Anhydrous Ethanol, DMSO, or DMFHigh solubility and good long-term stability.[1][2]
Stock Solution Storage -20°C or -80°C in airtight, light-protected vials.Minimizes oxidation and degradation. Stable for ≥ 2 years at -20°C.[1][2][4]
Aqueous Working Solution Prepare fresh before each use.13-HODE is less stable in aqueous solutions and prone to degradation.[3]
Short-term Aqueous Storage If necessary, store on ice, protected from light for a few hours. For longer storage, snap-freeze and store at -80°C.Reduces the rate of degradation.[4]
Freeze-Thaw Cycles Avoid. Aliquot stock into single-use volumes.Prevents degradation associated with repeated temperature changes.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM 13-HODE Stock Solution in Ethanol
  • Materials : 1 mg of 13-HODE (MW: 296.4 g/mol ), high-purity anhydrous ethanol, amber glass vial.

  • Calculation : To prepare a 10 mM solution from 1 mg of 13-HODE:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 296.4 g/mol ) / 0.010 mol/L = 0.000337 L = 337 µL

  • Procedure :

    • Allow the vial of 13-HODE to equilibrate to room temperature before opening.

    • Aseptically add 337 µL of anhydrous ethanol to the vial containing 1 mg of 13-HODE.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • For storage, overlay the solution with a small amount of argon or nitrogen to prevent oxidation.

    • Store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials : 10 mM 13-HODE stock solution in ethanol, pre-warmed sterile cell culture medium (e.g., DMEM), sterile microcentrifuge tubes.

  • Procedure :

    • Thaw an aliquot of the 10 mM 13-HODE stock solution.

    • To prepare a 10 µM working solution, you will perform a 1:1000 dilution.

    • In a sterile tube, add 999 µL of the pre-warmed cell culture medium.

    • While gently vortexing the medium, add 1 µL of the 10 mM 13-HODE stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the solution to ensure there is no precipitation.

    • Use the working solution immediately. The final ethanol concentration will be 0.1%, which is generally well-tolerated by most cell lines.

Visualizations

experimental_workflow Experimental Workflow for 13-HODE Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh 13-HODE Powder stock2 Dissolve in Anhydrous Ethanol or DMSO to 10 mM stock1->stock2 stock3 Aliquot into Single-Use Amber Vials stock2->stock3 stock4 Store at -20°C or -80°C stock3->stock4 work1 Thaw One Aliquot of Stock Solution work3 Add Stock Dropwise to Buffer While Vortexing work1->work3 work2 Prepare Pre-warmed Aqueous Buffer/Medium work2->work3 work4 Use Immediately in Experiment work3->work4

Caption: Workflow for preparing stable 13-HODE stock and working solutions.

stability_factors Factors Affecting 13-HODE Stability cluster_destabilizing Degradation Factors cluster_stabilizing Stabilizing Measures center 13-HODE Stability storage Cold Storage (-20°C to -80°C) center->storage solvent Anhydrous Organic Solvent center->solvent inert Inert Atmosphere (Argon/Nitrogen) center->inert protect Light Protection (Amber Vials) center->protect fresh Fresh Preparation center->fresh oxidation Oxidation (Air Exposure) oxidation->center light Light Exposure (UV) light->center temp High Temperature (> 4°C) temp->center ph Extreme pH ph->center enzyme Enzymatic Action (e.g., Dehydrogenases) enzyme->center

Caption: Key factors that influence the stability of 13-HODE in solution.

ppar_pathway Simplified 13-HODE Signaling via PPARγ HODE 13-HODE PPAR PPARγ (Nuclear Receptor) HODE->PPAR Binds Complex PPARγ-RXR-13-HODE Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates

Caption: 13-HODE acts as a ligand for the nuclear receptor PPARγ.[4][14]

References

Technical Support Center: Chromatography of 13-Hydroxy-9-octadecenoic acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 13-Hydroxy-9-octadecenoic acid (13-HODE), with a specific focus on peak tailing.

Troubleshooting Guide: 13-HODE Chromatography Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. This guide addresses the potential causes and solutions for peak tailing observed during the analysis of 13-HODE.

Question: Why is my 13-HODE peak tailing?

Answer:

Peak tailing for 13-HODE is often a result of secondary interactions between the analyte and the stationary phase, or other method-related factors. The primary causes are outlined below with corresponding solutions.

Potential Cause Description Recommended Solution(s)
Secondary Silanol (B1196071) Interactions The free hydroxyl and carboxylic acid groups of 13-HODE can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This is a very common cause of peak tailing for polar analytes.[1][2]1. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic or acetic acid to suppress the ionization of the silanol groups.[1][3] 2. Use of Mobile Phase Additives: Incorporate a low concentration of a weak acid (e.g., 0.1% formic acid or acetic acid) into the mobile phase to mask the active silanol sites.[1][4] 3. Column Selection: Use a modern, high-purity, end-capped C18 column specifically designed to minimize residual silanol activity.[5]
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[5][6][7]1. Dilute the Sample: Prepare a more dilute solution of your 13-HODE standard or sample extract.[7] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[7]
Injection Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion and tailing.[1][6]1. Match the Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.[1][8] 2. Use a Weaker Solvent: If the sample cannot be dissolved in the initial mobile phase, use a solvent that is weaker than the mobile phase.
Column Contamination/Degradation Accumulation of contaminants from the sample matrix on the column frit or packing material can lead to active sites that cause tailing. A void or channel in the column packing can also be a cause.[1][6]1. Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained contaminants.[9] 2. Column Flushing: Flush the column with a strong solvent, such as isopropanol, to remove contaminants.[1][6] 3. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[5]
Extra-Column Volume (Dead Volume) Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing, especially for early eluting peaks.[1][3]1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing to connect the HPLC components.[5] 2. Ensure Proper Fittings: Check that all fittings are correctly seated to avoid creating dead volume.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for 13-HODE analysis?

A common starting point for reversed-phase HPLC analysis of 13-HODE is a gradient elution using acetonitrile (B52724) and water, with both solvents containing a small amount of a weak acid.[4][9]

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% acetic acid.

A typical gradient might start at a lower percentage of acetonitrile and gradually increase to elute the 13-HODE.

Q2: What type of HPLC column is recommended for 13-HODE analysis?

A C18 reversed-phase column is the most common choice for analyzing fatty acids like 13-HODE.[1][4] Key specifications to consider are:

Parameter Typical Specification
Stationary Phase C18 (Octadecylsilane)
Particle Size 1.7 - 5 µm
Column Length 50 - 250 mm
Internal Diameter 2.1 - 4.6 mm

Using a column with end-capping is highly recommended to reduce peak tailing from silanol interactions.

Q3: How should I prepare my sample to minimize peak tailing?

Proper sample preparation is crucial. Here are some key steps:

  • Extraction: Use a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 13-HODE from the sample matrix.[10]

  • Filtration: Filter the final sample extract through a 0.22 or 0.45 µm filter to remove any particulate matter that could block the column frit.

  • Solvent Compatibility: Reconstitute the dried extract in a solvent that is compatible with your initial mobile phase conditions.[8] Ideally, use the initial mobile phase itself.

Q4: Can temperature affect the peak shape of 13-HODE?

Yes, temperature can influence peak shape. Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer, which may lead to sharper peaks and reduced tailing. However, ensure that 13-HODE is stable at the selected temperature.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for 13-HODE Analysis

This protocol provides a starting point for the separation of 13-HODE.

  • Sample Preparation (from Plasma):

    • To 200 µL of plasma, add an internal standard if used.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of isopropanol, water, and hexane (B92381) with a small amount of acetic acid).[4]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 35% B.

      • Increase to 100% B over 20 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 35% B and equilibrate for 5-10 minutes before the next injection.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at 235 nm (for the conjugated diene system in 13-HODE).

Visualizations

Troubleshooting Workflow for 13-HODE Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for 13-HODE check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_cause Likely Systemic Issue: - Extra-column volume - Column void/damage - Detector issue check_all_peaks->all_peaks_cause Yes single_peak_cause Likely Chemical Interaction: - Secondary silanol interactions - Column overload - Solvent mismatch check_all_peaks->single_peak_cause No, primarily 13-HODE all_peaks_solution Solution: 1. Check tubing and fittings 2. Flush or replace column 3. Check detector settings all_peaks_cause->all_peaks_solution end_node Peak Shape Improved all_peaks_solution->end_node check_overload Is sample concentrated? single_peak_cause->check_overload overload_solution Solution: - Dilute sample - Reduce injection volume check_overload->overload_solution Yes check_solvent Is injection solvent stronger than mobile phase? check_overload->check_solvent No overload_solution->end_node solvent_solution Solution: - Dissolve sample in initial mobile phase check_solvent->solvent_solution Yes silanol_issue Likely Silanol Interaction check_solvent->silanol_issue No solvent_solution->end_node silanol_solution Solution: 1. Lower mobile phase pH (add 0.1% Formic Acid) 2. Use end-capped column 3. Use guard column silanol_issue->silanol_solution silanol_solution->end_node

Caption: Troubleshooting workflow for 13-HODE peak tailing.

References

"matrix effects in 13-HODE analysis from biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 13-hydroxyoctadecadienoic acid (13-HODE) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of 13-HODE?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3][4][5] For 13-HODE analysis, these effects can severely compromise the accuracy, precision, and sensitivity of quantification, leading to unreliable and erroneous results.[1][4]

Q2: What are the common sources of matrix effects in biological samples like plasma or serum?

A: In biological matrices, the most significant contributors to matrix effects are endogenous phospholipids (B1166683) from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[2][6][7] Other potential sources include salts, endogenous metabolites, proteins, and co-administered drugs that may be present in the sample.[1][2] The complexity of the biological matrix directly influences the severity of these effects.

Q3: How can I determine if my 13-HODE analysis is being affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2] A constant flow of a 13-HODE standard solution is introduced into the mass spectrometer after the analytical column. When a blank, extracted sample matrix is injected, any deviation from the stable baseline signal indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This is a quantitative method that compares the response of 13-HODE in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration.[1][2] This allows for the calculation of a Matrix Factor (MF) . An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: What is the most effective way to compensate for matrix effects that cannot be eliminated?

A: The most effective strategy to compensate for matrix effects is the use of a suitable internal standard (IS).[1] The gold standard for LC-MS bioanalysis is a stable isotope-labeled (SIL) internal standard , such as 13-HODE-d4.[1][8] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement.[1] This allows the ratio of the analyte to the IS to remain constant, enabling accurate and precise quantification even in the presence of significant matrix interference.

Troubleshooting Guide: Ion Suppression & Poor Reproducibility

This guide addresses common issues encountered during 13-HODE quantification.

Problem: I am observing significant and inconsistent ion suppression for my 13-HODE signal.

Solution Workflow:

G start Start: Significant Ion Suppression for 13-HODE step1 Step 1: Evaluate Sample Preparation start->step1 sub1_1 Is Protein Precipitation (PPT) the only cleanup? step1->sub1_1 step2 Step 2: Optimize Chromatography sub2_1 Does 13-HODE co-elute with phospholipid-rich regions? step2->sub2_1 step3 Step 3: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) sub1_2 PPT co-extracts phospholipids. Implement SPE, LLE, or phospholipid depletion plates. sub1_1->sub1_2 Yes sub1_3 Is recovery low or variable? Optimize extraction/elution solvents. sub1_1->sub1_3 No sub1_2->step2 sub1_3->step2 sub2_1->step3 No sub2_2 Adjust gradient profile or change mobile phase organic solvent (e.g., ACN/MeOH mixtures). sub2_1->sub2_2 Yes sub2_2->step3

Caption: Troubleshooting workflow for 13-HODE ion suppression.

Detailed Troubleshooting Steps:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components, especially phospholipids, before they enter the LC-MS system.[3][9]

    • Protein Precipitation (PPT): While simple, PPT alone is often insufficient as it does not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE is a widely used method for lipid extraction and can provide cleaner samples than PPT.[9]

    • Solid-Phase Extraction (SPE): SPE is highly effective for removing interferences and concentrating the analyte, thereby increasing sensitivity.[9][10]

    • Phospholipid Depletion: Specialized products, such as HybridSPE®-Phospholipid plates, use zirconia-coated particles to selectively remove phospholipids from the sample matrix.

  • Modify Chromatographic Conditions: If sample preparation is not enough, chromatographic separation can be optimized to resolve 13-HODE from interfering components.

    • Lysophospholipids, which often elute earlier in reversed-phase chromatography, are major sources of matrix effects.[6]

    • Adjusting the gradient elution profile or altering the mobile phase composition (e.g., using different ratios of acetonitrile (B52724) and methanol) can improve separation from these interferences.[3][7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects. By adding a known quantity of 13-HODE-d4 to your samples at the very beginning of the sample preparation process, you can accurately quantify the endogenous 13-HODE, as the SIL-IS will track and correct for both extraction variability and matrix-induced signal suppression/enhancement.[1]

Data & Protocols

Quantitative Data

The selection of an appropriate sample preparation technique is critical for minimizing matrix effects. The following table provides a qualitative comparison of common methods.

Table 1: Comparison of Sample Preparation Techniques for 13-HODE Analysis

TechniquePhospholipid RemovalAnalyte RecoveryThroughputRecommendation
Protein Precipitation (PPT) PoorHighHighNot recommended as a standalone method due to significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to GoodGoodModerateEffective, but requires optimization of solvent systems and can be labor-intensive.[9]
Solid-Phase Extraction (SPE) Good to ExcellentGoodModerateHighly recommended for removing diverse interferences and concentrating the analyte.[9][10]
Phospholipid Depletion Plates ExcellentHighHighIdeal for high-throughput analysis of plasma/serum when phospholipids are the main concern.

For reference, typical concentrations of total (free and esterified) 13-HODE in biological samples can vary. For example, in one study, the mean concentration of 13-HODE in rat plasma was reported as follows.

Table 2: Example Concentration of 13-HODE in Rat Plasma[11]

AnalyteMean Concentration (nmol/L)Standard Deviation (nmol/L)
13-HODE 123.231.1
9-HODE 57.818.7
Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike 13-HODE standard into the final reconstitution solvent.

    • Set B (Post-Spike): Extract a blank biological matrix (e.g., plasma from an untreated animal). Spike the 13-HODE standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spike): Spike the 13-HODE standard into the blank biological matrix before the extraction process.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for 13-HODE from Plasma

This is a general procedure that should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during preparation.[9][12]

    • Add your SIL-IS (e.g., 13-HODE-d4).

    • Acidify the sample (e.g., to pH ~3) to ensure 13-HODE is in its protonated state.

    • Precipitate proteins by adding 2-3 volumes of a cold organic solvent (e.g., methanol (B129727) or acetonitrile). Vortex and centrifuge to pellet the protein.

  • SPE Cartridge Conditioning (e.g., C18 cartridge):

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of acidified water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 15% methanol in acidified water) to remove polar interferences.

  • Elution:

    • Elute 13-HODE from the cartridge using an appropriate solvent such as methanol, acetonitrile, or ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for 13-HODE analysis, highlighting the stage where matrix effects interfere.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Plasma) Spike Add SIL-IS (13-HODE-d4) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation Dry->LC MS ESI-MS/MS Detection LC->MS Data Data Processing MS->Data Matrix Matrix Effects (Ion Suppression/ Enhancement) Matrix->MS

Caption: General workflow for 13-HODE analysis from biological samples.

Principle of Stable Isotope Dilution

This diagram explains how a stable isotope-labeled internal standard (SIL-IS) corrects for matrix effects.

G sample_icon Sample Sample containing endogenous 13-HODE (Analyte) Spike Add known amount of 13-HODE-d4 (SIL-IS) Sample->Spike Matrix Matrix Effects in Ion Source (e.g., 50% Suppression) Spike->Matrix Result Signal is suppressed for BOTH Analyte and SIL-IS Matrix->Result Ratio Ratio of [Analyte]/[SIL-IS] remains CONSTANT Result->Ratio Quant Accurate Quantification Achieved Ratio->Quant

References

Technical Support Center: Extraction of 13-Hydroxy-9-octadecenoic acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the auto-oxidation of 13-Hydroxy-9-octadecenoic acid (13-HODE) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is 13-HODE and why is its auto-oxidation a concern during extraction?

This compound (13-HODE) is a bioactive lipid molecule derived from the oxidation of linoleic acid.[1][2][3] It plays a role in various physiological and pathological processes, including inflammation and cell proliferation.[2] Auto-oxidation during extraction is a major concern because it can lead to the degradation of 13-HODE and the formation of various secondary oxidation products. This degradation can result in inaccurate quantification and misinterpretation of its biological role.

Q2: What are the primary factors that promote the auto-oxidation of 13-HODE during extraction?

The primary factors that promote the auto-oxidation of 13-HODE and other polyunsaturated fatty acids during extraction include:

  • Exposure to atmospheric oxygen: The presence of oxygen is a key requirement for the initiation and propagation of the auto-oxidation chain reaction.

  • Presence of metal ions: Transition metals, such as iron and copper, can act as catalysts, accelerating the rate of lipid peroxidation.

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to light: UV and visible light can provide the energy to initiate the formation of free radicals.

  • Inappropriate pH: Acidic conditions can promote the auto-oxidation of certain lipids.[4][5][6]

Q3: What are the most effective antioxidants for preventing 13-HODE auto-oxidation?

Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the oxidation of polyunsaturated fatty acids, including 13-HODE, during extraction.[7][8] Other antioxidants that can be used include:

  • Vitamin E (α-tocopherol): A natural antioxidant that is also effective in protecting lipids from oxidation.[8][9]

  • Ascorbic Acid (Vitamin C): Can act as a synergist with other antioxidants.[7]

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can bind metal ions, preventing them from catalyzing oxidation.

Q4: What are the recommended extraction methods for minimizing 13-HODE auto-oxidation?

The most commonly used and effective methods for extracting lipids like 13-HODE, while minimizing oxidation, are modifications of the Folch and Bligh & Dyer methods.[3][10][11][12][13][14][15][16] These methods utilize a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract lipids. Key modifications to prevent oxidation include:

  • Addition of an antioxidant: BHT is typically added to the extraction solvent mixture.[10]

  • Performing the extraction on ice: Keeping the samples and solvents cold helps to slow down the rate of oxidation.

  • Working under an inert atmosphere: Purging tubes with nitrogen or argon can displace oxygen and minimize its contact with the sample.

  • Using amber glass vials: This helps to protect the sample from light.

Q5: How should 13-HODE samples be stored to ensure long-term stability?

For long-term stability, 13-HODE extracts should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials to protect from light.[6][17][18][19][20] Storage at warmer temperatures, such as -20°C, may not be sufficient to prevent degradation over extended periods.[18]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low recovery of 13-HODE 1. Incomplete extraction: The solvent system may not be optimal for your sample matrix. 2. Auto-oxidation: 13-HODE has degraded during the extraction process. 3. Adsorption to surfaces: The analyte may be sticking to plasticware.1. Ensure a sufficient volume of the appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v) is used. Consider a second extraction of the sample pellet. The Folch method generally shows high extraction efficiency for a broad range of lipids.[15][16] 2. Incorporate an antioxidant like BHT (e.g., 0.01% w/v) into your extraction solvent.[10] Perform all steps on ice and under dim light. Purge all tubes with nitrogen or argon gas. 3. Use glass or polypropylene (B1209903) tubes and minimize the use of plastics that may adsorb lipids.
High variability between replicate samples 1. Inconsistent sample handling: Differences in the time samples are left at room temperature or exposed to air. 2. Inconsistent antioxidant addition: Inaccurate or inconsistent addition of antioxidants to each sample. 3. Non-homogenous sample: The initial sample may not be uniform.1. Standardize your workflow to ensure all samples are processed identically and for the minimum time necessary at room temperature. 2. Prepare a stock solution of your antioxidant in the extraction solvent to ensure consistent concentration in all samples. **3.
Presence of unexpected peaks or degradation products in chromatogram 1. Auto-oxidation: Formation of secondary oxidation products. 2. Contamination: Introduction of impurities from solvents, glassware, or other sources.1. Implement all the recommended measures to prevent oxidation (antioxidants, low temperature, inert atmosphere, protection from light). 2. Use high-purity (e.g., HPLC or LC-MS grade) solvents. Thoroughly clean all glassware with a suitable organic solvent before use. Include a "blank" extraction (no sample) to identify potential contaminants.
Poor peak shape in LC-MS analysis 1. Inappropriate final solvent: The solvent in which the final extract is dissolved may not be compatible with the initial mobile phase of your LC method. 2. High salt concentration: Salts from buffers or the extraction process can interfere with ionization.1. After evaporation of the extraction solvent, reconstitute the lipid extract in a solvent that is compatible with your LC mobile phase (e.g., a mixture of methanol and water). 2. Ensure that the washing step in your extraction protocol (e.g., with a salt solution like 0.9% NaCl in the Folch method) is performed correctly to remove residual salts.

Data Presentation

Table 1: Comparison of Antioxidant Efficacy in Preventing Lipid Oxidation

AntioxidantConcentrationMatrixKey FindingsReference
Butylated Hydroxytoluene (BHT) 0.02%Fresh Beef PattiesSignificantly restrained lipid oxidation compared to control. More effective than ascorbic acid in lowering lipid oxidation.[7]
Vitamin E (α-tocopherol) 7.5 g/kg of oilLinseed Oil DietStabilized linseed oil, leading to a higher oxidative stability index compared to the unstabilized oil.[9]
Ascorbic Acid (Vitamin C) 0.05%Fresh Beef PattiesSignificantly restrained lipid oxidation compared to control, but less effective than BHT and clove extract.[7]
Clove Extract 0.1%Fresh Beef PattiesShowed strong antioxidant effects, comparable to BHT in lowering lipid oxidation.[7]

Note: Direct quantitative comparisons of 13-HODE recovery with different antioxidants during extraction are limited in the literature. The data presented here is for general lipid oxidation in different matrices.

Table 2: Effect of Storage Temperature on Lipid Stability

Storage TemperatureSample TypeDurationKey Findings on Lipid StabilityReference
-80°C SerumUp to 60 monthsConsidered the optimal temperature for long-term storage of oxidative stress biomarkers.[21]
-20°C SerumUp to 60 monthsSome oxidative stress biomarkers are stable, but -80°C is generally recommended for long-term storage.[21]
4°C SerumUp to 120 hoursSuitable for short-term storage for some analytes, but significant changes can occur for others.[21]
-80°C vs -20°C Serum4.2 years15 out of 193 analytes showed clear susceptibility to storage at -20°C compared to -80°C.[6]

Experimental Protocols

Protocol 1: Modified Folch Extraction for 13-HODE from Plasma

This protocol is adapted from established methods for the extraction of oxidized fatty acids from biological fluids.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • 0.9% NaCl solution (w/v), pre-chilled

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen or Argon gas source

  • Ice bath

  • Centrifuge

Procedure:

  • Prepare Antioxidant Solution: Prepare a 2:1 (v/v) chloroform:methanol solution containing 0.01% (w/v) BHT. Keep this solution on ice.

  • Sample Preparation: To a 15 mL glass centrifuge tube on ice, add 1 mL of plasma.

  • Lipid Extraction: a. Add 5 mL of the cold chloroform:methanol:BHT solution to the plasma sample. b. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. c. Add 1.25 mL of the pre-chilled 0.9% NaCl solution. d. Vortex for another 1 minute.

  • Phase Separation: a. Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases. b. Two distinct layers will form: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Collection of Lipid Layer: a. Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette. b. Using a clean glass Pasteur pipette, carefully transfer the lower chloroform layer to a new clean glass tube, avoiding the protein interface.

  • Drying and Reconstitution: a. Dry the collected chloroform extract under a gentle stream of nitrogen or argon gas in a water bath at room temperature or below. b. Once completely dry, reconstitute the lipid residue in a small, precise volume of a solvent compatible with your analytical method (e.g., 100 µL of methanol).

  • Storage: Immediately analyze the sample or store it at -80°C under an inert atmosphere.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_analysis Analysis start Start: Plasma Sample add_antioxidant Add Cold Extraction Solvent (Chloroform:Methanol with BHT) start->add_antioxidant On Ice vortex1 Vortex to Precipitate Protein add_antioxidant->vortex1 oxidation_point1 Critical Point: Minimize Oxygen Exposure add_antioxidant->oxidation_point1 add_salt Add Cold Saline Solution vortex1->add_salt vortex2 Vortex to Induce Phase Separation add_salt->vortex2 centrifuge Centrifuge at 4°C vortex2->centrifuge separate Collect Lower Organic Phase centrifuge->separate oxidation_point2 Critical Point: Maintain Low Temperature centrifuge->oxidation_point2 dry_down Dry Extract Under Nitrogen separate->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms end End: Data Acquisition lcms->end

Caption: Experimental workflow for the extraction of 13-HODE, highlighting critical control points.

auto_oxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_reduction Reduction to 13-HODE linoleic_acid Linoleic Acid (LH) lipid_radical Lipid Radical (L•) linoleic_acid->lipid_radical new_lipid_radical New Lipid Radical (L•) linoleic_acid->new_lipid_radical initiator Initiator (e.g., Light, Heat, Metal Ion) initiator->linoleic_acid H• abstraction oxygen Oxygen (O2) lipid_radical->oxygen Rapid Reaction non_radical Non-Radical Products lipid_radical->non_radical Radical + Radical peroxyl_radical Lipid Peroxyl Radical (LOO•) oxygen->peroxyl_radical peroxyl_radical->linoleic_acid H• abstraction hydroperoxide Lipid Hydroperoxide (LOOH) (e.g., 13-HPODE) peroxyl_radical->hydroperoxide peroxyl_radical->non_radical Radical + Radical hode 13-HODE hydroperoxide->hode Reduction antioxidant Antioxidant (AH) antioxidant->peroxyl_radical Donates H• (Interrupts Cycle)

Caption: Simplified pathway of linoleic acid auto-oxidation and the intervention point for antioxidants.

References

"improving recovery of 13-HODE from complex lipid extracts"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the recovery of 13-hydroxyoctadecadienoic acid (13-HODE) from complex lipid extracts.

Frequently Asked Questions (FAQs)

Q1: What is 13-HODE and why is its extraction from complex samples challenging?

13-HODE is a bioactive lipid mediator derived from the oxidation of linoleic acid. Its recovery from complex biological matrices is challenging due to its low endogenous abundance, susceptibility to degradation, and the presence of interfering substances like other lipids and isomers (e.g., 9-HODE).[1][2] Careful sample handling, extraction, and purification are critical for accurate quantification.

Q2: What are the primary causes of low 13-HODE recovery?

Low recovery of 13-HODE can stem from several factors:

  • Analyte Degradation: Both enzymatic and non-enzymatic oxidation can occur during sample collection, storage, and processing.[3]

  • Inefficient Extraction: The chosen solvent system may not be optimal for partitioning 13-HODE from the sample matrix into the organic phase.[4]

  • Incomplete Homogenization: Failure to thoroughly disrupt the sample tissue or cells can prevent the extraction solvent from accessing the target lipids.[2][5]

  • Losses During Purification: Steps like solid-phase extraction (SPE) or solvent evaporation can lead to significant analyte loss if not properly optimized.[6]

Q3: How can I prevent the degradation of 13-HODE during sample preparation?

Preventing degradation is crucial for accurate measurement. Key strategies include:

  • Rapid Processing & Low Temperatures: Process samples quickly after collection and perform extraction steps on ice or at 4°C to minimize enzymatic activity.[2][3]

  • Enzyme Inhibition: Quench enzymatic activity immediately upon collection using methods like flash-freezing in liquid nitrogen, or adding cold organic solvents like methanol (B129727).[3] Protease inhibitors such as phenylmethanesulfonyl fluoride (B91410) (PMSF) can also be used.[3]

  • Use of Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents to prevent autooxidation.[2]

  • Proper Storage: Store samples and extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term degradation.[2][3]

Q4: Which extraction method is better for 13-HODE: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE have distinct roles in the recovery of 13-HODE.

  • Liquid-Liquid Extraction (LLE) is primarily used for the initial extraction of total lipids from the sample matrix. Methods like the Folch or Bligh and Dyer, which use chloroform (B151607)/methanol mixtures, are common starting points.[4][7]

  • Solid-Phase Extraction (SPE) is typically used as a cleanup and concentration step after LLE.[8] It is highly effective for removing interfering compounds (e.g., phospholipids) and isolating specific lipid classes, which can improve the accuracy and sensitivity of subsequent analysis by LC-MS/MS.[9]

Often, a combination of LLE followed by SPE provides the best results for complex samples.

Q5: How should I select an internal standard for 13-HODE quantification?

The use of a stable isotope-labeled internal standard is critical to account for analyte loss during sample preparation and to correct for matrix effects.[3] For 13-HODE, a deuterated standard such as d4-13-HODE is an excellent choice.[6] The internal standard should be added to the sample as early as possible, preferably before homogenization, to accurately reflect the recovery of the endogenous analyte.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Recovery of 13-HODE 1. Inefficient cell/tissue homogenization. Ensure thorough sample disruption using methods like bead beating or sonication to maximize solvent exposure.[2][10]
2. Suboptimal extraction solvent system. Test different solvent systems. While chloroform:methanol is common, alternatives like methyl-tert-butyl ether (MTBE) may offer comparable or better yields with improved phase separation.[4][11]
3. Degradation of 13-HODE. Keep samples on ice throughout the procedure, use antioxidants (e.g., BHT), and store extracts at -80°C under nitrogen.[2][3]
4. Insufficient solvent volume. Increase the solvent-to-sample ratio to ensure complete extraction. A second extraction of the remaining aqueous phase can also improve yield.[2]
High Variability Between Replicates 1. Inconsistent homogenization. Standardize the homogenization procedure (e.g., duration, intensity) for all samples.
2. Pipetting errors with organic solvents. Use positive displacement pipettes for accurate handling of viscous or volatile organic solvents.[2]
3. Incomplete phase separation during LLE. Centrifuge samples adequately (e.g., 1000 x g for 10 minutes) to achieve a clear separation between the aqueous and organic layers.[2]
4. Inconsistent drying of lipid extract. Dry the final lipid extract completely under a gentle stream of nitrogen before reconstitution to avoid variability in concentration.[2]
Matrix Effects in MS Detection (Ion Suppression or Enhancement) 1. Co-elution with abundant lipids (e.g., phospholipids). Incorporate a solid-phase extraction (SPE) step to remove interfering lipid classes. Optimize the chromatographic gradient to improve separation.[2][9]
2. High salt concentration in the final extract. Ensure complete removal of the aqueous phase. A wash step of the organic phase with a salt-free aqueous solution can be beneficial.[2]

Data Summary

Table 1: Comparison of Common Lipid Extraction Solvent Systems

MethodSolvent SystemPrincipleAdvantagesDisadvantages
Folch / Bligh & Dyer Chloroform:MethanolForms a single phase with the sample's water content for extraction, then phase separation is induced by adding more chloroform and water/buffer.[4][7]Well-established, effective for a broad range of lipids.[4]Chloroform is toxic; phase separation can sometimes be challenging, leading to emulsions.[9]
MTBE Method Methyl-tert-butyl ether:MethanolA biphasic method where lipids partition into the upper MTBE layer, leaving proteins and other non-lipids in the lower aqueous/methanol phase.[4]Less toxic than chloroform, provides cleaner extracts with less protein precipitation at the interface.[4]MTBE is highly volatile, which can affect reproducibility if not handled carefully.[4]
Hexane (B92381):Isopropanol Hexane:IsopropanolA less polar system primarily for neutral lipids.Good for targeted extraction of less polar lipids.May result in lower recovery of total lipids compared to more polar systems like Folch.[4]

Table 2: Key Factors Influencing 13-HODE Stability and Recovery

FactorRecommendationRationale
Temperature Perform extractions on ice or at 4°C.[2]Reduces the activity of degradative enzymes like lipases and phospholipases.[3]
Oxygen Exposure Work quickly, store extracts under nitrogen or argon.[3]Minimizes autooxidation of the polyunsaturated fatty acid chain.[3]
pH Adjust sample pH away from the pKa for ionizable compounds during LLE.[12]Maximizes partitioning of the neutral form of the analyte into the organic phase.[12]
Sample Matrix Use robust cleanup methods (e.g., SPE) for complex matrices like plasma or tissue.[8]Removes interfering compounds that can cause matrix effects in MS analysis and lower recovery.[13]
Internal Standard Add a stable isotope-labeled standard (e.g., d4-13-HODE) early in the workflow.[6]Accurately accounts for analyte loss during the multi-step preparation process.[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for 13-HODE

This protocol is a modified Bligh & Dyer procedure suitable for tissues or cells.

  • Homogenization:

    • To a pre-weighed tissue sample (~50 mg) in a glass tube on ice, add 1 mL of ice-cold methanol containing an antioxidant (e.g., 0.005% BHT) and the internal standard (e.g., d4-13-HODE).

    • Homogenize thoroughly using a mechanical homogenizer or sonicator until no visible tissue remains.

  • Lipid Extraction:

    • Add 2 mL of ice-cold chloroform to the homogenate. The ratio of Chloroform:Methanol:Sample Aqueous Content should be approximately 2:1:0.8.

    • Vortex vigorously for 2 minutes and allow to stand on ice for 30 minutes to ensure complete extraction.

  • Phase Separation:

    • Add 0.8 mL of deionized water (or a suitable buffer like 0.9% NaCl) to the mixture.

    • Vortex for another 2 minutes.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a new clean glass tube.

    • Optional: To maximize recovery, re-extract the upper aqueous phase and the protein interface with an additional 1 mL of chloroform, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Drying and Reconstitution:

    • Dry the pooled organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., methanol or mobile phase) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of 13-HODE

This protocol uses a silica-based SPE cartridge for cleanup after LLE.

  • Cartridge Conditioning:

    • Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract from the LLE step in 200 µL of hexane.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge with 2 mL of a non-polar solvent mixture like hexane:diethyl ether (95:5, v/v) to elute neutral lipids and cholesterol. Discard the eluate.

  • Analyte Elution:

    • Elute the desired hydroxy fatty acids, including 13-HODE, by passing 2 mL of a more polar solvent mixture like hexane:diethyl ether (50:50, v/v) or diethyl ether alone through the cartridge.

    • Collect this fraction containing 13-HODE.

  • Final Preparation:

    • Dry the collected eluate under a gentle stream of nitrogen.

    • Reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis.

Visual Guides

G cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Sample 1. Biological Sample (Tissue, Plasma, Cells) Homogenize 2. Homogenization (on ice, with Internal Standard & Antioxidant) Sample->Homogenize LLE 3. Add Solvents (e.g., Chloroform:Methanol) Homogenize->LLE PhaseSep 4. Phase Separation (Vortex & Centrifuge) LLE->PhaseSep Collect 5. Collect Organic Phase (Contains Total Lipids) PhaseSep->Collect Drydown1 6. Dry Extract (Nitrogen Stream) Collect->Drydown1 SPE_Load 7. Load onto SPE Cartridge Drydown1->SPE_Load SPE_Wash 8. Wash Interferences SPE_Load->SPE_Wash SPE_Elute 9. Elute 13-HODE Fraction SPE_Wash->SPE_Elute Drydown2 10. Dry Final Extract SPE_Elute->Drydown2 Reconstitute 11. Reconstitute in Mobile Phase Drydown2->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for 13-HODE extraction and analysis.

G cluster_causes Potential Causes cluster_solutions Solutions & Checks Problem Problem: Low 13-HODE Recovery Degradation Analyte Degradation? Problem->Degradation Check Extraction Inefficient Extraction? Problem->Extraction Check Homogenization Incomplete Homogenization? Problem->Homogenization Check Sol_Degrade Use Antioxidants (BHT) Work on Ice (4°C) Store at -80°C under N2 Degradation->Sol_Degrade If Yes Sol_Extract Optimize Solvent System (e.g., MTBE) Increase Solvent:Sample Ratio Perform Second Extraction Extraction->Sol_Extract If Yes Sol_Homog Standardize Homogenization (Time, Power) Visually Confirm Disruption Homogenization->Sol_Homog If Yes

Caption: Troubleshooting logic for low 13-HODE recovery.

References

Technical Support Center: Analysis of 13-HODE and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 13-hydroxyoctadecadienoic acid (13-HODE) analysis, specifically addressing the co-elution of its isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 13-HODE isomers.

Problem Possible Causes Solutions
Poor or no chromatographic separation of 13-HODE isomers (e.g., 13(S)-HODE and 13(R)-HODE). Inadequate stationary phase selectivity for chiral compounds.Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for separating fatty acid enantiomers.[1][2] Consider columns specifically designed for chiral separations.
Suboptimal mobile phase composition.Optimize the mobile phase. For normal-phase chromatography, a common mobile phase is a mixture of hexane (B92381) and isopropanol.[3] For reversed-phase, acetonitrile (B52724) and water with an acidic modifier are often used.[4][5] Experiment with different solvent ratios and additives (e.g., acetic acid, formic acid) to improve resolution.[5][6]
Inappropriate chromatographic technique.Consider Supercritical Fluid Chromatography (SFC). SFC often provides superior resolution and faster analysis times for chiral separations compared to HPLC.[7][8][9] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[7][10]
Co-elution of positional isomers (e.g., 9-HODE and 13-HODE). Insufficient chromatographic resolution between isomers with the same mass.Optimize the chromatographic method. While complete baseline separation can be challenging, adjusting the gradient, flow rate, and column temperature can improve resolution.[11]
Mass spectrometer cannot differentiate between isomers.Utilize tandem mass spectrometry (MS/MS). Although precursor ions for 9-HODE and 13-HODE are the same, they can be quantified using specific product ions. For example, m/z 171 for 9-HODE and m/z 195 for 13-HODE can be used for differentiation.[11]
Low signal intensity or poor sensitivity for 13-HODE isomers. Inefficient ionization in the mass spectrometer.Consider derivatization. Derivatizing the hydroxyl group of HODEs can improve ionization efficiency and chromatographic behavior.[12][13][14] Common derivatizing agents include those that add a readily ionizable group.
Matrix effects from the biological sample.Improve sample preparation. Implement a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering substances from the sample matrix.[15][16]
Suboptimal mass spectrometry parameters.Optimize MS settings. Adjust parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the specific HODE isomers.[17]
Inaccurate quantification of 13-HODE isomers. Lack of appropriate internal standards.Use stable isotope-labeled internal standards. For accurate quantification, it is crucial to use a deuterated internal standard for each analyte of interest, such as 13-HODE-d4.[17][18]
Degradation of the analyte during sample preparation.Minimize sample handling time and temperature. Store samples at -80°C and perform extraction and analysis as quickly as possible to prevent degradation.[6][15][17] The use of antioxidants like butylated hydroxytoluene (BHT) during extraction can also prevent oxidation.[17]

Frequently Asked Questions (FAQs)

Q1: What are the major isomers of 13-HODE I should be aware of?

A1: The primary isomers of 13-HODE are its enantiomer, 13(R)-HODE, and its geometric isomers, such as 13(S)-hydroxy-9E,11E-octadecadienoic acid (13(S)-EE-HODE) and 13(R)-hydroxy-9E,11E-octadecadienoic acid (13(R)-EE-HODE).[19] Additionally, positional isomers like 9-HODE often co-exist and can interfere with analysis.[6][20]

Q2: Why is it important to separate the stereoisomers of 13-HODE?

A2: The stereoisomers of 13-HODE can have different biological activities. For instance, 13(S)-HODE is a potent activator of PPARγ, a nuclear receptor involved in macrophage differentiation and inflammation, while 13(R)-HODE lacks this activity.[19] Therefore, accurate stereospecific quantification is crucial for understanding their distinct physiological and pathological roles.

Q3: What are the recommended chromatographic techniques for separating 13-HODE isomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques.[1][7][9] Chiral columns with polysaccharide-based stationary phases are widely used.[1][2] SFC, in particular, often offers faster and more efficient separations for chiral compounds.[7][8]

Q4: Can I differentiate 13-HODE isomers using mass spectrometry alone?

A4: While mass spectrometry is essential for detection and quantification, it generally cannot distinguish between enantiomers (e.g., 13(S)-HODE and 13(R)-HODE) without prior chromatographic separation as they have identical mass spectra. However, tandem mass spectrometry (MS/MS) can differentiate positional isomers like 9-HODE and 13-HODE by generating specific fragment ions.[11] More advanced techniques like ultraviolet photodissociation (UVPD) can sometimes provide diagnostic fragments for structurally similar isomers.[21]

Q5: What are the key considerations for sample preparation when analyzing 13-HODE?

A5: Key considerations include:

  • Preventing artificial oxidation: Use antioxidants like BHT during extraction.[17]

  • Hydrolysis of esterified HODEs: Many HODEs in biological samples are esterified to lipids and require alkaline hydrolysis (e.g., with NaOH or KOH) to be analyzed as free acids.[15][17]

  • Efficient extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate HODEs from the biological matrix.[15][16]

  • Use of internal standards: Add stable isotope-labeled internal standards (e.g., 13-HODE-d4) at the beginning of the sample preparation to account for extraction losses and matrix effects.[17][18]

Quantitative Data Summary

The following table summarizes the limit of quantitation (LOQ) for HODE isomers and related metabolites from a study using Q-TOFMS, which can serve as a reference for expected sensitivity.[17]

AnalyteLimit of Quantitation (nmol/L)
9-hydroxy-octadecadienoic acid (9-HODE)9.7
13-hydroxy-octadecadienoic acid (13-HODE)18.5
9-oxo-octadecadienoic acid (9-oxoODE)35.9
13-oxo-octadecadienoic acid (13-oxoODE)26.8

Experimental Protocols

Protocol 1: Extraction of 13-HODE from Plasma for LC-MS/MS Analysis

This protocol is adapted from methodologies described for the analysis of oxidized linoleic acid metabolites.[15][16][17]

1. Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. To a 50 µL aliquot of plasma in a glass tube, add 10 µL of an antioxidant solution (e.g., 50 mM BHT).[17] c. Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 13-HODE-d4).[17] d. Add 200 µL of 0.2 M potassium hydroxide (B78521) (KOH) in methanol (B129727).[17] e. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.[17]

2. Liquid-Liquid Extraction: a. After incubation, cool the tubes on ice. b. Acidify the mixture to approximately pH 3 by adding a suitable acid (e.g., 1 M acetic acid). c. Add 1 mL of hexane, cap the tube, and vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes at 4°C. e. Carefully transfer the upper organic layer (hexane) to a clean glass tube. f. Repeat the extraction (steps c-e) one more time and combine the organic layers.

3. Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v). c. Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Chiral SFC-MS/MS Analysis of 13-HODE Enantiomers

This protocol provides a general framework for chiral SFC analysis based on established principles.[7][8] Specific parameters will need to be optimized for your instrumentation and column.

1. Chromatographic Conditions:

  • Column: A chiral stationary phase column suitable for SFC (e.g., polysaccharide-based).
  • Mobile Phase: Supercritical CO2 as the primary mobile phase with a polar co-solvent (e.g., methanol or ethanol) as a modifier.
  • Gradient: An appropriate gradient of the co-solvent to achieve separation.
  • Flow Rate: Typically higher than in HPLC, e.g., 1-3 mL/min.
  • Backpressure: Maintained to ensure the supercritical state of the mobile phase (e.g., 100-200 bar).[10]
  • Column Temperature: Controlled to optimize separation.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for fatty acids.[5]
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
  • MRM Transitions:
  • 13-HODE: Precursor ion m/z 295.2 -> Product ion m/z 195.1[11]
  • 13-HODE-d4 (Internal Standard): Precursor ion m/z 299.2 -> Product ion m/z 198.1[15]
  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.[17]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (13-HODE-d4) & Antioxidant plasma->add_is hydrolysis Alkaline Hydrolysis (KOH in Methanol, 60°C) add_is->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction concentrate Evaporation & Reconstitution extraction->concentrate sfc Chiral SFC Separation concentrate->sfc msms Tandem Mass Spectrometry (MRM Detection) sfc->msms quant Quantification of 13(S)-HODE & 13(R)-HODE msms->quant

Caption: Workflow for 13-HODE isomer analysis.

signaling_pathway cluster_synthesis 13(S)-HODE Synthesis cluster_signaling Downstream Signaling la Linoleic Acid lox 15-Lipoxygenase-1 (15-LOX-1) la->lox hpode 13(S)-HpODE lox->hpode peroxidase Peroxidases hpode->peroxidase hode 13(S)-HODE peroxidase->hode pparg PPARγ Activation hode->pparg binds to & activates cd36 ↑ CD36 Expression pparg->cd36 macrophage Macrophage Differentiation & Lipid Uptake cd36->macrophage atherosclerosis Atherosclerosis Progression macrophage->atherosclerosis

Caption: 13(S)-HODE synthesis and signaling pathway.

References

Technical Support Center: 13-Hydroxy-9-octadecenoic acid (13-HODE) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-Hydroxy-9-octadecenoic acid (13-HODE) using calibration curves.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of 13-HODE, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Actions
Poor Linearity of Calibration Curve (R² < 0.99) - Inaccurate Standard Preparation: Errors in serial dilutions, incorrect solvent, or standard degradation.- Prepare fresh calibration standards from a reliable stock solution.[1][2]- Use a certified reference material if available.- Ensure the solvent used for standards is the same as the final sample solvent.
- Matrix Effects: Co-eluting substances in the sample matrix can suppress or enhance the ionization of 13-HODE.[3][4]- Incorporate a stable isotope-labeled internal standard (e.g., 13-HODE-d4) to compensate for matrix effects.[5]- Optimize sample preparation to remove interfering substances (e.g., solid-phase extraction).- Perform a matrix effect evaluation by comparing the response of a standard in solvent to a standard spiked into an extracted blank matrix.
- Detector Saturation: High concentration standards can saturate the detector, leading to a non-linear response.[2]- Extend the calibration curve to lower concentrations or dilute the higher concentration standards.- Adjust detector settings if possible.
- Inappropriate Regression Model: A linear regression may not be the best fit for the entire concentration range.- Evaluate a weighted linear regression or a quadratic regression model.[6]
High Variability in Replicate Injections (%CV > 15%) - Inconsistent Injection Volume: Issues with the autosampler.- Check the autosampler for air bubbles and ensure proper syringe washing.- Manually inspect the injection volume.
- Sample Instability: Degradation of 13-HODE in the prepared samples.- Keep samples cooled in the autosampler (e.g., 4°C).- Analyze samples as quickly as possible after preparation.
- Carryover: Residual 13-HODE from a high concentration sample affecting the subsequent injection.- Optimize the wash solvent and increase the wash volume and time between injections.- Inject a blank solvent after a high concentration sample to check for carryover.
Peak Tailing or Splitting - Poor Chromatography: Issues with the analytical column or mobile phase.- Ensure the column is properly conditioned and not overloaded.- Check the mobile phase composition and pH.- Inspect for blockages in the LC system.
- Co-elution with Isomers: 9-HODE is a common isomer that can co-elute with 13-HODE.- Optimize the chromatographic method to achieve baseline separation of 9-HODE and 13-HODE.- Use specific mass transitions (product ions) to differentiate between the two isomers (m/z 195 for 13-HODE and m/z 171 for 9-HODE).[7][8]
Low Signal Intensity or Poor Sensitivity - Suboptimal Mass Spectrometer Settings: Incorrect ionization or fragmentation parameters.- Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).
- Inefficient Sample Extraction: Poor recovery of 13-HODE during sample preparation.- Evaluate different extraction methods (e.g., liquid-liquid extraction, solid-phase extraction).- Use an internal standard to monitor and correct for recovery.
- Standard Degradation: The 13-HODE standard may have degraded over time.- Use a fresh, properly stored standard solution. 13-HODE standards are typically stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for 13-HODE quantification by LC-MS/MS?

A1: The calibration curve range can vary depending on the sensitivity of the instrument and the expected concentration of 13-HODE in the samples. A common range is from the low pg/mL to the high ng/mL level. For example, one study used a calibration curve ranging from 1.0 to 100.0 ppb (ng/mL)[9]. Another reported a limit of quantitation between 9.7 and 35.9 nmol/L[5].

Q2: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?

A2: For regulated bioanalysis, the correlation coefficient (R²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. The precision (%CV) for each calibration point should not exceed 15% (20% for the LLOQ).

Q3: How can I differentiate between 13-HODE and its isomer 9-HODE in my samples?

A3: While chromatographic separation is ideal, baseline resolution can be challenging. In mass spectrometry, you can use specific product ions from collision-induced dissociation to differentiate them. For 13-HODE, the characteristic product ion is m/z 195, while for 9-HODE, it is m/z 171[7][8].

Q4: What internal standard should I use for 13-HODE quantification?

A4: A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in sample preparation. 13-HODE-d4 is a commonly used and commercially available internal standard for this purpose[5].

Q5: What are some common sources of matrix effects in 13-HODE analysis?

A5: Matrix effects can arise from various components in biological samples such as phospholipids, salts, and other endogenous metabolites that co-elute with 13-HODE and affect its ionization efficiency in the mass spectrometer.

Experimental Protocols

Sample Preparation from Plasma

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • To a 200 µL plasma sample, add an appropriate amount of 13-HODE-d4 internal standard.

  • Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v)[7].

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane, vortex for 3 minutes, and then centrifuge at 2000 x g for 5 minutes[7].

  • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides an example of LC-MS/MS parameters that can be used as a starting point for method development.

Parameter Value
LC Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm)[10]
Mobile Phase A 0.1% Acetic Acid in Water[10]
Mobile Phase B Acetonitrile/Methanol (e.g., 80/15 v/v) with 0.1% Acetic Acid[10]
Flow Rate 0.35 mL/min[9]
Injection Volume 2 µL[9]
Ionization Mode Electrospray Ionization (ESI) Negative[9]
MRM Transitions 13-HODE: m/z 295.2 -> 195.19-HODE: m/z 295.2 -> 171.113-HODE-d4: m/z 299.2 -> 198.1

Quantitative Data Summary

The following tables summarize typical quantitative parameters and concentrations of 13-HODE found in the literature.

Table 1: Method Performance Characteristics for 13-HODE Quantification

Parameter Value Reference
Linearity (R²)> 0.9990[9]
Limit of Detection (LOD)0.4 ppb[9]
Limit of Quantification (LOQ)9.7–35.9 nmol/L[5]
Recovery87.25–119.44%[9]
Precision (%RSD)< 6.96%[9]

Table 2: Reported Concentrations of 13-HODE in Biological Samples

Sample Type Concentration Reference
Rat Plasma123.2 ± 31.1 nmol/L[5]
Rat Visceral Adipose Tissue~10–27 pmol/mg[10]
Rat Heart~1.6 pmol/mg[10]
Rat Liver~1.2 pmol/mg[10]
Rat Brain~0.18 pmol/mg[10]

Visualizations

Experimental Workflow for 13-HODE Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plasma or Tissue Homogenate Add_IS Add Internal Standard (13-HODE-d4) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject onto LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Calculate 13-HODE Concentration Calibration->Quantification

Caption: Workflow for 13-HODE quantification.

Signaling Pathways of 13-HODE

G cluster_0 Cellular Effects Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX HODE_13 13-HODE LOX->HODE_13 PPARg PPARγ HODE_13->PPARg (13(S)-HODE) BLT_Receptors BLT Receptors HODE_13->BLT_Receptors (13(R)-HODE) GPX4 GPX4 Inhibition HODE_13->GPX4 Apoptosis Apoptosis PPARg->Apoptosis ERK_CREB ERK/CREB Pathway BLT_Receptors->ERK_CREB Ferroptosis Ferroptosis GPX4->Ferroptosis Cell_Proliferation Cell Proliferation ERK_CREB->Cell_Proliferation

References

Technical Support Center: Optimizing Electrospray Ionization for 13-HODE Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of electrospray ionization (ESI) for the detection of 13-hydroxyoctadecadienoic acid (13-HODE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for 13-HODE in negative ion mode ESI?

A1: In negative ion mode electrospray ionization, 13-HODE is typically detected as the deprotonated molecule [M-H]⁻ at an m/z of 295.2278.[1]

Q2: What are the characteristic fragment ions of 13-HODE in tandem mass spectrometry (MS/MS)?

A2: The MS/MS spectrum of the [M-H]⁻ precursor of 13-HODE shows two major fragment ions. A high abundance fragment at m/z 277.2177 results from the neutral loss of a water molecule (H₂O).[1] A signature fragment ion at m/z 195.1385 is also observed, resulting from cleavage between the carbon-carbon bond adjacent to the hydroxyl group.[1]

Q3: Why is negative ion mode preferred for 13-HODE detection?

A3: Negative ion mode is generally preferred for the analysis of acidic molecules like 13-HODE, which contains a carboxylic acid group. This functional group readily loses a proton to form a negative ion, leading to high sensitivity and simplified spectra.

Q4: What are the common challenges encountered when analyzing 13-HODE and other lipids by ESI-MS?

A4: A significant challenge in lipidomics is unintentional in-source fragmentation (ISF), where lipids fragment within the ESI source, generating ions that can be mistaken for other lipid species.[2][3][4] This can lead to misannotation and inaccurate quantification. For instance, in negative ion mode, a substantial portion of the most abundant masses in plasma lipidomics can be artifacts from ISF.[2][3][4] Another common issue is the formation of various adducts, which can complicate spectral interpretation.

Troubleshooting Guide

Problem 1: Low or no signal for 13-HODE.

Possible Cause Suggested Solution
Incorrect Polarity Ensure the mass spectrometer is operating in negative ion mode .
Suboptimal ESI Source Parameters Optimize key parameters. Refer to the "Optimized ESI Source Parameters for 13-HODE Detection" table below for recommended starting points. Systematically adjust parameters like capillary voltage, nebulizer pressure, and gas temperatures and flows to maximize the signal for the 13-HODE precursor ion (m/z 295.2278).[1][5]
Inappropriate Mobile Phase Composition For reversed-phase chromatography, ensure the mobile phase contains a suitable organic solvent like acetonitrile (B52724) or methanol (B129727) and a weak acid, such as acetic acid, to promote deprotonation.[6] Highly aqueous mobile phases can sometimes hinder efficient electrospray.[7]
Sample Degradation Prepare fresh samples and standards. 13-HODE can be susceptible to oxidation.
Poor Sample Purity Contaminants in the sample can cause ion suppression, reducing the 13-HODE signal.[7] Ensure proper sample clean-up, for example, using solid-phase extraction.

Problem 2: Suspected In-Source Fragmentation (ISF).

Possible Cause Suggested Solution
High Source Temperatures or Voltages Reduce the ion source temperature and cone/orifice/fragmentor voltage.[2][3][4] These parameters can induce fragmentation if set too high.
Aggressive ESI Conditions Optimize nebulizing and drying gas flow rates. While higher gas flows can improve desolvation, excessive flows can also contribute to in-source fragmentation.
Complex Sample Matrix The presence of highly abundant lipids can lead to their fragmentation, creating interfering ions.[2][3][4] Enhance chromatographic separation to resolve 13-HODE from these more abundant species.[2][3][4]

Problem 3: Poor chromatographic peak shape (e.g., fronting, tailing, or splitting).

Possible Cause Suggested Solution
Column Overload Reduce the amount of sample injected onto the column. Peak fronting can be an indication of mass overload.[8]
Poor Sample Solubility Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent precipitation on the column.[9]
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column.[9]
Inappropriate Mobile Phase Adjust the mobile phase composition, including the organic solvent ratio and additives, to improve peak shape.

Quantitative Data Summary

Optimized ESI Source Parameters for 13-HODE Detection

The following table provides a summary of optimized ESI source parameters for the detection of 13-HODE and other oxidized linoleic acid metabolites, based on values reported in the literature. These should be considered as starting points for method development and may require further optimization on your specific instrument.

ParameterValueReference
Ionization Mode Negative[1]
Capillary Voltage (Vcap) 2500 V[1]
Nozzle Voltage 1500 V[1]
Fragmentor Voltage 150 V[1]
Skimmer Voltage 40 V[1]
Nebulizer Pressure (psig) 40[1]
Drying Gas Flow (L/min) 8[1]
Drying Gas Temperature (°C) 350[1]
Sheath Gas Flow (L/min) 10[1]
Sheath Gas Temperature (°C) 350[1]
Collision Energy (for MS/MS) 13 eV[1]

Experimental Protocols

Sample Preparation for 13-HODE Analysis from Plasma

This protocol describes a general procedure for the extraction of 13-HODE and other oxidized linoleic acid metabolites (OXLAMs) from plasma, including a hydrolysis step to release esterified forms.

  • Sample Aliquoting : Transfer a 50 µL aliquot of plasma into a glass culture tube.

  • Antioxidant Addition : Add 10 µL of an antioxidant solution containing 50 mM butylated hydroxytoluene (BHT) and 200 mM diethylenetriaminepentaacetic acid (DTPA).

  • Internal Standard Spiking : Add 100 µL of an internal standard working solution (e.g., 5 ng of 13-HODE-d4).[1]

  • Base Hydrolysis : Add 0.2 M potassium hydroxide (B78521) (KOH) in methanol to the sample. The final reaction volume should be approximately 0.5 mL.[1]

  • Incubation : Vortex the reaction mixture, purge with nitrogen, and seal the tube. Heat the samples at 60°C for 30 minutes to hydrolyze esterified OXLAMs.[1]

  • Extraction : After cooling, perform a liquid-liquid extraction to isolate the OXLAMs.

  • Reconstitution : Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase for LC-MS analysis.

Visualizations

Signaling Pathway of 13-HODE Formation

G cluster_0 15-Lipoxygenase Pathway cluster_1 Biological Activity Linoleic Acid Linoleic Acid 13(S)-HpODE 13(S)-HpODE Linoleic Acid->13(S)-HpODE 15-Lipoxygenase-1 (ALOX15) 13(S)-HODE 13(S)-HODE 13(S)-HpODE->13(S)-HODE Peroxidases 13-oxo-HODE 13-oxo-HODE 13(S)-HODE->13-oxo-HODE 13-HODE Dehydrogenase PPARs PPARs 13(S)-HODE->PPARs Ligand for GPR132 GPR132 13(S)-HODE->GPR132 Acts through

Caption: Simplified 15-Lipoxygenase pathway for the formation of 13-HODE.

Experimental Workflow for 13-HODE Detection

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Sample Collection (e.g., Plasma) Sample Collection (e.g., Plasma) Sample Preparation Sample Preparation Sample Collection (e.g., Plasma)->Sample Preparation 1 LC Separation LC Separation Sample Preparation->LC Separation 2 Hydrolysis Hydrolysis ESI Source ESI Source LC Separation->ESI Source 3 Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) 4 Precursor Selection (m/z 295.2278) Precursor Selection (m/z 295.2278) Mass Analyzer (MS1)->Precursor Selection (m/z 295.2278) 5 Collision Cell (MS/MS) Collision Cell (MS/MS) Precursor Selection (m/z 295.2278)->Collision Cell (MS/MS) 6 Fragment Ion Detection Fragment Ion Detection Collision Cell (MS/MS)->Fragment Ion Detection 7 Data Analysis Data Analysis Fragment Ion Detection->Data Analysis 8 Liquid-Liquid Extraction Liquid-Liquid Extraction Reconstitution Reconstitution

Caption: General workflow for 13-HODE detection by LC-MS/MS.

Troubleshooting Logic for Low 13-HODE Signal

G Start: Low 13-HODE Signal Start: Low 13-HODE Signal Check MS Polarity Check MS Polarity Start: Low 13-HODE Signal->Check MS Polarity Set to Negative Ion Mode Set to Negative Ion Mode Check MS Polarity->Set to Negative Ion Mode Incorrect Review Source Parameters Review Source Parameters Check MS Polarity->Review Source Parameters Correct Optimize Voltages & Gases Optimize Voltages & Gases Review Source Parameters->Optimize Voltages & Gases Suboptimal Examine Mobile Phase Examine Mobile Phase Review Source Parameters->Examine Mobile Phase Optimal Adjust Solvent/Additives Adjust Solvent/Additives Examine Mobile Phase->Adjust Solvent/Additives Inappropriate Investigate Sample Integrity Investigate Sample Integrity Examine Mobile Phase->Investigate Sample Integrity Appropriate Prepare Fresh Samples/Standards Prepare Fresh Samples/Standards Investigate Sample Integrity->Prepare Fresh Samples/Standards Degraded Assess Ion Suppression Assess Ion Suppression Investigate Sample Integrity->Assess Ion Suppression Fresh

Caption: Troubleshooting decision tree for low 13-HODE signal.

References

Technical Support Center: 13-Hydroxy-9-octadecenoic acid (13-HODE) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and improve signal-to-noise ratios in the LC-MS analysis of 13-Hydroxy-9-octadecenoic acid (13-HODE).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in 13-HODE LC-MS analysis?

Background noise can originate from various sources, broadly categorized as the analytical system, the sample matrix, and the laboratory environment.[1][2] Common contaminants include polyethylene (B3416737) glycol (PEG), metal ions, siloxanes from lab materials, and phthalates, which are plasticizers that can leach from tubes and containers.[1][3][4][5] Solvents, reagents, and even the LC-MS instrumentation itself can introduce ionizable compounds that increase the background signal.[1][6]

Q2: How can I minimize ion suppression effects for 13-HODE?

Ion suppression occurs when co-eluting components from the sample matrix interfere with the ionization of 13-HODE in the MS source, reducing its signal intensity.[7][8] To mitigate this:

  • Improve Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components, particularly phospholipids (B1166683), before injection.[9][10]

  • Optimize Chromatography: Adjust the LC gradient to achieve chromatographic separation between 13-HODE and the compounds causing suppression.[7]

  • Optimize MS Source Conditions: Fine-tune parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to enhance the specific ionization of 13-HODE while minimizing the influence of interfering substances.[6]

Q3: What are the best practices for sample preparation to reduce background?

Effective sample preparation is the most critical step for reducing matrix-derived background noise.[6][10] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning complex biological samples and concentrating the analyte of interest.[10][11][12] It excels at removing salts and phospholipids that are major causes of ion suppression. While simpler methods like protein precipitation are fast, they are less clean and can lead to significant ion suppression.[10] Liquid-Liquid Extraction (LLE) offers better cleanliness than protein precipitation but can be more labor-intensive.[10]

Q4: Which LC parameters are critical for optimizing the signal-to-noise ratio for 13-HODE?

Optimizing the liquid chromatography setup is essential. Key parameters include:

  • Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives to prevent the introduction of contaminants.[6][13][14] Mobile phase additives like acetic acid, formic acid, ammonium (B1175870) acetate, or ammonium formate (B1220265) can significantly improve ionization efficiency and peak shape for oxylipins like 13-HODE.[15][16][17]

  • LC Column: A C18 reversed-phase column is commonly used for separating lipids.[15] Regular column washing with a high-percentage organic solvent after analytical runs is crucial to prevent the buildup of contaminants.[14]

  • Gradient Elution: A well-developed gradient program is necessary to separate 13-HODE from isomers and other matrix components, which is vital for reducing signal suppression and improving quantification accuracy.[16]

Q5: What MS parameters should I focus on to improve sensitivity and reduce noise?

Mass spectrometer settings must be carefully optimized. For 13-HODE, which is an acidic lipid, analysis is typically performed in negative ion mode (ESI-).[6]

  • Source Parameters: Optimize the capillary voltage, nebulizing gas flow, drying gas flow, and temperature to ensure efficient desolvation of the mobile phase and effective production of gas-phase ions.[6][18][19]

  • Acquisition Mode: Using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is highly recommended for quantitative analysis.[20] This technique enhances specificity and dramatically reduces chemical background by monitoring a specific precursor-to-product ion transition for 13-HODE.[18][20]

  • Collision Energy: Optimize the collision energy in MRM mode to achieve the most abundant and stable fragmentation of the 13-HODE precursor ion, maximizing the signal of the product ion.[18]

Troubleshooting Guides

Issue 1: High, Unstable Baseline Noise Across the Entire Chromatogram

A consistently high or noisy baseline often points to system-wide contamination.

Troubleshooting Steps
  • Isolate the Contamination Source: First, determine if the noise originates from the LC or the MS system. This can be done by diverting the LC flow away from the mass spectrometer and infusing the mobile phase directly into the source with a syringe pump. If the noise disappears, the LC system is the likely source. If it remains, the contamination is in the MS source or the mobile phase itself.[1][14]

  • Check Solvents and Reagents: Prepare fresh mobile phases using new, unopened LC-MS grade solvents and ultrapure water.[6][13][14] Never "top off" solvent bottles, as this can concentrate impurities.[6][13] Ensure all glassware is meticulously cleaned and dedicated to LC-MS use.[14]

  • Systematically Clean the LC System: If the LC is the source, flush the entire system with a series of strong solvents. A general procedure is to flush with water, followed by isopropanol, and then the mobile phase. Refer to the detailed protocol below.

  • Clean the MS Ion Source: If the MS is the source, perform a routine cleaning of the ion source components (e.g., capillary, skimmer, ion transfer tube) according to the manufacturer's guidelines.[15][20]

References

"troubleshooting low yield in 13-Hydroxy-9-octadecenoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 13-Hydroxy-9-octadecenoic acid (13-HODE), with a primary focus on addressing issues related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides guidance on troubleshooting specific issues that can lead to low yields of 13-HODE.

Q1: My 13-HODE synthesis yield is consistently low. What are the most common causes?

Low yields in 13-HODE synthesis can arise from several factors, including suboptimal reaction conditions, enzymatic activity issues, substrate limitations, and inefficient product recovery. Key areas to investigate include:

  • Enzyme Activity and Stability: The catalytic efficiency of lipoxygenase (LOX), the primary enzyme used, is critical. Factors such as pH, temperature, and the presence of inhibitors can significantly impact its activity.

  • Substrate Availability and Purity: The concentration and purity of the linoleic acid substrate are crucial. High substrate concentrations can sometimes lead to substrate inhibition[1].

  • Oxygen Supply: Lipoxygenase-catalyzed reactions require molecular oxygen. Inadequate oxygen supply can be a major limiting factor for the reaction[1].

  • Formation of Isomers: The enzymatic reaction can produce a mixture of regioisomers, primarily 13-HODE and 9-HODE, which complicates purification and reduces the yield of the desired 13-HODE isomer[1][2].

  • Product Inhibition: The accumulation of the hydroperoxide intermediate (13-HPODE) or the final product (13-HODE) may inhibit enzyme activity.

  • Inefficient Extraction and Purification: Poor recovery of 13-HODE from the reaction mixture can significantly lower the final yield.

Q2: How can I optimize the reaction conditions to improve the yield of 13-HODE?

Optimizing reaction parameters is essential for maximizing the yield of 13-HODE. Consider the following adjustments:

  • pH: The pH of the reaction buffer significantly influences the activity and regioselectivity of lipoxygenase. For soybean LOX-1, alkaline conditions (around pH 9.0) favor the formation of the 13-isomer[1].

  • Temperature: While enzymatic reactions have an optimal temperature, it's a balance between reaction rate and enzyme stability. A common starting point is room temperature, with adjustments based on the specific enzyme's characteristics.

  • Oxygenation: Ensure continuous and efficient oxygen supply throughout the reaction. This can be achieved by bubbling oxygen through the reaction mixture[1].

  • Substrate Concentration: Start with a lower substrate concentration (e.g., 1-10 mM linoleic acid) to avoid substrate inhibition and gradually increase it as the system is optimized[1].

  • Use of Surfactants: The addition of non-ionic surfactants like Triton CG-110 can improve the solubility of linoleic acid in the aqueous buffer, thereby increasing its availability to the enzyme and improving the yield[1].

Q3: I am observing the formation of 9-HODE as a major byproduct. How can I increase the selectivity for 13-HODE?

The formation of 9-HODE is a common issue in lipoxygenase-catalyzed reactions. To enhance the regioselectivity towards 13-HODE:

  • Enzyme Selection: Different lipoxygenase isozymes exhibit different regioselectivities. Soybean lipoxygenase-1 (LOX-1) is known to predominantly produce the 13-isomer, especially at alkaline pH[1].

  • pH Control: As mentioned, maintaining an alkaline pH (e.g., pH 9.0) can favor the 13-lipoxygenase activity of soybean LOX, thus increasing the 13-HODE to 9-HODE ratio[1].

  • Purification: If isomeric separation is challenging, consider downstream purification methods like high-performance liquid chromatography (HPLC) to isolate the desired 13-HODE isomer.

Q4: What is the best method for purifying 13-HODE after the reaction?

Purification of 13-HODE typically involves a multi-step process to remove unreacted substrate, byproducts, and enzyme. A general workflow includes:

  • Acidification and Extraction: After the reaction, acidify the mixture to protonate the carboxylic acid group of 13-HODE, making it more soluble in organic solvents. Extract the product into an organic solvent like ethyl acetate (B1210297) or diethyl ether[1].

  • Reduction of Hydroperoxide: The initial product of the lipoxygenase reaction is 13-hydroperoxyoctadecadienoic acid (13-HPODE). This unstable intermediate is typically reduced to the more stable 13-HODE using a reducing agent like sodium borohydride (B1222165) or stannous chloride.

  • Chromatography: For high purity, chromatographic techniques are essential.

    • Silica (B1680970) Gel Column Chromatography: This is a common method for separating fatty acids based on polarity. A gradient of solvents, such as hexane (B92381) and ethyl acetate, can be used for elution[3].

    • High-Performance Liquid Chromatography (HPLC): For separating isomers and achieving very high purity, reversed-phase or normal-phase HPLC can be employed.

Data Presentation

Table 1: Effect of Reaction Parameters on 13-HPODE Yield (Precursor to 13-HODE)

ParameterCondition13-HPODE Yield (%)Reference
Substrate Concentration 1 mM Linoleic Acid~95%[1]
100 mM Linoleic Acid~12%[1]
Oxygen Flow Rate LowLower Yield[1]
High (100 mL/min)Higher Yield[1]
pH 7.0Lower 13-isomer selectivity[1]
9.0Higher 13-isomer selectivity[1]
Surfactant (Triton CG-110) 0%Baseline Yield[1]
3% (v/v)>2-fold increase[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13(S)-HODE from Linoleic Acid

This protocol describes a typical chemoenzymatic synthesis of 13(S)-HODE using soybean lipoxygenase followed by chemical reduction.

Materials:

  • Linoleic acid

  • Soybean Lipoxygenase (LOX-1)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl) solution, saturated

  • Anhydrous sodium sulfate

  • Oxygen source

Procedure:

  • Preparation of Substrate Emulsion: Dissolve linoleic acid in a minimal amount of ethanol (B145695) and then emulsify it in 0.1 M borate buffer (pH 9.0) with vigorous stirring.

  • Enzymatic Reaction:

    • Cool the substrate emulsion to 0-4°C in an ice bath.

    • Continuously bubble oxygen through the mixture.

    • Add a solution of soybean lipoxygenase to the emulsion to initiate the reaction.

    • Maintain the reaction at 0-4°C with continuous stirring and oxygenation for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by UV spectroscopy at 234 nm (characteristic absorbance of the conjugated diene in the hydroperoxide product).

  • Reaction Quenching and Extraction of 13-HPODE:

    • Stop the reaction by acidifying the mixture to pH 3.5 with HCl.

    • Extract the product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPOD), with diethyl ether.

    • Wash the organic layer with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction to 13-HODE:

    • Dissolve the crude 13S-HPOD in methanol and cool to 0°C.

    • Slowly add a solution of sodium borohydride in methanol to the mixture.

    • Stir the reaction at 0°C for 20-30 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding water and acidifying with HCl.

    • Extract the 13(S)-HODE with diethyl ether.

    • Wash the organic layer with saturated NaCl solution, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude 13(S)-HODE using silica gel column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low 13-HODE Yield Observed check_enzyme 1. Check Enzyme Activity start->check_enzyme enzyme_inactive Enzyme Inactive/Denatured? check_enzyme->enzyme_inactive check_conditions 2. Verify Reaction Conditions conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal check_substrate 3. Assess Substrate substrate_issue Substrate Issue? check_substrate->substrate_issue check_purification 4. Evaluate Purification purification_issue Purification Inefficient? check_purification->purification_issue enzyme_inactive->check_conditions No replace_enzyme Use Fresh Enzyme Stock enzyme_inactive->replace_enzyme Yes conditions_suboptimal->check_substrate No optimize_ph Optimize pH (e.g., pH 9.0) conditions_suboptimal->optimize_ph Yes substrate_issue->check_purification No check_purity Verify Substrate Purity substrate_issue->check_purity Yes improve_extraction Optimize Extraction Protocol purification_issue->improve_extraction Yes yield_improved Yield Improved purification_issue->yield_improved No replace_enzyme->yield_improved optimize_temp Adjust Temperature optimize_ph->optimize_temp increase_o2 Increase Oxygen Supply optimize_temp->increase_o2 increase_o2->yield_improved optimize_conc Optimize Substrate Concentration check_purity->optimize_conc add_surfactant Add Surfactant (e.g., Triton) optimize_conc->add_surfactant add_surfactant->yield_improved optimize_chromatography Refine Chromatography improve_extraction->optimize_chromatography optimize_chromatography->yield_improved

Caption: A logical workflow for troubleshooting low yield in 13-HODE synthesis.

Experimental_Workflow start Start: Linoleic Acid + Buffer emulsification Substrate Emulsification start->emulsification reaction Enzymatic Reaction with LOX (pH 9.0, 0-4°C, O2 supply) emulsification->reaction extraction_hpode Acidification & Extraction of 13-HPODE reaction->extraction_hpode reduction Reduction with NaBH4 extraction_hpode->reduction extraction_hode Extraction of 13-HODE reduction->extraction_hode purification Silica Gel Chromatography extraction_hode->purification analysis Analysis (TLC, GC-MS, NMR) purification->analysis end Pure 13-HODE analysis->end

Caption: A general experimental workflow for the synthesis and purification of 13-HODE.

PPARg_Signaling_Pathway cluster_cell Macrophage cluster_nucleus Nucleus LA Linoleic Acid LOX15 15-Lipoxygenase-1 (ALOX15) LA->LOX15 Enzymatic Oxidation HODE13 13(S)-HODE LOX15->HODE13 PPARg PPARγ HODE13->PPARg Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., CD36, aP2) PPRE->TargetGenes Transcription LipidUptake Increased Lipid Uptake (Foam Cell Formation) TargetGenes->LipidUptake

Caption: 13-HODE activation of the PPARγ signaling pathway in macrophages.

References

Technical Support Center: Analysis of 13-Hydroxy-9-octadecenoic acid (13-HODE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 13-Hydroxy-9-octadecenoic acid (13-HODE).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for 13-HODE analysis?

A1: The gold standard for 13-HODE quantification is a stable isotope-labeled (SIL) internal standard, with a preference for Carbon-13 (¹³C) labeling over deuterium (B1214612) (²H or D) labeling.[1][2] A ¹³C-labeled 13-HODE will have nearly identical chemical and physical properties to the analyte, ensuring it experiences the same extraction recovery, ionization efficiency, and chromatographic retention.[2] This minimizes variability and improves the accuracy and precision of quantification.[2][3] While deuterated standards like 13-HODE-d4 are commonly used and can provide reliable results with proper method validation, they may exhibit slight chromatographic shifts that can impact accuracy.[1][4][5]

Q2: Can I use a non-isotope-labeled internal standard for 13-HODE analysis?

A2: While stable isotope-labeled internal standards are highly recommended, a structural analog can be used if a SIL-IS is unavailable. The chosen analog should have a similar chemical structure, extraction efficiency, and chromatographic behavior to 13-HODE. However, it is crucial to validate the method thoroughly to ensure that the analog adequately corrects for variations in the analytical process.[3]

Q3: When should I add the internal standard to my sample?

A3: The internal standard should be added to the sample as early as possible in the workflow, preferably before any sample extraction or preparation steps.[6] This ensures that the internal standard experiences the same potential for loss as the analyte throughout the entire process, from extraction to analysis, thus providing the most accurate correction.[6]

Q4: What concentration of internal standard should I use?

A4: The concentration of the internal standard should be carefully chosen to be within the linear dynamic range of the instrument and to provide a strong enough signal for reliable detection without being so high that it causes detector saturation.[3][6] The response of the internal standard should be comparable to the expected response of the analyte in the samples.[3]

Q5: Why is the purity of the internal standard important?

A5: The purity of the internal standard is critical for accurate quantification.[7] Impurities in the internal standard can interfere with the analyte peak or introduce a bias in the results.[7] It is especially important to ensure that the internal standard is free from any unlabeled analyte, as this would lead to an overestimation of the analyte concentration.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Internal Standard Peak Incorrect spiking of the internal standard.Verify the concentration and volume of the internal standard solution added to the sample. Ensure proper mixing.
Degradation of the internal standard.Check the storage conditions and expiration date of the internal standard. Prepare fresh working solutions.
Instrument sensitivity issues.Optimize mass spectrometer parameters for the internal standard's specific transition.
Low Internal Standard Recovery Inefficient extraction.Optimize the extraction solvent and procedure. Ensure the pH is appropriate for the analyte and internal standard.[2]
Analyte and internal standard binding to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Matrix effects (ion suppression).Evaluate matrix effects by comparing the internal standard response in a clean solvent versus the sample matrix.[5] If significant, improve sample cleanup or adjust chromatographic conditions.
Inconsistent Analyte/Internal Standard Ratio Inconsistent sample volume or internal standard addition.Use calibrated pipettes and ensure consistent technique for all samples.
Variable matrix effects across samples.Improve sample cleanup procedures to remove interfering matrix components.[5]
Instability of analyte or internal standard during sample processing.Minimize sample processing time and keep samples on ice or at a controlled temperature.
Chromatographic Peak Tailing or Splitting Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte and internal standard are in a single ionic state.
Sample overload.Dilute the sample or inject a smaller volume.
Retention Time Shift of Deuterated Internal Standard Isotope effect.This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5] While a small, consistent shift may be acceptable, significant or variable shifts can impact quantification. Consider using a ¹³C-labeled internal standard if the issue persists.[5]
Changes in chromatographic conditions.Ensure consistent mobile phase composition, gradient, and column temperature.

Performance of Internal Standards for 13-HODE Analysis

The selection of an appropriate internal standard is critical for the accuracy and precision of 13-HODE quantification. Below is a summary of the expected performance characteristics of different types of internal standards.

Internal Standard Type Expected Recovery Expected Linearity (R²) Expected Precision (%RSD) Key Considerations
¹³C-Labeled 13-HODE High and consistent>0.99<15%Considered the "gold standard" due to identical chemical and physical properties to the analyte, leading to the most accurate results.[8]
Deuterated 13-HODE (e.g., 13-HODE-d4) High and consistent>0.99<15%Widely used and generally reliable. May exhibit a slight, but consistent, chromatographic shift relative to the unlabeled analyte (isotope effect).[5] Potential for H/D back-exchange under certain conditions.[1]
Structural Analog (Non-isotopic) May be variable>0.98<20%A viable option when stable isotope-labeled standards are unavailable. Requires thorough validation to ensure it behaves similarly to 13-HODE during extraction and analysis.[3]

Experimental Protocols

Detailed Methodology for 13-HODE Analysis using 13-HODE-d4 Internal Standard

This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in biological matrices.[9]

1. Sample Preparation (Alkaline Hydrolysis and Liquid-Liquid Extraction)

  • To 50 µL of plasma, add 10 µL of an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA).

  • Spike the sample with a known amount of 13-HODE-d4 internal standard (e.g., 5 ng in 100 µL of methanol).[9]

  • Add 0.2 M KOH in methanol (B129727) to a final volume of 0.5 mL.

  • Vortex the mixture, purge with nitrogen, and heat at 60°C for 30 minutes to hydrolyze esterified lipids.

  • After cooling, acidify the sample with a suitable acid (e.g., acetic acid) to a pH of ~4-5.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol), vortexing, and centrifuging to separate the layers.

  • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 80:20 v/v).

    • Gradient: A suitable gradient to separate 13-HODE from other matrix components. For example, start with a low percentage of mobile phase B, and gradually increase to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 13-HODE: Precursor ion (m/z 295.2) to a specific product ion (e.g., m/z 195.1).[9]

      • 13-HODE-d4: Precursor ion (m/z 299.2) to the corresponding product ion (e.g., m/z 198.1).

    • Optimize collision energy and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add 13-HODE-d4 Internal Standard sample->add_is hydrolysis Alkaline Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction dry_down Evaporation to Dryness extraction->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation Chromatographic Separation (C18) reconstitute->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for 13-HODE analysis.

internal_standard_selection start Start: Select Internal Standard for 13-HODE is_sil_available Is a Stable Isotope-Labeled (SIL) 13-HODE available? start->is_sil_available is_13c_available Is ¹³C-labeled 13-HODE available? is_sil_available->is_13c_available Yes use_analog Select a structural analog is_sil_available->use_analog No use_13c Use ¹³C-labeled 13-HODE (Gold Standard) is_13c_available->use_13c Yes use_deuterated Use Deuterated 13-HODE (e.g., d4) is_13c_available->use_deuterated No end Proceed with Method Validation use_13c->end validate_deuterated Validate for chromatographic shift and H/D exchange use_deuterated->validate_deuterated validate_deuterated->end validate_analog Thoroughly validate for similar behavior to 13-HODE use_analog->validate_analog validate_analog->end

Caption: Decision tree for internal standard selection.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 13-HODE and 9-HODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key oxidized linoleic acid metabolites: 13-hydroxy-9-octadecenoic acid (13-HODE) and 9-hydroxy-10,12-octadecadienoic acid (9-HODE). This document summarizes their distinct and sometimes opposing roles in critical cellular processes, supported by experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved.

At a Glance: Key Differences in Biological Activity

FeatureThis compound (13-HODE)9-Hydroxy-10,12-octadecadienoic acid (9-HODE)
Primary Receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)G-protein Coupled Receptor 132 (GPR132)
Role in Atherosclerosis Protective in early stages, promoting lipid clearance.[1][2]Pro-inflammatory in later stages, contributing to plaque instability.[1][2]
Inflammatory Response Generally considered to have anti-inflammatory properties.Pro-inflammatory effects, particularly in the skin.[1][2]
Apoptosis Can induce apoptosis, potentially through PPARγ activation.[2]Potent inducer of apoptosis.[2]
Cancer Role is complex and context-dependent; may inhibit proliferation in some cancers (e.g., colon) but promote it in others (e.g., breast).[3]Implicated in pro-inflammatory responses that can contribute to a tumorigenic environment.[4]

Quantitative Comparison of Receptor Activation and Cellular Effects

The following tables summarize the available quantitative data for the interaction of 13-HODE and 9-HODE with their primary receptors and their downstream cellular effects.

Table 1: Receptor Binding and Activation

LigandReceptorAssay TypeCell TypeResultReference
9-HODEGPR132Calcium MobilizationHEK-293 cellsPotent agonist[2]
13-HODEGPR132Calcium MobilizationHEK-293 cellsWeak ligand, requires ~6-fold higher concentration than 9-HODE for activation.[3][2][3]
9-HODEPPARγLuciferase Reporter Assay-Activates PPARγ[2][4]
13-HODEPPARγLuciferase Reporter Assay-Activates PPARγ[2][4]

Note: Specific EC50 or Kd values for HODE binding to GPR132 and PPARγ are not consistently reported across the literature, with studies often describing relative potencies.

Table 2: Effects on Apoptosis

LigandCell TypeAssayConcentrationResultReference
9-HODETHP-1 monocytes/macrophagesCaspase 3/7 Assay30-100 µMIncreased caspase activity (more potent than 13-HODE).[2][2]
13-HODETHP-1 monocytes/macrophagesCaspase 3/7 Assay30-100 µMIncreased caspase activity.[2][2]
13(S)-HODEMCF-7 breast cancer cellsCell Viability Assay100 µM (48h)~53% reduction in cell viability.[5][5]
13(S)-HODEMDA-MB-231 breast cancer cellsCell Viability Assay100 µM (48h)~58% reduction in cell viability.[5][5]

Signaling Pathways

The distinct biological activities of 13-HODE and 9-HODE are largely determined by the primary signaling pathways they activate.

9-HODE Signaling through GPR132

9-HODE is the most potent endogenous ligand for GPR132, a G-protein coupled receptor highly expressed in macrophages.[1][2] Activation of GPR132 by 9-HODE initiates a pro-inflammatory cascade.

GPR132_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_HODE 9-HODE GPR132 GPR132 9_HODE->GPR132 Binds G_protein G-protein Activation GPR132->G_protein Downstream Downstream Effectors (e.g., PLC, PKC) G_protein->Downstream Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE 13-HODE or 9-HODE PPARg_RXR_inactive PPARγ-RXR (inactive) HODE->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR-HODE (active complex) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds Gene_Transcription Target Gene Transcription (e.g., CD36, FABP4) PPRE->Gene_Transcription Calcium_Mobilization_Workflow Cell_Culture Culture HEK-293 cells expressing GPR132 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Stimulation Stimulate with 9-HODE or 13-HODE Dye_Loading->Stimulation Measurement Measure fluorescence changes using a fluorometer Stimulation->Measurement Analysis Analyze dose-response curve Measurement->Analysis

References

A Comparative Guide to the Pro-inflammatory Effects of 13-HODE and 9-HODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid metabolites, 13-hydroxyoctadecadienoic acid (13-HODE) and 9-hydroxyoctadecadienoic acid (9-HODE), are increasingly recognized for their significant roles in modulating inflammatory responses. While structurally similar, these oxidized lipids exhibit distinct pro-inflammatory profiles, acting through different signaling pathways and eliciting varied cellular responses. This guide provides a comprehensive comparison of the pro-inflammatory effects of 13-HODE and 9-HODE, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

At a Glance: Key Differences in Pro-inflammatory Action

Feature13-HODE9-HODE
Primary Receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)G-protein Coupled Receptor 132 (GPR132/G2A)
Potency Generally considered less potent in directly inducing a strong pro-inflammatory response. Its effects can be context-dependent, sometimes exhibiting anti-inflammatory properties.A more potent direct pro-inflammatory mediator, particularly through GPR132 activation.
Key Signaling Pathway Activates PPARγ, which can have dual roles. While it can upregulate some inflammatory genes, it is also known to transrepress pro-inflammatory transcription factors like NF-κB.Activates GPR132, leading to downstream signaling cascades involving Gαq, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), ultimately promoting inflammation.[1]
Role in Atherosclerosis In early stages, it can be protective through PPARγ activation, leading to clearance of lipids. In later stages, it contributes to the inflammatory environment.[2]Predominantly pro-inflammatory effects throughout atherogenesis, contributing to lesion progression.[2]

Quantitative Comparison of Pro-inflammatory Effects

The following tables summarize quantitative data from various studies, highlighting the differential effects of 13-HODE and 9-HODE on key inflammatory markers.

Table 1: Receptor Activation

LigandReceptorAssay SystemEC50 / PotencyReference
9-HODEGPR132IP-One functional assay in CHO-K1 cells~7.5 µM[3]
13-HODEPPARγPPRE-luciferase reporter assayBoth 9-HODE and 13-HODE increase PPARγ transactivation, but specific EC50 values in a comparative inflammatory context are not well-defined.[2]
13-HODEGPR132Calcium flux in COS-1 cellsWeak ligand; requires approximately 6-fold higher concentration than 9-HODE for activation.[4]

Table 2: Pro-inflammatory Cytokine Induction

Ligand & ConcentrationCell TypeCytokine MeasuredFold Induction / ConcentrationReference
9-HODE (33 µM)Human Monocyte-Derived MacrophagesIL-1β122 pg/culture[5]
13-HODE (33 µM)Human Monocyte-Derived MacrophagesIL-1β43 pg/culture[5]
9-HODE and 13-HODETHP-1 Monocytes and MacrophagesFABP4 (a marker associated with inflammation)Both markedly increased FABP4 expression.[6]
13-HODEHuman Colonic Epithelial CellsIL-8The metabolite 13-Oxo-ODE, derived from 13-HODE, showed a more pronounced decrease in IL-8 secretion compared to 13-HODE itself, suggesting a complex regulatory role.[7]

Signaling Pathways

The distinct pro-inflammatory actions of 13-HODE and 9-HODE are rooted in their preferential activation of different signaling cascades.

9-HODE Pro-inflammatory Signaling Pathway

9-HODE primarily exerts its pro-inflammatory effects through the G-protein coupled receptor GPR132.[2] Activation of GPR132 can initiate downstream signaling through Gαq proteins, leading to the activation of phospholipase C, subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium and activation of protein kinase C (PKC). This cascade can then activate MAPKs and the NF-κB pathway, culminating in the transcription of pro-inflammatory genes.[1]

9-HODE Signaling Pathway 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Gaq Gαq GPR132->Gaq PLC Phospholipase C Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

9-HODE Pro-inflammatory Signaling Pathway
13-HODE Inflammatory Signaling Pathway

13-HODE's effects are predominantly mediated by the nuclear receptor PPARγ.[2] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. While PPARγ activation is often associated with anti-inflammatory effects through the transrepression of NF-κB, it can also directly upregulate the expression of certain genes involved in inflammation, such as CD36, which can contribute to foam cell formation in atherosclerosis.[8]

13-HODE Signaling Pathway 13-HODE 13-HODE PPARg PPARγ 13-HODE->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Binding Heterodimer->PPRE Gene_Expression Target Gene Expression (e.g., CD36) PPRE->Gene_Expression NFkB_inhibition NF-κB Inhibition PPRE->NFkB_inhibition Inflammation Modulation of Inflammation Gene_Expression->Inflammation NFkB_inhibition->Inflammation

13-HODE Inflammatory Signaling Pathway

Experimental Protocols

Experimental Workflow: General Overview

The following diagram outlines a general workflow for comparing the pro-inflammatory effects of 13-HODE and 9-HODE in vitro.

Experimental Workflow cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Endpoint Analysis A 1. Culture monocytes (e.g., THP-1) B 2. Differentiate into macrophages (e.g., with PMA) A->B C 3. Treat with 13-HODE, 9-HODE, or vehicle control at various concentrations B->C D 4a. Cytokine Measurement (ELISA, CBA) C->D E 4b. NF-κB Activation Assay (Reporter Assay, Western Blot) C->E F 4c. Macrophage Polarization (Flow Cytometry, qPCR) C->F G 4d. Chemotaxis Assay C->G

General Experimental Workflow
Detailed Methodologies

1. Cell Culture and Macrophage Differentiation (THP-1 Model)

  • Cell Line: Human monocytic THP-1 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation:

    • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 24-well plate.

    • Induce differentiation by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[9]

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent.

    • After incubation, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).

    • Add fresh, serum-free culture medium and allow the cells to rest for 24 hours before treatment.

2. HODE Treatment and Cytokine Measurement

  • Preparation of HODEs: Prepare stock solutions of 13-HODE and 9-HODE in ethanol (B145695). Further dilute to desired working concentrations in serum-free culture medium immediately before use. An ethanol vehicle control should be used in all experiments.

  • Treatment:

    • Replace the medium of the differentiated macrophages with medium containing various concentrations of 13-HODE, 9-HODE, or vehicle control.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

  • Cytokine Measurement (ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]

3. NF-κB Activation Assay (Luciferase Reporter Assay)

  • Cell Line: THP-1 cells stably transfected with an NF-κB luciferase reporter construct.

  • Protocol:

    • Differentiate the THP-1 NF-κB reporter cells with PMA as described above.

    • Treat the differentiated cells with 13-HODE, 9-HODE, or a positive control (e.g., LPS) for a specified time (e.g., 6 hours).

    • Lyse the cells using a passive lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.[11]

    • Normalize the luciferase activity to the total protein concentration of each lysate.

4. Macrophage Polarization Assay

  • Protocol:

    • Differentiate THP-1 cells into macrophages as described above.

    • Treat the macrophages with 13-HODE or 9-HODE for 24-48 hours. Include positive controls for M1 polarization (e.g., LPS and IFN-γ) and M2 polarization (e.g., IL-4 and IL-13).[12]

    • Analysis by qPCR:

      • Isolate total RNA from the treated macrophages.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the gene expression of M1 markers (e.g., TNF-α, IL-6, iNOS) and M2 markers (e.g., Arg-1, CD206) using real-time PCR. Normalize the expression to a housekeeping gene (e.g., GAPDH).

    • Analysis by Flow Cytometry:

      • Detach the adherent macrophages using a non-enzymatic cell dissociation solution.

      • Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).

      • Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 polarized macrophages.[13]

Conclusion

The available evidence strongly indicates that 9-HODE is a more direct and potent pro-inflammatory mediator than 13-HODE, primarily through its action on the GPR132 receptor. In contrast, 13-HODE's influence on inflammation is more nuanced, largely dictated by the context-dependent signaling of its primary receptor, PPARγ. For researchers in inflammation and drug development, understanding these distinct mechanisms is crucial for identifying novel therapeutic targets and for the accurate interpretation of experimental data related to lipid-mediated inflammation. The provided protocols offer a robust framework for further dissecting the intricate roles of these important lipid mediators.

References

13-Hydroxy-9-octadecenoic Acid (13-HODE): A Critical Evaluation as an Inflammatory Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 13-HODE with Established Inflammatory Biomarkers

13-Hydroxy-9-octadecenoic acid (13-HODE) has emerged as a significant lipid mediator in inflammatory processes, offering a potential alternative or complementary biomarker to traditional protein-based inflammatory markers. This guide provides a comprehensive comparison of 13-HODE with established markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), supported by experimental data and detailed methodologies.

Comparative Analysis of Inflammatory Markers

The validation of a biomarker hinges on its consistent and quantifiable response in pathological conditions compared to a healthy state. The following tables summarize quantitative data for 13-HODE and other key inflammatory markers across different inflammatory contexts.

BiomarkerDisease/ConditionMean Concentration (Disease)Mean Concentration (Control/Baseline)Fold ChangeReference
13-HODE + 9-HODE Exercise-Induced Inflammation314% increase post-exercisePre-exercise baseline~4.1[1]
IL-6 Exercise-Induced InflammationInverse correlation with HODEsPre-exercise baselineNot directly comparable[1]
CRP Exercise-Induced InflammationIncreased post-exercisePre-exercise baselineNot directly comparable[1]
IL-6 Acute Aortic Dissection10.98 ± 2.38 pg/mL3.32 ± 1.60 pg/mL (Healthy)~3.3[2]
CRP Acute Aortic Dissection13.48 ± 3.74 mg/L1.12 ± 0.35 mg/L (Healthy)~12.0[2]
TNF-α Crohn's Disease29.47 pg/mL28.86 pg/mL (Healthy)~1.02[3]
TNF-α Ulcerative Colitis29.34 pg/mL28.86 pg/mL (Healthy)~1.01[3]
IL-6 Rheumatoid Arthritis (High)39.6 - 692.3 pg/mL1.6 - 7.1 pg/mL (Low)>5.6[4]
IL-6 Sepsis>1000 pg/mL (Associated with mortality)Normal levels are very low>100[5]
CRP Cardiovascular Disease Risk>3 mg/L (High Risk)<1 mg/L (Low Risk)>3[6]

Key Observations:

  • Magnitude of Change: While 13-HODE shows a significant increase in response to inflammatory stimuli like strenuous exercise, the fold-change of established protein markers like CRP and IL-6 in acute systemic inflammation (e.g., aortic dissection, sepsis) can be substantially higher.[1][2][5]

  • Specificity and Context: The utility of 13-HODE as a marker is context-dependent. It appears to be a sensitive indicator of oxidative stress and localized inflammation.[7] In contrast, CRP is a general marker of systemic inflammation, primarily synthesized by the liver in response to IL-6.[6]

  • Differential Roles: Unlike the generally pro-inflammatory nature of CRP, IL-6, and TNF-α, 13-HODE can have dual pro- and anti-inflammatory roles, often mediated through its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ).[8] This complex functionality may provide more nuanced insights into the inflammatory state.

Signaling Pathways and Experimental Workflows

To understand the biological relevance and measurement of 13-HODE, it is crucial to visualize its signaling pathway and the typical experimental workflow for its quantification.

G 13-HODE Signaling Pathway cluster_synthesis Synthesis cluster_signaling Signaling Linoleic Acid Linoleic Acid 15-LOX 15-LOX Linoleic Acid->15-LOX 13-HPODE 13-HPODE 15-LOX->13-HPODE GPx GPx 13-HPODE->GPx 13-HODE 13-HODE GPx->13-HODE PPARg PPARg 13-HODE->PPARg Pro-inflammatory Effects Pro-inflammatory Effects 13-HODE->Pro-inflammatory Effects CD36 CD36 PPARg->CD36 Anti-inflammatory Effects Anti-inflammatory Effects PPARg->Anti-inflammatory Effects

Caption: Simplified signaling pathway of 13-HODE synthesis and action.

G Experimental Workflow for 13-HODE Quantification Biological Sample (Plasma) Biological Sample (Plasma) Internal Standard Spiking Internal Standard Spiking Biological Sample (Plasma)->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Lipid Extraction->Solid Phase Extraction (SPE) Derivatization (optional) Derivatization (optional) Solid Phase Extraction (SPE)->Derivatization (optional) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical workflow for the quantification of 13-HODE from biological samples.

Experimental Protocols

Accurate and reproducible quantification of 13-HODE is paramount for its validation as a biomarker. Below are detailed methodologies for its extraction and analysis from plasma.

Protocol 1: 13-HODE Extraction from Plasma for LC-MS/MS Analysis

1. Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. To a 50 µL aliquot of plasma in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 13-HODE-d4). c. Add 200 µL of 0.2 M sodium hydroxide (B78521) (NaOH) in methanol (B129727). d. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.

2. Liquid-Liquid Extraction: a. After incubation, cool the tubes on ice. b. Acidify the mixture to a pH of 3 by adding approximately 100 µL of 0.5 N hydrochloric acid (HCl). c. Add 3 mL of hexane (B92381), cap the tube, and vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes at 4°C. e. Carefully transfer the upper organic layer (hexane) to a clean glass tube. f. Repeat the extraction (steps c-e) one more time and combine the organic layers.

3. Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of 80:20 methanol:water). c. Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

For samples with high matrix interference, an additional SPE step can be incorporated after the liquid-liquid extraction and before sample concentration.

1. SPE Column Conditioning: a. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

2. Sample Loading and Washing: a. After liquid-liquid extraction and acidification, load the aqueous layer onto the conditioned SPE cartridge. b. Wash the cartridge with 3 mL of water to remove polar impurities. c. Wash the cartridge with 3 mL of 20% methanol in water to remove less non-polar impurities.

3. Elution: a. Elute the 13-HODE and other fatty acids with 3 mL of methanol or acetonitrile.

4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the sample as described in Protocol 1.

Conclusion

13-HODE presents a valuable tool in the study of inflammation, particularly in contexts of oxidative stress and localized inflammatory responses. Its dual role in inflammation, mediated through PPARγ, offers a more nuanced view compared to the largely pro-inflammatory readouts from CRP, IL-6, and TNF-α. However, for assessing acute, systemic inflammation, markers like CRP and IL-6 often exhibit a more robust and pronounced response.

The choice of inflammatory marker should be guided by the specific research question and the context of the inflammatory response being investigated. For researchers focusing on lipid metabolism, oxidative stress, and the resolution of inflammation, 13-HODE is a compelling biomarker. For a general assessment of systemic inflammation, CRP and IL-6 remain the gold standard. The detailed protocols provided herein should enable researchers to accurately and reproducibly quantify 13-HODE, facilitating its further validation and application in drug development and clinical research.

References

A Comparative Guide to the Analysis of 13-Hydroxy-9-octadecenoic Acid: ELISA vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 13-hydroxy-9-octadecenoic acid (13-HODE), a bioactive lipid metabolite of linoleic acid, the choice of quantification method is critical for generating reliable and accurate data. This guide provides a comprehensive cross-validation of the two most common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often a trade-off between throughput, sensitivity, specificity, and cost. The following table summarizes the key performance metrics for commercially available 13-HODE ELISA kits and typical LC-MS/MS methods.

FeatureELISA (Representative)LC-MS/MS
Sensitivity (LLOQ) 1.6 - 10 ng/mL9.7 - 35.9 nmol/L (~2.9 - 10.6 ng/mL)
Specificity Variable; potential for cross-reactivity with structurally similar moleculesHigh; distinguishes between isomers (e.g., 9-HODE and 13-HODE)
Accuracy (% Recovery) Can be affected by matrix effects and cross-reactivity90-107% (typical for steroid LC-MS/MS)
Precision (% CV) Intra-assay: < 7%; Inter-assay: < 8%Intra-assay: < 15%; Inter-assay: < 15%
Throughput Higher; suitable for batch analysis of multiple samplesLower; sequential sample analysis
Sample Volume ~100 µL~200 µL
Cost per Sample LowerHigher
Expertise Required MinimalExtensive

Experimental Protocols

This compound ELISA Protocol (Competitive Assay)

This protocol is a representative example for the quantification of 13-HODE using a competitive ELISA kit.

  • Reagent Preparation : Prepare all reagents, including standards, samples, and buffers, as instructed in the kit manual.

  • Standard and Sample Addition : Add standards and samples to the appropriate wells of the goat anti-rabbit IgG pre-coated microtiter plate.

  • Competitive Binding : Add the 13-HODE-alkaline phosphatase (AP) conjugate and the rabbit anti-13-HODE antibody to each well. During a 2-hour incubation at room temperature, the unconjugated 13-HODE in the samples or standards competes with the 13-HODE-AP conjugate for binding to the limited number of antibody sites.

  • Washing : Wash the plate to remove unbound reagents.

  • Substrate Addition : Add p-nitrophenyl phosphate (B84403) (pNpp) substrate to each well. The bound alkaline phosphatase will catalyze the conversion of the substrate, resulting in a colored product.

  • Incubation : Incubate the plate at room temperature.

  • Stop Reaction : Add a stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition : Read the absorbance of each well at a specific wavelength (e.g., 414 nm). The intensity of the color is inversely proportional to the concentration of 13-HODE in the sample.

  • Data Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 13-HODE in the samples by interpolating their absorbance values on the standard curve.

This compound LC-MS/MS Protocol

This protocol is a representative example for the quantification of 13-HODE in a biological matrix such as plasma.

  • Sample Preparation :

    • Aliquot 200 µL of the plasma sample into a clean glass test tube.

    • Add an internal standard (e.g., a stable isotope-labeled 13-HODE) to each sample to account for procedural losses.

    • Perform a liquid-liquid extraction by adding a mixture of 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v), followed by vortexing and centrifugation.

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 85% methanol).

  • Chromatographic Separation :

    • Inject a 40 µL sample onto a reverse-phase C18 HPLC column.

    • Use a gradient elution with mobile phases consisting of 0.1% acetic acid in water (A) and acetonitrile/methanol (4:1, v/v) (B).

  • Mass Spectrometric Detection :

    • Introduce the HPLC column effluent into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for 13-HODE (e.g., m/z 295.2 → 195) and the internal standard.

  • Data Analysis :

    • Integrate the peak areas for 13-HODE and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of 13-HODE in the samples from the calibration curve.

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization ELISA_Plate Competitive Binding in Coated Plate Derivatization->ELISA_Plate LC Chromatographic Separation (HPLC) Derivatization->LC Washing Washing ELISA_Plate->Washing Substrate Substrate Addition & Color Development Washing->Substrate Readout Absorbance Reading Substrate->Readout Standard_Curve Standard Curve Generation Readout->Standard_Curve MS Mass Spectrometric Detection LC->MS MS->Standard_Curve Quantification Concentration Determination Standard_Curve->Quantification Comparison Method Comparison & Validation Quantification->Comparison

Caption: Workflow for the cross-validation of 13-HODE ELISA and LC-MS data.

G Linoleic_Acid Linoleic Acid LOX 15-Lipoxygenase-1 (15-LOX) Linoleic_Acid->LOX HPETE 15(S)-HPETE LOX->HPETE GPx Glutathione Peroxidase HPETE->GPx HODE 13(S)-HODE GPx->HODE PPAR PPAR Activation HODE->PPAR GPR132 GPR132 Activation HODE->GPR132 Inflammation Pro-inflammatory Effects PPAR->Inflammation GPR132->Inflammation

Caption: Simplified signaling pathway involving 13-HODE.

Conclusion: Choosing the Right Tool for the Job

The choice between ELISA and LC-MS/MS for the quantification of 13-HODE depends on the specific requirements of the study.

  • ELISA is a cost-effective and high-throughput method suitable for screening large numbers of samples. However, its susceptibility to cross-reactivity and matrix effects necessitates careful validation.

  • LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity, sensitivity, and accuracy. It can differentiate between structurally similar isomers, which is a significant advantage over immunoassays. While the initial instrument cost and requirement for skilled operators are higher, the quality of the data is generally superior.

For exploratory studies or large-scale screening, ELISA can be a valuable tool. However, for studies requiring high accuracy and specificity, particularly for clinical applications or in-depth mechanistic studies, LC-MS/MS is the recommended method. When possible, cross-validation of a subset of samples by LC-MS/MS is a prudent step to confirm the accuracy of ELISA results.

Unraveling the Role of 13-HODE: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the significance of 13-hydroxyoctadecadienoic acid (13-HODE), a key metabolite of linoleic acid, in the pathology of various diseases. This guide provides a comparative analysis of 13-HODE levels in healthy versus diseased tissues, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental protocols for 13-HODE measurement, and visualizations of its critical signaling pathways.

Quantitative Landscape of 13-HODE in Tissues

The concentration of 13-HODE exhibits significant variation between healthy and diseased tissues, suggesting its potential as a biomarker and therapeutic target. The table below summarizes key quantitative findings from published studies.

Tissue TypeCondition13-HODE Level in Diseased Tissue13-HODE Level in Healthy TissueFold ChangeReference
ColonAdenocarcinomaMedian: 0.12 ng/µg proteinMedian: 0.37 ng/µg protein~3.1-fold decrease[1]
ProstateAdenocarcinomaPresent (Immunoreactive)Absent (No immunoreactivity)Not Quantified[2]
BreastCancerAltered linoleic acid metabolism, specific 13-HODE levels not consistently reportedNot consistently reported-
Arterial WallAtherosclerosisAbundant in atherosclerotic lesionsLower levels in healthy arteriesElevated[3]

Note: The variability in reported units and methodologies across studies necessitates careful interpretation of these values. Further standardized quantitative studies are required for a more definitive comparative landscape.

Experimental Protocols for 13-HODE Quantification

Accurate measurement of 13-HODE is crucial for understanding its physiological and pathological roles. Below are detailed methodologies for two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of 13-HODE by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for a competitive ELISA to determine the concentration of 13-HODE in tissue homogenates.

1. Sample Preparation (Tissue Homogenate): a. Weigh the frozen tissue sample. b. On ice, add a suitable volume of cold phosphate-buffered saline (PBS, pH 7.4) containing a protease inhibitor cocktail. A general starting point is 1 mL of buffer per 100 mg of tissue. c. Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. d. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. e. Collect the supernatant, which contains the tissue lysate, for analysis. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization of 13-HODE levels.

2. ELISA Procedure (Competitive Assay): a. Prepare 13-HODE standards of known concentrations according to the manufacturer's instructions. b. Add standards, controls, and prepared tissue lysates to the wells of a microplate pre-coated with a 13-HODE antibody. c. Add a fixed amount of enzyme-conjugated 13-HODE (e.g., HRP-conjugated 13-HODE) to each well. This will compete with the 13-HODE in the sample for antibody binding sites. d. Incubate the plate for the time and temperature specified in the kit manual to allow for competitive binding. e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the enzyme substrate to the wells and incubate in the dark to allow for color development. The intensity of the color will be inversely proportional to the amount of 13-HODE in the sample. g. Stop the enzyme reaction by adding a stop solution. h. Read the absorbance of each well at the appropriate wavelength using a microplate reader. i. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. j. Determine the concentration of 13-HODE in the samples by interpolating their absorbance values on the standard curve. Normalize the results to the total protein concentration of the tissue lysate.

Protocol 2: Quantification of 13-HODE by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of 13-HODE in tissues using LC-MS/MS.

1. Lipid Extraction from Tissue: a. Weigh the frozen tissue sample (typically 50-100 mg). b. Homogenize the tissue in a solvent mixture, such as chloroform:methanol (2:1, v/v), containing an internal standard (e.g., deuterated 13-HODE) to correct for extraction efficiency and instrument variability. c. After homogenization, add water or a salt solution to induce phase separation. d. Centrifuge the mixture to separate the aqueous and organic layers. e. Carefully collect the lower organic phase, which contains the lipids, including 13-HODE. f. Dry the extracted lipids under a stream of nitrogen gas.

2. Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended): a. Reconstitute the dried lipid extract in a small volume of a suitable solvent. . Pass the reconstituted extract through an SPE cartridge to remove interfering substances. c. Elute the 13-HODE from the cartridge using an appropriate solvent. d. Dry the eluted fraction under nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the final dried extract in the mobile phase used for the LC separation. b. Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column). c. Perform chromatographic separation using a gradient of solvents to resolve 13-HODE from other lipid species. d. The eluent from the LC is introduced into a tandem mass spectrometer. e. Ionize the 13-HODE molecules, typically using electrospray ionization (ESI) in negative mode. f. Select the precursor ion for 13-HODE (m/z 295.2) in the first quadrupole (Q1). g. Fragment the precursor ion in the collision cell (Q2). h. Monitor specific product ions of 13-HODE in the third quadrupole (Q3) for quantification. i. Create a calibration curve using known concentrations of a 13-HODE standard. j. Quantify the amount of 13-HODE in the sample by comparing its peak area to the calibration curve and normalizing to the internal standard and tissue weight.

Signaling Pathways and Experimental Workflow Visualizations

To better understand the functional context of 13-HODE, the following diagrams, generated using the DOT language, illustrate its key signaling pathways and a typical experimental workflow for its analysis.

G cluster_workflow Experimental Workflow for 13-HODE Analysis Tissue Healthy or Diseased Tissue Sample Homogenization Homogenization & Lysis Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Quantification Quantification (ELISA or LC-MS/MS) Extraction->Quantification Analysis Data Analysis & Comparison Quantification->Analysis

A generalized workflow for the analysis of 13-HODE from tissue samples.

G cluster_ppar 13-HODE and PPARγ Signaling LinoleicAcid Linoleic Acid LOX Lipoxygenase (LOX) LinoleicAcid->LOX HODE 13-HODE LOX->HODE PPARg PPARγ HODE->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE binds to GeneTranscription Target Gene Transcription (e.g., anti-inflammatory, differentiation) PPRE->GeneTranscription regulates

13-HODE acts as a ligand for PPARγ, influencing gene transcription.

G cluster_mtor 13-S-HODE and mTOR Signaling Inhibition HODE 13-S-HODE mTOR mTOR HODE->mTOR inhibits Suppression Suppression of Cancer Cell Growth HODE->Suppression CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

13-S-HODE can inhibit the mTOR signaling pathway, suppressing cancer cell growth.

This comparative guide underscores the dynamic and context-dependent role of 13-HODE in health and disease. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of targeting 13-HODE and its metabolic pathways.

References

A Comparative Guide to the Differential Effects of 13(S)-HODE and 13(R)-HODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereoisomers of 13-hydroxyoctadecadienoic acid (13-HODE), 13(S)-HODE and 13(R)-HODE. These oxidized metabolites of linoleic acid exhibit distinct and often opposing biological activities, particularly in the contexts of cancer cell proliferation, apoptosis, and inflammatory signaling. Understanding these differential effects is crucial for research and the development of targeted therapeutics.

Quantitative Data Comparison

The following table summarizes the quantitative and qualitative effects of 13(S)-HODE versus 13(R)-HODE on cancer cell lines, primarily focusing on colorectal and breast cancer models.

Parameter13(S)-HODE13(R)-HODECell LineKey Findings
Cell Growth (in the presence of 10% FBS) Decreases cell growth and DNA synthesis.[1]No significant effect on cell growth.[2]Caco-2 (colorectal cancer)13(S)-HODE exhibits anti-proliferative effects in the presence of growth factors.[1][2]
Cell Growth (in the absence of FBS) No significant effect at concentrations of 0.01–1 μM.[2]Significantly increases cell growth and DNA synthesis at concentrations of 0.01–1 μM.[1][2]Caco-2 (colorectal cancer)13(R)-HODE demonstrates a proliferative effect in the absence of external growth factors.[1][2]
Apoptosis Induces apoptosis.[1] This effect is reduced by a PPARγ antagonist.[1] The rate of apoptotic cells ranged from 3.5% to 43.28% in MCF-7 and 2.99% to 40.2% in MDA-MB-231 cells with increasing concentrations.No apoptotic effect observed.Caco-2, MCF-7, MDA-MB-231 (breast cancer)13(S)-HODE's pro-apoptotic activity is mediated, at least in part, by PPARγ.[1]
IC50 (48 hours) 76.3 µMNot reported to have an inhibitory effect.MCF-7 (breast cancer)Demonstrates a dose-dependent inhibition of cell viability.
IC50 (48 hours) 80.23 µMNot reported to have an inhibitory effect.MDA-MB-231 (breast cancer)Shows similar inhibitory effects on both estrogen receptor-positive and -negative breast cancer cells.
PPARγ Activation Acts as a ligand and activates PPARγ.[1]Is not a ligand for PPARγ.[1]Caco-2The differential activation of PPARγ is a key mechanism underlying their opposing effects.[1]
Signaling Pathway Activation Inhibits the mTOR signaling pathway. Suppresses cancer cell growth by preventing mTOR's kinase activity in an ATP-competitive manner.Activates the ERK and CREB signaling pathways.[1] This effect is mediated by BLT receptors.[1][2]Cancer cells, Caco-2The two isomers utilize distinct signaling cascades to exert their effects.[1]

Signaling Pathways

The differential effects of 13(S)-HODE and 13(R)-HODE can be attributed to their engagement with distinct cellular receptors and signaling cascades.

13(S)-HODE Signaling Pathway

13(S)-HODE primarily exerts its anti-proliferative and pro-apoptotic effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] More recent findings also indicate its role in inhibiting the mTOR pathway, a central regulator of cell growth.

13S_HODE_Signaling HODE_S 13(S)-HODE PPARg PPARγ HODE_S->PPARg Activates mTOR mTOR HODE_S->mTOR Inhibits Apoptosis Apoptosis PPARg->Apoptosis CellGrowthInhibition Cell Growth Inhibition PPARg->CellGrowthInhibition mTOR->CellGrowthInhibition Suppresses growth when inhibited

Caption: 13(S)-HODE signaling leading to apoptosis and cell growth inhibition.

13(R)-HODE Signaling Pathway

In contrast, 13(R)-HODE promotes cell proliferation by interacting with Leukotriene B4 receptors (BLT) and subsequently activating the ERK/CREB signaling pathway.[1][2] This cascade can also lead to the synthesis of prostaglandins (B1171923) like PGE2, which can further contribute to cell growth.[1]

13R_HODE_Signaling HODE_R 13(R)-HODE BLT_Receptor BLT Receptors HODE_R->BLT_Receptor Activates ERK ERK BLT_Receptor->ERK CREB CREB ERK->CREB PGE2 PGE2 Synthesis ERK->PGE2 CellProliferation Cell Proliferation & DNA Synthesis CREB->CellProliferation

Caption: 13(R)-HODE signaling promoting cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 13(S)-HODE and 13(R)-HODE.

Cell Viability and DNA Synthesis Assay
  • Cell Culture: Nondifferentiated Caco-2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Treatment: Cells are seeded in multi-well plates. For experiments with growth factors, the medium contains 10% FBS. For experiments without growth factors, cells are cultured in a serum-free medium. 13(S)-HODE or 13(R)-HODE are added at desired concentrations (e.g., 0.01–1 μM) for a specified duration (e.g., 48 hours).

  • Cell Viability (MTT Assay): After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to a vehicle control.

  • DNA Synthesis ([³H]thymidine Incorporation): [³H]thymidine is added to the cell cultures for the final hours of the incubation period. The cells are then harvested, and the amount of incorporated [³H]thymidine into the DNA is measured using a scintillation counter as an indicator of DNA synthesis and cell proliferation.

Apoptosis Assay (Annexin V-FITC Staining)
  • Cell Treatment: Cells are treated with various concentrations of 13(S)-HODE or 13(R)-HODE for a specified time.

  • Staining: After treatment, cells are harvested, washed with a binding buffer, and then incubated with Annexin V-FITC and propidium (B1200493) iodide (PI) in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.

PPARγ Ligand Binding and Activation Assay
  • Ligand Binding Assay: A competitive binding assay can be performed using a purified PPARγ ligand-binding domain (LBD). The assay measures the displacement of a radiolabeled or fluorescently tagged known PPARγ ligand by 13(S)-HODE or 13(R)-HODE.

  • Transactivation Assay: Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. The transfected cells are then treated with 13(S)-HODE or 13(R)-HODE. The activation of PPARγ is quantified by measuring the luciferase activity.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with 13(R)-HODE, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated CREB (p-CREB), and total CREB. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative levels of phosphorylated proteins are normalized to the total protein levels.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of 13(S)-HODE and 13(R)-HODE.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays cluster_3 Data Analysis & Conclusion start Seed Cancer Cells treat Treat with 13(S)-HODE, 13(R)-HODE, or Vehicle start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis ppar PPARγ Activation Assay treat->ppar western Western Blot for Signaling Proteins (p-ERK, p-CREB) treat->western analysis Compare Effects & Determine Significance viability->analysis apoptosis->analysis ppar->analysis western->analysis conclusion Elucidate Differential Mechanisms analysis->conclusion

Caption: A typical workflow for investigating the differential effects of HODE stereoisomers.

References

A Comparative Guide to 13-HODE and Resolvin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways of 13-hydroxyoctadecadienoic acid (13-HODE) and resolvins, two classes of lipid mediators with distinct roles in inflammation and its resolution. By presenting key differences in their receptors, downstream signaling cascades, and functional outcomes, supported by experimental data and detailed protocols, this guide aims to facilitate a deeper understanding of their therapeutic potential.

Introduction to 13-HODE and Resolvins

13-HODE is a metabolite of linoleic acid, an omega-6 fatty acid. It is produced by the action of lipoxygenases and is often associated with pro-inflammatory and pro-proliferative responses, although its roles can be context-dependent.[1][2][3]

Resolvins are a family of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[4][5] They are key players in the active resolution of inflammation, promoting the clearance of inflammatory cells and debris, and restoring tissue homeostasis.[4][6]

Comparison of Signaling Pathways

The distinct biological effects of 13-HODE and resolvins are largely determined by their selective interactions with different cell surface and nuclear receptors, which in turn activate divergent downstream signaling cascades.

Receptors
MediatorPrimary ReceptorsReceptor TypeKey Cellular Locations
13-HODE GPR132 (G2A), PPARγG-protein coupled receptor (GPCR), Nuclear ReceptorMacrophages, Epithelial cells, Platelets[1][7]
Resolvins RvE1: ChemR23 (ERV1) RvD1: ALX/FPR2, GPR32GPCRsNeutrophils, Macrophages, Dendritic cells, Epithelial cells[4][8][9]

13-HODE primarily signals through the G-protein coupled receptor GPR132 and the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][10] While 9-HODE is a more potent ligand for GPR132, 13-HODE can also activate this receptor, albeit less effectively.[11] The activation of PPARγ by 13-HODE can lead to the regulation of gene expression related to lipid metabolism and inflammation.[12]

Resolvins exert their effects through a distinct set of GPCRs. Resolvin E1 (RvE1) primarily signals through ChemR23 (also known as ERV1).[8][13][14] Resolvin D1 (RvD1) utilizes two receptors, ALX/FPR2 and GPR32, to orchestrate its pro-resolving functions.[9][15]

Downstream Signaling Cascades

Upon receptor binding, 13-HODE and resolvins trigger different intracellular signaling pathways:

  • 13-HODE Signaling:

    • GPR132 Activation: Activation of GPR132 by HODEs can lead to the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathways.[2]

    • PPARγ Activation: As a ligand for PPARγ, 13-HODE can modulate the transcription of target genes, such as those involved in fatty acid uptake and metabolism, like FABP4.[7][12]

  • Resolvin Signaling:

    • ChemR23 (RvE1) Signaling: RvE1 binding to ChemR23 can activate both the phosphatidylinositol 3-kinase (PI3K)/Akt and the ERK/MAPK pathways.[4][8] This signaling cascade can inhibit pro-inflammatory transcription factors like NF-κB.[8]

    • ALX/FPR2 and GPR32 (RvD1) Signaling: RvD1 signaling through its receptors also engages the PI3K/Akt and ERK/MAPK pathways, leading to the suppression of pro-inflammatory responses and the promotion of macrophage phagocytosis.[9][16]

Quantitative Data Comparison

The following table summarizes available quantitative data on the potency of 13-HODE and resolvins in activating their respective receptors. It is important to note that direct comparisons are challenging due to variations in experimental systems.

LigandReceptorAssay TypeCell TypePotency (EC50)Reference
9-HODEGPR132 (human)Inositol Monophosphate (IP-1) AccumulationCHO-K1~7.5 µM[10]
13-HODEGPR132Calcium FluxCOS-1Less potent than 9-HODE[11]
Resolvin E1 (RvE1)ChemR23 (human)NF-κB InhibitionChemR23-transfected cells~1.0 nM[8]
WKYMVm (agonist)ALX/FPR2Receptor InternalizationFluorescent FPR2/ALX Cell Line1.50 x 10⁻⁵ µg/mL[17]

Note: Data for RvD1 binding to ALX/FPR2 often refers to its ability to reduce leukocyte infiltration in vivo at low nanogram doses, highlighting its high potency.[9] 13-HODE is considered a weaker ligand for GPR132 compared to 9-HODE.[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study and compare the signaling pathways of 13-HODE and resolvins.

Western Blot Analysis of ERK Phosphorylation

This protocol details the steps to measure the activation of the ERK/MAPK pathway by assessing the phosphorylation of ERK1/2.

Objective: To determine if 13-HODE or a resolvin can induce the phosphorylation of ERK1/2 in a specific cell type.

Materials:

  • Cell line of interest (e.g., macrophages, epithelial cells)

  • Cell culture medium and supplements

  • 13-HODE or resolvin of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.

    • Treat the cells with different concentrations of 13-HODE or resolvin for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing for Total ERK:

    • To normalize the data, strip the membrane using a stripping buffer.

    • Wash the membrane and re-block it.

    • Incubate with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection as described above.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

Macrophage Phagocytosis Assay

This protocol describes a method to assess the effect of resolvins on the phagocytic capacity of macrophages.

Objective: To quantify the ability of macrophages to engulf particles (e.g., apoptotic cells, zymosan) in the presence or absence of a resolvin.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium and supplements

  • Resolvin of interest

  • Fluorescently labeled particles (e.g., pHrodo™ Green Zymosan Bioparticles™ or CFSE-labeled apoptotic cells)

  • Trypan Blue solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Macrophage Preparation:

    • Plate macrophages in a 24-well plate and allow them to adhere.

  • Treatment with Resolvin:

    • Pre-treat the macrophages with the desired concentrations of the resolvin or vehicle control for 15-30 minutes.

  • Phagocytosis:

    • Add the fluorescently labeled particles to the macrophage cultures.

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence:

    • Add Trypan Blue solution to quench the fluorescence of non-internalized particles.

  • Quantification:

    • Flow Cytometry: Detach the cells, wash, and analyze the fluorescence intensity of the macrophage population. The percentage of fluorescent cells and the mean fluorescence intensity will indicate the extent of phagocytosis.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of ingested particles per macrophage or the percentage of phagocytosing macrophages.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of 13-HODE and resolvins, as well as a typical experimental workflow for their study.

G cluster_13HODE 13-HODE Signaling 13-HODE 13-HODE GPR132 GPR132 13-HODE->GPR132 (weaker) PPARg PPARγ 13-HODE->PPARg ERK ERK GPR132->ERK Gene_Expression Gene Expression (e.g., FABP4) PPARg->Gene_Expression CREB CREB ERK->CREB CREB->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation G cluster_Resolvin Resolvin Signaling cluster_RvE1 Resolvin E1 cluster_RvD1 Resolvin D1 RvE1 RvE1 ChemR23 ChemR23 RvE1->ChemR23 PI3K_Akt_RvE1 PI3K/Akt ChemR23->PI3K_Akt_RvE1 ERK_RvE1 ERK ChemR23->ERK_RvE1 NFkB_Inhibition_RvE1 NF-κB Inhibition PI3K_Akt_RvE1->NFkB_Inhibition_RvE1 Phagocytosis_RvE1 ↑ Phagocytosis PI3K_Akt_RvE1->Phagocytosis_RvE1 ERK_RvE1->NFkB_Inhibition_RvE1 RvD1 RvD1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 PI3K_Akt_RvD1 PI3K/Akt ALX_FPR2->PI3K_Akt_RvD1 GPR32->PI3K_Akt_RvD1 Anti_inflammatory Anti-inflammatory Effects PI3K_Akt_RvD1->Anti_inflammatory Pro_resolving Pro-resolving Functions PI3K_Akt_RvD1->Pro_resolving G cluster_workflow Experimental Workflow: Lipid Mediator Signaling Cell_Culture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment (13-HODE or Resolvin) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Phagocytosis_Assay Phagocytosis Assay Treatment->Phagocytosis_Assay For functional assays Protein_Assay 4. Protein Quantification Cell_Lysis->Protein_Assay Downstream_Analysis 5. Downstream Analysis Protein_Assay->Downstream_Analysis Western_Blot Western Blot (p-ERK, p-Akt) Downstream_Analysis->Western_Blot Gene_Expression_Analysis Gene Expression (qPCR, RNA-seq) Downstream_Analysis->Gene_Expression_Analysis Data_Analysis 6. Data Analysis & Interpretation Western_Blot->Data_Analysis Phagocytosis_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis

References

13-HODE as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 13-hydroxyoctadecadienoic acid (13-HODE) as a therapeutic target in comparison to established and emerging alternatives in oncology and inflammatory disease.

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LOX). It has emerged as a molecule of significant interest in various pathological processes, including cancer, atherosclerosis, and inflammation. Its diverse and sometimes contradictory roles in disease have made the validation of 13-HODE as a therapeutic target a complex but potentially rewarding endeavor. This guide provides a comparative analysis of targeting the 13-HODE pathway versus alternative therapeutic strategies, supported by experimental data and detailed methodologies to aid researchers in drug development.

The 13-HODE Signaling Axis

13-HODE exerts its biological effects through various signaling pathways, with the most well-characterized being its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the mammalian Target of Rapamycin (mTOR). Additionally, it can influence cellular processes through the G-protein coupled receptor GPR132. The multifaceted nature of its signaling contributes to its context-dependent roles in disease.

13-HODE Signaling Pathways

13_HODE_Signaling cluster_synthesis 13-HODE Synthesis cluster_effects Cellular Effects Linoleic_Acid Linoleic Acid ALOX15 15-LOX (ALOX15) Linoleic_Acid->ALOX15 13_HODE 13(S)-HODE ALOX15->13_HODE PPARg PPARγ 13_HODE->PPARg Activates mTOR mTOR 13_HODE->mTOR Inhibits GPR132 GPR132 13_HODE->GPR132 Weak Ligand Gene_Expression Gene Expression (e.g., CD36, p21) PPARg->Gene_Expression Apoptosis Apoptosis PPARg->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition mTOR->Cell_Growth_Inhibition Inflammation Inflammation GPR132->Inflammation

Caption: Simplified signaling pathway of 13-HODE synthesis and its downstream effects.

Therapeutic Validation in Oncology

The role of 13-HODE in cancer is highly context-dependent, exhibiting both pro- and anti-tumorigenic effects. This dual role presents a significant challenge for its validation as a therapeutic target.

Anti-Tumorigenic Effects: In some cancers, such as colorectal and certain gastric cancers, the 15-LOX-1/13-HODE axis appears to have a tumor-suppressive role. Reduced levels of 15-LOX-1 and 13-HODE are observed as the disease progresses from polyp to malignant stages.[1] In vitro studies have shown that 13(S)-HODE can inhibit the proliferation and induce apoptosis in human colon cancer cells.[1] A recent preprint suggests that 13-S-HODE directly binds to and inhibits the kinase activity of mTOR in an ATP-competitive manner, leading to reduced cancer cell growth.[2]

Pro-Tumorigenic Effects: Conversely, in breast cancer, 13(S)-HODE has been shown to stimulate the proliferation of both estrogen receptor-positive and -negative cell lines.[1] Its production appears to be necessary for the growth-promoting effects of epidermal growth factor (EGF) and tumor growth factor-alpha (TGF-α).[1]

Comparison with Alternative Cancer Therapies

Given the complex role of 13-HODE in cancer, it is crucial to compare the strategy of targeting its pathway with established therapies that modulate its downstream effectors, namely mTOR and PPARγ.

Therapeutic StrategyTargetMechanism of ActionRepresentative DrugsEfficacy Data (Preclinical/Clinical)
13-HODE Pathway Inhibition 15-LOX (ALOX15)Reduces the production of 13-HODE.ML351, NDGA, BLX-compoundsML351 (IC50 = 200 nM for human 15-LOX-1) shows neuroprotective effects in a mouse model of ischemic stroke.[3] Limited direct comparative data in cancer models.
mTOR Inhibition mTORC1/mTORC2Inhibits a key kinase that regulates cell growth, proliferation, and survival.Rapalogs (Everolimus, Temsirolimus), TORKinibs (MLN0128)Everolimus and Temsirolimus are approved for several cancers. Temsirolimus showed limited efficacy as a monotherapy in metastatic colorectal cancer.[4] ATP-competitive mTOR inhibitors like MLN0128 show better efficacy in preclinical models.[4]
PPARγ Modulation PPARγLigand-activated transcription factor that can induce cell cycle arrest and apoptosis.Thiazolidinediones (Rosiglitazone, Pioglitazone)Preclinical data shows anti-proliferative effects in various cancers.[1][5] However, clinical trials with thiazolidinediones as monotherapy have not shown significant anti-cancer activity.[2]

Quantitative Comparison of Inhibitor Potency

InhibitorTargetIC50SelectivityReference
ML351 Human 15-LOX-1200 nM>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1/2[3]
Compound 2 (mTORi) mTOR2.6 nM>100-fold vs. PI3Kα, >1000-fold vs. PI3Kβ[6]
AZD8055 (mTORi) mTOR20-50 nM (cell-based)~100-fold vs. PI3Ks[7]
Rosiglitazone PPARγ- (Agonist)--

Therapeutic Validation in Atherosclerosis and Inflammation

In the context of atherosclerosis, 13-HODE's role appears to be more defined, though still complex and stage-dependent.

Early Atherosclerosis: In the initial stages, 13-HODE, generated enzymatically by 15-LOX-1 in macrophages, is considered protective. It activates PPARγ, leading to increased clearance of lipids and lipid-laden cells from the arterial wall.[8][9]

Late Atherosclerosis: In advanced lesions, both 9-HODE and 13-HODE are generated non-enzymatically. At this stage, the pro-inflammatory effects of 9-HODE, acting through GPR132, may overwhelm the protective effects of 13-HODE, contributing to plaque instability.[8][9]

Comparison with Alternative Anti-Atherosclerotic and Anti-Inflammatory Therapies

Targeting the 13-HODE pathway for atherosclerosis and inflammation can be compared with established treatments like statins and other emerging anti-inflammatory strategies.

Therapeutic StrategyTargetMechanism of ActionRepresentative DrugsEfficacy Data (Preclinical/Clinical)
13-HODE Pathway Inhibition 15-LOXReduces production of pro-inflammatory lipid mediators.12/15-LOX inhibitorsGenetic deletion of 12/15-LOX in mouse models of atherosclerosis significantly reduces lesion formation.[10][11][12]
Statins HMG-CoA ReductaseLower cholesterol synthesis and have pleiotropic anti-inflammatory effects, including inhibiting PPARγ.[13]Atorvastatin, RosuvastatinWidely used and highly effective in preventing cardiovascular events.[11]
PPARγ Agonists PPARγModulate inflammation and lipid metabolism in macrophages.ThiazolidinedionesShow anti-atherosclerotic effects in animal models.[14][15]
Specialized Pro-resolving Mediators (SPMs) Various (e.g., ALX/FPR2)Promote the resolution of inflammation.Resolvins, Lipoxins, ProtectinsPreclinical studies show potent anti-inflammatory and pro-resolving effects.[3][16]
GPR132 Antagonism GPR132Blocks pro-inflammatory signaling mediated by 9-HODE.NOX-6-18A highly potent and selective GPR132 antagonist has been developed.[17]

Experimental Protocols

15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of 15-LOX activity by monitoring the formation of the conjugated diene hydroperoxide product from linoleic acid at 234 nm.

Materials:

  • 15-Lipoxygenase (from soybean, e.g., Sigma-Aldrich)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • Test inhibitor

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme Solution Preparation: Dissolve 15-LOX in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL. Keep on ice. Dilute to a working concentration of 400 U/mL in borate buffer just before use.[1]

  • Substrate Solution Preparation: Prepare a 250 µM linoleic acid solution in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.[1]

  • Assay Setup:

    • Blank: 487.5 µL borate buffer + 12.5 µL DMSO.

    • Control (No Inhibitor): 487.5 µL of 400 U/mL 15-LOX solution + 12.5 µL DMSO.

    • Inhibitor: 487.5 µL of 400 U/mL 15-LOX solution + 12.5 µL of inhibitor dissolved in DMSO.

  • Incubation: Incubate the control and inhibitor mixtures for 5 minutes at room temperature.[1]

  • Reaction Initiation: Add 500 µL of the 250 µM linoleic acid substrate solution to each cuvette to start the reaction (final volume 1 mL, final enzyme concentration 200 U/mL, final substrate concentration 125 µM).

  • Measurement: Immediately place the cuvettes in the spectrophotometer and record the increase in absorbance at 234 nm for 5 minutes at 30-second intervals.[1]

  • Calculation: Determine the rate of reaction (change in absorbance per minute). Calculate the percentage of inhibition relative to the control.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate or inhibit PPARγ-mediated gene transcription using a luciferase reporter system.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for a GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain.

  • Luciferase reporter plasmid with a GAL4 upstream activation sequence.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound and reference agonist (e.g., Rosiglitazone).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells in appropriate medium. Co-transfect the cells with the PPARγ-GAL4 expression plasmid and the luciferase reporter plasmid.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After allowing the cells to attach, treat them with various concentrations of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. Calculate the fold activation relative to the vehicle control.

In Vivo Xenograft Model for Cancer

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID).

  • Cancer cell line of interest.

  • Cell culture medium.

  • Matrigel (optional).

  • Test compound and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest and resuspend the cells in sterile PBS or medium, with or without Matrigel, at the desired concentration (e.g., 1-10 x 10^6 cells per injection).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The validation of 13-HODE as a therapeutic target is an area of active research with both promising and cautionary findings. Its dual role in cancer necessitates careful consideration of tumor type and the specific signaling context. In atherosclerosis and inflammation, targeting the 15-LOX/13-HODE pathway shows considerable promise, particularly in the early stages of disease.

A direct comparison with established therapies like mTOR inhibitors and statins is challenging due to the limited number of head-to-head studies. However, the available data suggests that inhibiting 13-HODE production could be a viable strategy, especially in combination with other targeted agents. Further research, including direct comparative in vivo studies and the development of more selective and potent 15-LOX inhibitors, is crucial to fully elucidate the therapeutic potential of targeting 13-HODE. The experimental protocols provided in this guide offer a starting point for researchers to conduct these vital investigations.

Experimental Workflows

Experimental_Workflows cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay 15-LOX Inhibition Assay (Spectrophotometric) Inhibitor_Screening Inhibitor Screening & IC50 Determination Enzyme_Assay->Inhibitor_Screening Cell_Assay PPARγ Transactivation Assay (Luciferase Reporter) Mechanism_of_Action Mechanism of Action Studies Cell_Assay->Mechanism_of_Action Efficacy_Testing Therapeutic Efficacy (Tumor/Plaque Reduction) Inhibitor_Screening->Efficacy_Testing Cancer_Model Cancer Xenograft Model (e.g., Colon, Breast) Cancer_Model->Efficacy_Testing Athero_Model Atherosclerosis Model (e.g., ApoE-/- mice) Athero_Model->Efficacy_Testing Toxicity_Assessment Toxicity & PK/PD Studies Efficacy_Testing->Toxicity_Assessment

Caption: A general workflow for the validation of 13-HODE as a therapeutic target.

References

"comparative lipidomics of tissues with high vs low 13-HODE levels"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of tissues characterized by differential levels of 13-hydroxyoctadecadienoic acid (13-HODE), a bioactive lipid mediator derived from linoleic acid. 13-HODE is implicated in a multitude of physiological and pathological processes, including inflammation, cancer progression, and metabolic diseases.[1][2] Understanding the lipidomic landscape in tissues with high versus low 13-HODE concentrations is critical for identifying potential biomarkers and developing targeted therapeutic strategies.

Data Presentation: 13-HODE Levels in High vs. Low Tissues

Quantitative analysis reveals significant variations in 13-HODE concentrations across different tissues and disease states. Tissues with active inflammation, certain cancers, and metabolic disturbances often exhibit altered 13-HODE levels compared to their healthy counterparts. The following table summarizes key findings from comparative studies.

Tissue TypeCondition (High 13-HODE Context)Condition (Low 13-HODE Context)Key Findings & NotesCitations
Colon Normal / Healthy MucosaColon Adenocarcinoma13-S-HODE levels are significantly decreased in colon cancer tissues compared to adjacent normal mucosa. This is linked to reduced expression of the synthesizing enzyme 15-lipoxygenase-1 (15-LOX-1).[3][4]
Prostate Prostate AdenocarcinomaNormal Adjacent TissueImmunohistochemical analysis shows detectable 13-HODE in prostate cancer tissue, while it is absent in nearby normal tissue, indicating higher levels in the tumor.[5]
Breast Rapidly Growing Breast CancerSlower Growing Breast CancerAmong ten lipid metabolites measured, only 13-HODE was found to be significantly elevated in faster-growing breast cancers.[3]
Skin Psoriatic LesionsNon-lesional Skin / Healthy SkinFree HODE levels are significantly higher in the epidermis of psoriatic lesions compared to unaffected skin from the same individuals or healthy controls.[6]
Arterial Wall Atherosclerotic LesionsHealthy Artery13-HODE is abundant in atherosclerotic plaques. In early stages, it is produced enzymatically and may be protective, while in later stages, it is generated non-enzymatically and contributes to pro-inflammatory effects.[7]
Nervous Tissue Inflamed / Painful TissueHealthy TissueIn response to noxious heat, tissues release 13-HODE, which sensitizes the TRPV1 pain receptor, suggesting locally higher concentrations during pain and inflammation.[8][9]

Experimental Protocols

Accurate quantification of 13-HODE and other lipids is fundamental to comparative lipidomics. The following protocols outline standard methodologies for tissue analysis.

1. Lipid Extraction from Tissues (Modified Folch Method)

This protocol is a widely adopted method for efficiently extracting a broad range of lipids from complex biological matrices.

  • Materials:

    • Frozen tissue sample (10-50 mg)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution (or 0.88% KCl)

    • Deuterated internal standards (e.g., 13-HODE-d4) for quantification[6]

    • Glass homogenizer and tubes

    • Centrifuge

    • Nitrogen gas evaporator

  • Procedure:

    • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

    • Add a known amount of internal standard (e.g., 13-HODE-d4) to the tissue.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Transfer the homogenate to a glass tube and vortex for 2-5 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture vigorously for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried extract in an appropriate solvent (e.g., methanol/acetonitrile) for analysis.[10]

2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for sensitive and specific quantification of lipid mediators like 13-HODE.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or Q-Trap mass spectrometer equipped with an electrospray ionization (ESI) source.[6][11]

  • LC Parameters (Example):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used for separation.[11]

    • Mobile Phases:

      • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol mixture with 0.1% formic acid or acetic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute lipids based on their hydrophobicity.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 40-50°C.

  • MS/MS Parameters (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[11]

    • Analysis Mode: Dynamic Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for 13-HODE and its deuterated internal standard.

      • 13-HODE: e.g., m/z 295.2 → 195.1

      • 13-HODE-d4: e.g., m/z 299.3 → 198.1[11]

    • Quantification: The concentration of endogenous 13-HODE is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a 13-HODE standard.[6]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparative lipidomics and the primary signaling pathway for 13-HODE.

G cluster_collection Sample Collection & Preparation cluster_extraction Lipid Analysis cluster_analysis Data Processing & Interpretation T_High Tissue with High 13-HODE Homogenize Homogenization & Addition of Internal Std T_High->Homogenize T_Low Tissue with Low 13-HODE T_Low->Homogenize Extraction Lipid Extraction (e.g., Folch Method) Homogenize->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quant Quantification (vs. Standard Curve) LCMS->Quant Stats Statistical Analysis Quant->Stats Bio Biological Interpretation Stats->Bio

Caption: A typical experimental workflow for comparative lipidomics of tissues.

G cluster_synthesis 13-HODE Synthesis cluster_signaling Downstream Signaling LA Linoleic Acid HpODE 13(S)-HpODE LA->HpODE  15-Lipoxygenase  (ALOX15) HODE 13(S)-HODE HpODE->HODE  Peroxidases PPARg PPARγ (Nuclear Receptor) HODE->PPARg Activation Genes Target Gene Expression (e.g., CD36) PPARg->Genes Response Cellular Response (e.g., Lipid Uptake, Anti-inflammatory) Genes->Response

Caption: Synthesis of 13-HODE and its activation of the PPARγ signaling pathway.

References

The Complex Relationship Between 13-HODE and Key Inflammatory Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the correlation between 13-hydroxyoctadecadienoic acid (13-HODE) and other significant inflammatory biomarkers reveals a nuanced and context-dependent relationship. This guide provides a comprehensive comparison of these correlations, supported by experimental data and detailed methodologies, to aid in the understanding of inflammatory pathways and the development of novel therapeutic strategies.

13-HODE, a major metabolite of linoleic acid, has been implicated in a variety of cellular processes, including inflammation. Its role, however, is not straightforward, with studies reporting both pro- and anti-inflammatory effects. This guide synthesizes the available quantitative data to clarify the correlation of 13-HODE with key inflammatory mediators such as C-reactive protein (CRP), various cytokines (IL-6, TNF-α, IL-1β, G-CSF), and adhesion molecules (ICAM-1, VCAM-1).

Quantitative Correlation of 13-HODE with Inflammatory Biomarkers

The correlation between 13-HODE and other inflammatory markers varies significantly depending on the pathological context and the specific biomarker . The following table summarizes key quantitative findings from various studies.

Inflammatory BiomarkerCorrelation with 13-HODEStudy ContextCorrelation Coefficient (r)P-value
Interleukin-6 (IL-6) InversePost-exercise inflammation in runners (9+13-HODE)-0.4570.043
Granulocyte Colony-Stimulating Factor (G-CSF) InversePost-exercise inflammation in runners (9+13-HODE)-0.710<0.001
General Inflammation PositiveNonalcoholic fatty liver disease0.42 (Spearman)<0.001
C-reactive protein (CRP) Positive (for related HETEs)Hashimoto's ThyroiditisStrong positive (not specified for 13-HODE alone)-
Intercellular Adhesion Molecule-1 (ICAM-1) Positive InductionIn vitro endothelial cell studiesNot specified-

Detailed Experimental Protocols

The accurate measurement of 13-HODE and other inflammatory biomarkers is crucial for reproducible and comparable results. The following are summaries of commonly employed experimental protocols.

Measurement of 13-HODE via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the quantification of 13-HODE in biological samples.

  • Sample Preparation: Plasma or tissue samples are subjected to lipid extraction, often using a liquid-liquid extraction method with organic solvents like methanol (B129727) and hexane.

  • Saponification: To measure total 13-HODE (both free and esterified forms), samples are treated with a base (e.g., potassium hydroxide) to hydrolyze the ester bonds.

  • Solid-Phase Extraction (SPE): The lipid extract is then purified using SPE to isolate the fatty acid fraction containing 13-HODE.

  • LC-MS/MS Analysis: The purified sample is injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer. An internal standard (e.g., a deuterated form of 13-HODE) is used for accurate quantification.

Measurement of Inflammatory Cytokines via Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used technique for quantifying cytokine concentrations in biological fluids.

  • Coating: A microplate is coated with a capture antibody specific to the cytokine of interest (e.g., anti-IL-6).

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer.

  • Sample Incubation: Standards and samples are added to the wells, and the cytokine binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific to the cytokine, is added, forming a "sandwich" with the captured cytokine.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

The interplay between 13-HODE and inflammatory signaling is complex. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.

G cluster_0 Linoleic Acid Linoleic Acid 15-LOX 15-LOX Linoleic Acid->15-LOX Metabolized by 13-HODE 13-HODE 15-LOX->13-HODE PPARγ PPARγ 13-HODE->PPARγ Activates Nucleus Nucleus PPARγ->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Modulates

Caption: 13-HODE Signaling via PPARγ Pathway.

Caption: Experimental workflow for correlation analysis.

Discussion and Future Directions

The data presented in this guide highlight the multifaceted role of 13-HODE in inflammation. The inverse correlation with IL-6 and G-CSF in the context of acute physical stress suggests a potential anti-inflammatory or regulatory role.[1][2] Conversely, the positive association with inflammation in nonalcoholic fatty liver disease points towards a pro-inflammatory function in chronic metabolic conditions. The induction of ICAM-1 expression by 13-HODE further supports its potential contribution to leukocyte adhesion and inflammatory cell recruitment.[3] The positive correlation of related HETEs with CRP in Hashimoto's Thyroiditis suggests that lipoxygenase pathway metabolites, in general, may be linked to systemic inflammation in autoimmune diseases.[4]

These seemingly contradictory findings underscore the importance of the cellular and disease context in determining the biological activity of 13-HODE. Future research should focus on elucidating the specific signaling pathways and downstream effectors that mediate the diverse effects of 13-HODE in different inflammatory settings. A deeper understanding of these mechanisms will be critical for the development of targeted therapies that can modulate 13-HODE's activity for therapeutic benefit in a range of inflammatory diseases. Furthermore, more extensive clinical studies are needed to establish robust, quantitative correlations between 13-HODE and a wider array of inflammatory biomarkers in various human diseases.

References

Navigating the Analytical Maze: A Comparative Guide to the Reproducibility of 13-Hydroxy-9-octadecenoic Acid (13-HODE) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive lipids like 13-hydroxy-9-octadecenoic acid (13-HODE) is paramount for advancing our understanding of its role in health and disease. This guide provides a comparative overview of the reproducibility of 13-HODE measurements across different laboratories, supported by experimental data and detailed protocols, to aid in the critical evaluation of analytical methodologies.

The measurement of 13-HODE, a key oxidized metabolite of linoleic acid, presents analytical challenges due to its low endogenous concentrations and potential for artifactual formation. While individual laboratories often report high precision, the true test of a method's robustness lies in its reproducibility across different sites. This guide synthesizes available data to shed light on the inter-laboratory variability of 13-HODE quantification and highlights the importance of standardized procedures.

Quantitative Comparison of 13-HODE Measurement Performance

The following table summarizes key performance characteristics of 13-HODE measurement from various studies. It is important to note that direct inter-laboratory comparison studies for 13-HODE are limited. The data presented includes both intra-laboratory validation, which demonstrates the precision of a method within a single lab, and findings from a broader inter-laboratory study on oxylipins, which provides insights into cross-lab variability.

ParameterMethodLaboratory/Study TypeValueReference
Inter-Laboratory Reproducibility
Coefficient of Variation (CV%)Standardized LC-MS/MSInter-laboratory (5 labs)Data for total oxylipins showed that with a harmonized protocol, technical variance was within ±15% for 73% of oxylipins. Specific data for 13-HODE was not detailed in the abstract, but the study highlights the feasibility of achieving comparable results with standardized methods.[1][2][3]
Intra-Laboratory Reproducibility
Coefficient of Variation (CV%)Q-TOF MSSingle Lab< 18.5%[1]
Intra-day Precision (RSD%)LC-MS/MSSingle Lab3.8%[3]
Inter-day Precision (RSD%)LC-MS/MSSingle Lab4.0%[3]
RecoveryLC-MS/MSSingle Lab> 85%[3]

Key Experimental Protocols for 13-HODE Measurement

The reproducibility of 13-HODE measurements is intrinsically linked to the experimental protocol employed. Below are detailed methodologies adapted from published studies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common analytical platform.

Sample Preparation (Human Plasma)
  • Internal Standard Spiking: To a 50 µL plasma sample, add an internal standard solution (e.g., 13-HODE-d4) to correct for analytical variability.

  • Alkaline Hydrolysis (for total 13-HODE): To release 13-HODE from its esterified forms, treat the sample with a potassium hydroxide (B78521) solution in methanol (B129727) and incubate at 60°C for 30 minutes.[1]

  • Acidification: Neutralize the sample with an acid (e.g., acetic acid).

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Extract the lipids using an organic solvent mixture such as chloroform/methanol.

    • SPE: Utilize a C18 cartridge to isolate the lipids. Wash the cartridge to remove interfering substances and elute the lipids with an appropriate solvent.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small percentage of acid (e.g., acetic acid or formic acid), is commonly employed.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is the standard technique.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for 13-HODE (m/z 295.2 → 195.1) and its deuterated internal standard are monitored.[1][3]

Visualizing the Workflow and Biological Context

To further clarify the processes involved in 13-HODE analysis and its biological relevance, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (e.g., 13-HODE-d4) Plasma->IS Hydrolysis Alkaline Hydrolysis (for total 13-HODE) IS->Hydrolysis Extraction Lipid Extraction (LLE or SPE) Hydrolysis->Extraction DryRecon Dry & Reconstitute Extraction->DryRecon LC LC Separation (C18 Column) DryRecon->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Acquisition & Quantification MS->Data signaling_pathway cluster_enzymatic Enzymatic Oxidation cluster_nonenzymatic Non-Enzymatic Oxidation LinoleicAcid Linoleic Acid LOX Lipoxygenases (e.g., 15-LOX) LinoleicAcid->LOX ROS Reactive Oxygen Species (ROS) LinoleicAcid->ROS HODE13 13(S)-HODE LOX->HODE13 ROS->HODE13 PPARg PPARγ Activation HODE13->PPARg mTOR mTOR Inhibition HODE13->mTOR Gene Gene Expression Changes (e.g., anti-inflammatory) PPARg->Gene Proliferation Decreased Cell Proliferation mTOR->Proliferation

References

A Comparative Guide: 13-HODE Versus Arachidonic Acid Metabolites in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological roles of 13-hydroxyoctadecadienoic acid (13-HODE), a key metabolite of linoleic acid, and the diverse family of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes. By presenting key experimental data, signaling pathways, and detailed methodologies, this document aims to offer a clear and objective resource for understanding the distinct and overlapping functions of these lipid mediators in health and disease.

Introduction

Lipid mediators are signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids. Among the most studied are the metabolites of arachidonic acid (AA), which are well-established players in inflammation, immunity, and cardiovascular function. However, metabolites of other fatty acids, such as linoleic acid, are gaining increasing attention for their significant and often distinct biological activities. This guide focuses on 13-HODE, a primary metabolite of linoleic acid, and compares its roles and mechanisms of action with those of prominent AA metabolites.

Biosynthesis at a Glance

13-HODE is primarily synthesized from linoleic acid through the action of 15-lipoxygenase (15-LOX), which stereospecifically produces 13(S)-HODE.[1] Other enzymatic and non-enzymatic pathways can also contribute to the formation of 13-HODE isomers.

Arachidonic Acid Metabolites are generated via three major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins (e.g., PGE2, PGD2) and thromboxanes.

  • Lipoxygenases (5-LOX, 12-LOX, 15-LOX): Generate leukotrienes (e.g., LTB4) and other hydroxyeicosatetraenoic acids (HETEs).

  • Cytochrome P450 (CYP450) monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and additional HETEs.

The distinct biosynthetic origins of these lipid mediators are a key determinant of their differential roles in cellular signaling.

Comparative Biological Activities: A Data-Driven Overview

The following tables summarize key quantitative data comparing the biological activities of 13-HODE and selected arachidonic acid metabolites.

Parameter 13(S)-HODE Prostaglandin E2 (PGE2) Leukotriene B4 (LTB4) Reference(s)
Primary Receptor(s) PPARγ, mTOREP1, EP2, EP3, EP4BLT1, BLT2[2][3][4][5][6]
Receptor Type Nuclear Receptor, Protein KinaseG-protein coupled receptors (GPCRs)G-protein coupled receptors (GPCRs)[2][3][4][5][6]
Receptor Binding Affinity (Kd) Data not available~1.12 - 24 nM (for EP4)~1.1 nM (for BLT1), ~23 nM (for BLT2)[3][7][8][9][10]

Table 1: Receptor Interaction and Binding Affinities. This table highlights the different receptor families targeted by 13-HODE and key arachidonic acid metabolites, along with their reported binding affinities.

Biological Process 13-HODE Prostaglandin E2 (PGE2) Leukotriene B4 (LTB4) Reference(s)
Cell Proliferation (Cancer Cells) 13(S)-HODE: Inhibits (IC50 ~76-80 µM); 13(R)-HODE: PromotesGenerally promotesGenerally promotes[4][5][11]
Chemotaxis (Neutrophils) Induces chemotaxis (EC50 data not available, ~half as potent as LTB4 at 10⁻⁸ M)Modulates chemotaxisPotent chemoattractant (EC50 ~3.5 nM)[12][13][14]
Inflammation Anti-inflammatory (via PPARγ)Pro-inflammatoryPro-inflammatory[15][16]

Table 2: Comparative Effects on Key Biological Processes. This table summarizes the often opposing effects of 13-HODE and arachidonic acid metabolites on critical cellular functions like proliferation and inflammation, including available quantitative data.

Signaling Pathways: Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by 13-HODE and the arachidonic acid metabolite, Prostaglandin E2.

13-HODE Signaling Pathways cluster_extracellular Extracellular Space cluster_cellular Intracellular cluster_mTOR mTOR Pathway cluster_PPAR PPARγ Pathway 13_S_HODE 13(S)-HODE mTOR mTOR 13_S_HODE->mTOR Direct Binding & Inhibition PPARg PPARγ 13_S_HODE->PPARg Activation Cell_Growth_Inhibition Inhibition of Cell Growth mTOR->Cell_Growth_Inhibition inhibition PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Transcription Gene Transcription (e.g., anti-inflammatory) PPRE->Gene_Transcription

Caption: Signaling pathways of 13(S)-HODE.

PGE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 Prostaglandin E2 (PGE2) EP_Receptor EP Receptors (EP1-4) PGE2->EP_Receptor G_Protein G-proteins (Gq, Gs, Gi) EP_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Downstream_Effectors Downstream Effectors (PKA, PKC, etc.) Second_Messengers->Downstream_Effectors Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream_Effectors->Cellular_Response

Caption: Prostaglandin E2 (PGE2) signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: Cell Proliferation/Viability (MTT Assay)

This protocol is adapted for assessing the effects of lipid mediators on the proliferation and viability of adherent cell lines, such as Caco-2.[7][8][17][18]

Materials:

  • 96-well cell culture plates

  • Caco-2 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 13-HODE enantiomers (13(S)-HODE and 13(R)-HODE) and arachidonic acid metabolites (e.g., PGE2) in serum-free or low-serum medium. After the initial 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the prepared treatments. Include vehicle controls (e.g., ethanol (B145695) or DMSO).

  • Incubation: Incubate the cells with the treatments for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.

Protocol 2: Neutrophil Chemotaxis (Boyden Chamber Assay)

This protocol describes a method for quantifying the chemotactic response of neutrophils to lipid mediators.[17][18]

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Human neutrophils, freshly isolated

  • RPMI 1640 medium with 0.5% bovine serum albumin (BSA)

  • Chemoattractants: 13-HODE and LTB4

  • Calcein-AM (or other fluorescent dye for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.5% BSA at a concentration of 1 x 10⁶ cells/mL. Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • Add 30 µL of RPMI 1640/0.5% BSA containing various concentrations of the chemoattractants (13-HODE or LTB4) to the lower wells of the Boyden chamber. Include a negative control (medium only) and a positive control (e.g., fMLP).

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the labeled neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

  • Cell Lysis and Fluorescence Measurement:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.

    • Disassemble the chamber and place the membrane in a clean 96-well plate.

    • Add a lysis buffer to each well containing a membrane to release the contents of the migrated cells.

    • Measure the fluorescence of the lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein.

  • Data Analysis: Generate a standard curve by lysing known numbers of labeled neutrophils. Calculate the number of migrated cells in each well based on the standard curve. Express the results as the number of migrated cells or as a chemotactic index (fold increase over the negative control).

Conclusion

The comparative analysis of 13-HODE and arachidonic acid metabolites reveals a fascinating dichotomy in their biological roles. While arachidonic acid metabolites are predominantly pro-inflammatory and often promote cell proliferation, 13-HODE, particularly the 13(S) enantiomer, exhibits anti-inflammatory and anti-proliferative effects in many contexts. These differences are rooted in their distinct biosynthetic pathways and their engagement with different receptor systems and downstream signaling cascades. 13-HODE's ability to activate the nuclear receptor PPARγ and inhibit the central growth regulator mTOR positions it as a key modulator of cellular homeostasis. In contrast, the GPCR-mediated signaling of prostaglandins and leukotrienes often triggers rapid and robust pro-inflammatory and proliferative responses. A deeper understanding of the interplay between these lipid mediator families will be crucial for the development of novel therapeutic strategies for a wide range of diseases, including cancer, cardiovascular disease, and chronic inflammatory disorders.

References

A Researcher's Guide to Evaluating the Specificity of Antibodies for 13-Hydroxy-9-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid mediators like 13-Hydroxy-9-octadecenoic acid (13-HODE) are critical for advancing our understanding of its role in various physiological and pathological processes. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a comparative analysis of commercially available antibodies for 13-HODE, focusing on their specificity and providing the necessary experimental protocols to empower researchers in their selection and validation process.

Comparative Analysis of Anti-13-HODE Antibody Specificity

The specificity of an antibody is its ability to distinguish between its target antigen and other structurally similar molecules. For 13-HODE antibodies, it is crucial to assess their cross-reactivity with other oxidized linoleic acid metabolites, such as 9-HODE and 13-oxo-ODE, as well as other related fatty acids. The following table summarizes the available cross-reactivity data for several commercially available anti-13-HODE antibodies. It is important to note that while many manufacturers claim high specificity, not all provide detailed quantitative cross-reactivity data.

Antibody/Kit Name & SupplierType13(S)-HODE13(R)-HODE9(S)-HODE9(R)-HODE9-oxo-ODE13-oxo-ODELinoleic Acid15(S)-HETE11(S)-HETE
Anti-13(S)-HODE (Cat: 13S00-A100) - Eagle BiosciencesPolyclonal (Goat)100%11.7%0.6%0.8%11.7%0.4%0.5%6.0%2.7%
Anti-HODE antibody (ab28204) - AbcamPolyclonal (Goat)1.2%1.2%100%100%1.2%2.4%0.0%0.0%0.0%
Monoclonal Anti-13(R)-HODE (mAb 13H1) - As described in a research paperMonoclonal (Mouse)No significant cross-reactivity100%No significant cross-reactivityNo significant cross-reactivityNo significant cross-reactivityNo significant cross-reactivityNo significant cross-reactivityN/AN/A
13-HODE ELISA Kit (MBS7212072) - MyBioSourcePolyclonalHigh Specificity*N/AN/AN/AN/AN/AN/AN/AN/A

Experimental Protocols for Antibody Specificity Evaluation

A robust method for determining the specificity of an antibody against a small molecule like 13-HODE is the competitive enzyme-linked immunosorbent assay (ELISA). This method quantitatively assesses the cross-reactivity of the antibody with various related compounds.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is a generalized procedure and may require optimization for specific antibodies and reagents.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-13-HODE antibody (primary antibody)

  • 13-HODE standard

  • Potential cross-reactants (e.g., 9-HODE, 13-oxo-ODE, arachidonic acid)

  • 13-HODE conjugated to a carrier protein (e.g., 13-HODE-BSA) for coating, or a labeled 13-HODE (e.g., biotinylated or HRP-conjugated)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-goat IgG), if the primary antibody is not labeled

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the 13-HODE-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 13-HODE standard and each potential cross-reactant in Assay Buffer (e.g., Blocking Buffer).

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-13-HODE antibody with an equal volume of each dilution of the standard or cross-reactant for 1-2 hours at room temperature.

    • Add 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • If the primary antibody is not enzyme-labeled, add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the log of the 13-HODE concentration.

    • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 13-HODE / IC50 of cross-reactant) x 100

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the biological context of 13-HODE, the following diagrams have been generated using Graphviz.

G cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Reaction cluster_detection Detection & Analysis p1 Dilute 13-HODE-BSA in Coating Buffer p2 Add to 96-well plate p1->p2 p3 Incubate overnight at 4°C p2->p3 p4 Wash plate p3->p4 b1 Add Blocking Buffer p4->b1 b2 Incubate 1-2h at RT b1->b2 b3 Wash plate b2->b3 c1 Prepare standards & cross-reactants b3->c1 c2 Pre-incubate with primary antibody c1->c2 c3 Add to plate c2->c3 c4 Incubate 1-2h at RT c3->c4 c5 Wash plate c4->c5 d1 Add secondary antibody c5->d1 d2 Incubate 1h at RT d1->d2 d3 Wash plate d2->d3 d4 Add substrate d3->d4 d5 Read absorbance d4->d5 d6 Calculate % Cross-Reactivity d5->d6 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA Linoleic Acid LOX 15-LOX LA->LOX Oxidation HODE_13 13(S)-HODE PPARg_RXR PPARγ-RXR Heterodimer HODE_13->PPARg_RXR Binds & Activates LOX->HODE_13 PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., CD36) mRNA->Protein Translation

References

A Researcher's Guide to the Quantitative Analysis of 13-HODE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediator 13-hydroxyoctadecadienoic acid (13-HODE) is critical for understanding its role in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. This guide provides a comparative overview of the most common analytical methods for 13-HODE quantification, supported by experimental data and detailed protocols to aid in methodological selection and application.

Comparative Analysis of 13-HODE Quantification Methods

The primary techniques for the quantification of 13-HODE include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.

Method Principle Sample Throughput Sensitivity (LOD/LOQ) Specificity Key Advantages Key Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Medium to HighHigh (LOD: <2.6 pg, LOQ: <0.09 ng/mL).[1][2]Very HighHigh sensitivity and specificity; allows for the simultaneous quantification of multiple analytes.[1][2][3]High initial instrument cost; requires significant expertise.
GC-MS Chromatographic separation of volatile derivatives followed by mass-based detection.MediumHighHighWell-established and robust method.[4]Requires derivatization, which can be time-consuming and introduce variability.[5]
ELISA Immuno-based detection using specific antibodies against 13-HODE.HighModerate (Sensitivity: ~1.6 ng/mL).[6][7]Moderate to HighHigh throughput, relatively low cost, and simple to perform.[6][7][8]Potential for cross-reactivity with structurally similar molecules; may not distinguish between stereoisomers.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any quantification technique. Below are representative protocols for the analysis of 13-HODE using LC-MS/MS, GC-MS, and ELISA.

LC-MS/MS Quantification of 13-HODE

This protocol is adapted from established methods for the analysis of oxidized fatty acids in biological matrices.[1][2]

a. Sample Preparation (Plasma)

  • To 200 µL of plasma, add an internal standard (e.g., 13-HODE-d4).[5]

  • Perform alkaline hydrolysis to release esterified 13-HODE by adding 0.2 M KOH in methanol (B129727) and incubating at 60°C for 30 minutes.[5]

  • Neutralize the sample with an appropriate acid.

  • Perform liquid-liquid extraction with a solvent like hexane.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of acetic or formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 13-HODE (e.g., m/z 295.2 → 195.1) and the internal standard.[1][2]

GC-MS Quantification of 13-HODE

This protocol is based on the derivatization of 13-HODE to a volatile ester for GC analysis.[4]

a. Sample Preparation and Derivatization

  • Extract lipids from the sample using a solvent system like chloroform/methanol.

  • Isolate the free fatty acid fraction containing 13-HODE using solid-phase extraction (SPE).

  • Methylate the carboxylic acid group of 13-HODE using a reagent such as diazomethane.[4]

  • Silylate the hydroxyl group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether derivative.[4]

b. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient to separate the derivatized analytes.

  • Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

  • Data Acquisition: Selected ion monitoring (SIM) of characteristic ions for the derivatized 13-HODE.

ELISA Quantification of 13(S)-HODE

This protocol is a general representation based on commercially available competitive ELISA kits.[7][9]

a. Assay Procedure

  • Prepare standards and samples. Biological fluids may require purification or dilution.

  • Add standards and samples to the wells of a microtiter plate pre-coated with a goat anti-rabbit IgG antibody.

  • Add 13(S)-HODE conjugated to an enzyme (e.g., alkaline phosphatase) and a specific rabbit polyclonal antibody against 13(S)-HODE to each well.[9]

  • Incubate the plate to allow for competitive binding between the 13(S)-HODE in the sample/standard and the enzyme-conjugated 13(S)-HODE for the primary antibody.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., p-nitrophenyl phosphate) that reacts with the enzyme to produce a colored product.[9]

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 405 nm).[9] The intensity of the color is inversely proportional to the concentration of 13(S)-HODE in the sample.

Signaling Pathway and Experimental Workflow

To provide a broader context for 13-HODE analysis, the following diagrams illustrate its metabolic origin and a typical analytical workflow.

References

Safety Operating Guide

Navigating the Disposal of 13-Hydroxy-9-octadecenoic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 13-Hydroxy-9-octadecenoic acid (13-HODE), a monohydroxy fatty acid derived from linoleic acid. Adherence to these guidelines will minimize risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Disposal Protocol

Step 1: Waste Identification and Segregation

From the moment it is deemed no longer useful, this compound should be classified as a hazardous chemical waste.[1][2] This includes any contaminated materials, such as absorbent pads used for spills. To prevent dangerous reactions, it is crucial to segregate this waste from incompatible chemicals.[3][4] For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[3]

Step 2: Containerization

Only use appropriate, chemically compatible containers for waste storage, with plastic being the preferred material.[2] The container must be in good condition, free from damage or deterioration, and have a secure, leak-proof closure.[4] If the original container is intact and suitable, it can be used for waste accumulation.[3] Avoid using food containers for storing hazardous waste.[3]

Step 3: Labeling

Properly label the waste container with its contents. The label should clearly identify the waste as "Hazardous Waste" and list the chemical name: "this compound." Include the approximate concentration and accumulation start date. Accurate labeling is vital for safe handling and disposal by your institution's environmental health and safety (EHS) or hazardous waste management team.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][4] This area should be inspected weekly for any signs of leakage.[3] The waste container must be kept closed at all times, except when adding waste.[1][2]

Step 5: Arranging for Disposal

Contact your institution's designated hazardous waste management service for pickup.[2] Do not attempt to dispose of this compound down the drain or in regular trash.[1][5] Sewer disposal is only permissible for small quantities of specific, low-toxicity, and highly water-soluble compounds with a neutral pH, which may not apply to this fatty acid.[3][5] Evaporation of chemical waste is also strictly prohibited.[1]

Quantitative Data for Hazardous Waste Storage

The following table summarizes general quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, as mandated by regulatory bodies like the EPA.

Parameter Limit Regulation
Maximum Volume of Hazardous Waste55 gallonsEPA
Maximum Volume of Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)EPA
Maximum Storage Time in SAA12 months (as long as volume limits are not exceeded)University of Pennsylvania EHRS
Removal Time After Container is FullWithin 3 calendar daysUniversity of Pennsylvania EHRS

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Step 1: Identify as Hazardous Waste B Step 2: Select a Compatible Container A->B Segregate from incompatibles C Step 3: Label Container Correctly B->C D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Keep Container Closed D->E F Step 6: Arrange for EHS Pickup D->F

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, contain the material using a non-combustible absorbent like sand, earth, or vermiculite.[6] Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.[6][7] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7] Avoid dispersal of the spilled material into waterways, drains, or soil.[6] If a significant spill occurs, inform the relevant authorities.[6]

By adhering to these established protocols, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling 13-Hydroxy-9-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 13-Hydroxy-9-octadecenoic acid (13-HODE). Given that specific safety data can vary between isomers and suppliers, a cautious approach is paramount. Santa Cruz Biotechnology classifies (±)13-HODE as a "Dangerous Good for transport," and Cayman Chemical advises that the material should be considered hazardous until further information is available.[1][2] Therefore, it is essential to handle this compound with appropriate care.

Hazard Assessment and Personal Protective Equipment (PPE)

While a comprehensive hazard profile for all forms of 13-HODE is not uniformly established, the potential for irritation and other health effects necessitates the use of robust personal protective equipment. The following table summarizes the recommended PPE for handling 13-HODE in a laboratory setting.

PPE Category Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against potential splashes of the compound, especially when handling solutions.
Hand Protection Nitrile glovesTo prevent skin contact. For prolonged contact or when handling larger quantities, consider double-gloving.
Body Protection A standard laboratory coatTo protect skin and clothing from accidental spills.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.Use a NIOSH-approved respirator if there is a risk of generating aerosols or if working in a poorly ventilated area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety and maintain the integrity of your research.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the compound in solution or if there is a potential for aerosolization.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Clear the workspace of any unnecessary items to minimize the risk of spills and contamination.

2. Handling the Compound:

  • Before use, allow the container to reach room temperature to prevent condensation.

  • Carefully open the container, avoiding any inhalation of dust or vapors.

  • When weighing the solid compound, do so in a fume hood or a designated weighing enclosure.

  • If preparing a solution, add the solvent to the 13-HODE slowly to avoid splashing. 13(S)-HODE is often supplied as a solution in ethanol.[3]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of 13-HODE and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused 13-HODE and any materials contaminated with it should be treated as hazardous chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatible.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Follow all local, state, and federal regulations.

Experimental Workflow for Handling 13-HODE

The following diagram outlines the logical workflow for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Solid Compound gather_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete dispose Dispose of Waste decontaminate->dispose remove_ppe Remove & Dispose of PPE dispose->remove_ppe

Caption: Workflow for Safe Handling of 13-HODE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.